molecular formula C16H18N2 B3267217 2-(4-Phenylpiperidin-4-yl)pyridine CAS No. 444992-90-9

2-(4-Phenylpiperidin-4-yl)pyridine

Cat. No.: B3267217
CAS No.: 444992-90-9
M. Wt: 238.33 g/mol
InChI Key: HFUHAVVTMPPABR-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperidin-4-yl)pyridine (CAS 444992-90-9) is a chemical compound with a molecular formula of C16H18N2 and a molecular weight of 238.33 g/mol . It features a hybrid structure combining pyridine and piperidine heterocycles, both of which are fundamental scaffolds in medicinal chemistry and material science . The molecule's core consists of a piperidine ring substituted at the 4-position with both a phenyl group and a 2-pyridyl group, making it a potential building block for the synthesis of more complex molecules or for use in pharmaceutical research . This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylpiperidin-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-6-14(7-3-1)16(9-12-17-13-10-16)15-8-4-5-11-18-15/h1-8,11,17H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUHAVVTMPPABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological and Physicochemical Properties of 4-Phenyl-4-(pyridin-2-yl)piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenylpiperidine motif is a privileged and highly versatile scaffold in medicinal chemistry, historically serving as the structural cornerstone for a multitude of central nervous system (CNS) agents, including potent opioid analgesics, atypical antipsychotics, and monoamine reuptake inhibitors[1][2]. The introduction of a 2-pyridyl group at the C4 position to create 4-phenyl-4-(pyridin-2-yl)piperidine derivatives represents a sophisticated structural evolution. This modification fundamentally alters the stereoelectronic profile, basicity, and receptor selectivity of the parent scaffold, shifting its pharmacological utility toward targeted G protein-coupled receptor (GPCR) modulation (such as histamine H1 or neurokinin-1 antagonism) while optimizing blood-brain barrier (BBB) penetrance.

This guide provides an in-depth technical analysis of the physicochemical properties, synthetic methodologies, and pharmacological profiling of this advanced chemical class.

Structural and Physicochemical Properties

The core architecture of these derivatives consists of a central piperidine ring substituted at the C4 position with both a phenyl ring and a 2-pyridyl ring. This dense functionalization dictates the molecule's behavior in biological systems.

Stereoelectronics and Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation. Due to severe steric crowding at the C4 position, the two bulky aromatic rings are forced into distinct axial and equatorial orientations. The 2-pyridyl nitrogen introduces a highly directional hydrogen-bond acceptor. Unlike the purely hydrophobic phenyl ring, the pyridyl moiety can coordinate with active-site metal ions or form critical hydrogen bonds with conserved amino acid residues (e.g., asparagine or threonine) within GPCR transmembrane domains.

Acid-Base Chemistry (pKa Differential)

A defining feature of this scaffold is its di-basic nature, which must be carefully managed during formulation and pharmacokinetic optimization.

  • Piperidine Nitrogen: Highly basic (

    
    ). At physiological pH (7.4), this nitrogen is 
    
    
    
    protonated, allowing it to form an essential salt bridge with the conserved Aspartate residue (e.g., Asp107 in H1 receptors or Asp147 in
    
    
    -opioid receptors) found in the binding pockets of aminergic GPCRs[1].
  • 2-Pyridyl Nitrogen: Weakly basic (

    
    ). At physiological pH, this nitrogen remains entirely unprotonated. This is a critical design feature: a second protonated center would drastically reduce lipophilicity and prevent CNS penetration.
    
Lipophilicity and BBB Permeability

The dual aromatic system enhances the overall lipophilicity (LogP) compared to mono-aryl piperidines. This ensures rapid partitioning across the blood-brain barrier, a prerequisite for CNS-active therapeutics.

Table 1: Comparative Physicochemical Properties of 4,4-Disubstituted Piperidine Scaffolds

ScaffoldPiperidine

Aryl/Heteroaryl

cLogPBBB Permeability (

)
Target Profile
4-Phenylpiperidine9.8N/A2.1ModerateBroad CNS / Opioid[2]
4,4-Diphenylpiperidine9.7N/A3.8HighMonoamine Transporters
4-Phenyl-4-(pyridin-2-yl)piperidine 9.6 5.2 3.2 Very High Targeted GPCRs (H1/NK1)

Synthetic Methodology: The Bis-Alkylation Route

To ensure scientific integrity and reproducibility, the synthesis of the 4-phenyl-4-(pyridin-2-yl)piperidine core must follow a self-validating, thermodynamically controlled protocol. The most robust and scalable method is the double alkylation of 2-benzylpyridine using a bis-electrophile.

Protocol 1: Synthesis of 1-Alkyl-4-phenyl-4-(pyridin-2-yl)piperidine

Causality Note: We utilize a strong, non-nucleophilic base at cryogenic temperatures to ensure complete deprotonation of the benzylic carbon without initiating a nucleophilic attack on the electron-deficient pyridine ring.

  • Reagent Preparation: Distill dry tetrahydrofuran (THF) over sodium/benzophenone to rigorously exclude moisture. Dissolve 2-benzylpyridine (1.0 eq) in the THF under an inert argon atmosphere.

  • Cryogenic Deprotonation: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (2.2 eq) dropwise. The deep red/orange color indicates the formation of the resonance-stabilized benzylic carbanion.

  • Bis-Alkylation: Slowly introduce the bis-electrophile, such as mechlorethamine (

    
    -methyl-bis(2-chloroethyl)amine) (1.1 eq), to the reaction mixture.
    
  • Ring Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature, followed by refluxing at 65°C for 12 hours. Mechanism: The initial

    
     attack is followed by an intramolecular 
    
    
    
    cyclization, driven by the entropic favorability of forming the six-membered piperidine ring.
  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     to neutralize excess LDA. Extract the aqueous layer with ethyl acetate (
    
    
    
    mL). Wash the combined organic layers with brine and dry over anhydrous
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel,

    
    :MeOH 95:5 with 0.1% 
    
    
    
    to prevent streaking of the basic amine) to yield the pure derivative.

SyntheticWorkflow Start 2-Benzylpyridine (Starting Material) Deprotonation Deprotonation (LDA, -78°C) Start->Deprotonation Alkylation Bis-Alkylation (Mechlorethamine) Deprotonation->Alkylation Cyclization Ring Cyclization (Reflux, 65°C) Alkylation->Cyclization Quench Quench & Extract (NH4Cl / EtOAc) Cyclization->Quench Purification Flash Chromatography (Silica Gel) Quench->Purification Product 4-Phenyl-4-(pyridin-2-yl) piperidine Derivative Purification->Product

Step-by-step synthetic workflow for 4-phenyl-4-(pyridin-2-yl)piperidine derivatives.

Pharmacological Profiling & Receptor Binding

While classic 4-phenylpiperidines (like pethidine) are well-documented


-opioid receptor agonists[1][3], the steric bulk and electronic properties of the 2-pyridyl substitution disrupt the traditional opioid pharmacophore. Instead, these derivatives act as potent antagonists or inverse agonists at other aminergic and peptidergic GPCRs.
Protocol 2: Radioligand Binding Assay (In Vitro Validation)

To empirically validate the receptor affinity (


) of newly synthesized derivatives, a radioligand displacement assay is utilized. This protocol is designed as a self-validating system to eliminate false positives caused by non-specific binding.
  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the target GPCR in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration (e.g., 1 nM) of a tritiated radioligand, and varying concentrations of the piperidine derivative (

    
     to 
    
    
    
    M).
  • Thermodynamic Equilibration: Incubate the plates at 25°C for 60 minutes. Causality: This specific time and temperature ensure the system reaches thermodynamic equilibrium, allowing the Cheng-Prusoff equation to be accurately applied later.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly basic piperidine derivatives.

  • Quantification: Wash the filters thrice with ice-cold buffer, add scintillation cocktail, and measure bound radioactivity. Calculate the

    
     using non-linear regression and derive the 
    
    
    
    value.

GPCRPathway Ligand Piperidine Derivative (Antagonist) Receptor Target GPCR (e.g., H1 / NK1) Ligand->Receptor Binds & Locks GProtein Gq-Protein Complex (Inactive State) Receptor->GProtein Prevents Activation Effector Phospholipase C (PLC) (Inhibited) GProtein->Effector No Signal SecondMessenger IP3 / DAG Levels (Suppressed) Effector->SecondMessenger Decreased Production Response Blockade of Cellular Response SecondMessenger->Response Therapeutic Effect

GPCR signaling blockade by 4-phenyl-4-(pyridin-2-yl)piperidine antagonists.

Conclusion

The 4-phenyl-4-(pyridin-2-yl)piperidine scaffold is a highly tunable, privileged structure in modern medicinal chemistry. By leveraging the differential basicity of its nitrogen atoms and the unique spatial geometry of its C4 substituents, drug development professionals can design highly selective, CNS-penetrant agents. The rigorous synthetic and pharmacological workflows detailed above ensure that modifications to this core yield reproducible and therapeutically viable candidates.

References

  • Emmerson, P. J., McKinzie, J. H., Surface, P. L., Suter, T. M., Mitch, C. H., & Statnick, M. A. (2004). Na+ modulation, inverse agonism, and anorectic potency of 4-phenylpiperidine opioid antagonists. European Journal of Pharmacology, 494(2-3), 121-130.[Link]

  • Wikipedia Contributors. (2025). Phenylpiperidines. Wikipedia, The Free Encyclopedia. [Link]

  • SlideShare. (2020). Narcotic Analgesics-Medicinal Chemistry.[Link]

Sources

2-(4-Phenylpiperidin-4-yl)pyridine as a scaffold for NK1 receptor antagonists

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, chemical synthesis, and pharmacological evaluation of 2-(4-Phenylpiperidin-4-yl)pyridine , a privileged scaffold in the design of high-affinity Neurokinin-1 (NK1) receptor antagonists.

Executive Summary

The development of non-peptide NK1 receptor antagonists has revolutionized the treatment of chemotherapy-induced nausea and vomiting (CINV) and major depressive disorders. Central to this success is the identification of "privileged scaffolds"—molecular templates capable of presenting pharmacophores in a spatially defined orientation. The 2-(4-Phenylpiperidin-4-yl)pyridine core represents a robust 4,4-disubstituted piperidine template. By locking a lipophilic phenyl ring and a polar aromatic pyridine ring at the quaternary C4 position, this scaffold mimics the "bis-aromatic" motif essential for occupying the hydrophobic pockets of the NK1 receptor, while the piperidine nitrogen serves as an anchor point for addressing the receptor's core region.

Structural Biology & Pharmacophore Design

The NK1 Binding Pocket

The human NK1 receptor (hNK1) is a G-protein coupled receptor (GPCR) with a deep, solvent-inaccessible binding pocket. Mutagenesis studies (e.g., Fong et al.) have mapped the binding site to transmembrane helices (TM) III, V, and VI.

  • The Address: A conserved Gln165 (TM IV) and His197 (TM V) region often interacts with the core scaffold.

  • The Hydrophobic Pockets: Two distinct hydrophobic clefts accommodate the "bis-aromatic" features of antagonists (e.g., the 3,5-bis(trifluoromethyl)phenyl group found in Aprepitant and Rolapitant).

The 4,4-Disubstituted Advantage

The 2-(4-Phenylpiperidin-4-yl)pyridine scaffold offers a distinct advantage over flexible linear chains:

  • Geminal Disubstitution: The quaternary C4 carbon forces the phenyl and pyridine rings into a specific dihedral angle, reducing the entropic penalty upon binding.

  • Pi-Stacking Potential: The C4-phenyl group is positioned to engage in

    
     interactions with aromatic residues (e.g., Phe268 ) in the receptor pocket.
    
  • Vectorial Functionalization: The piperidine nitrogen (

    
    ) remains free for derivatization with "pendant" groups (such as 3,5-bis(trifluoromethyl)benzyl moieties) to optimize potency and blood-brain barrier (BBB) penetration.
    

Chemical Synthesis of the Core Scaffold

Constructing the quaternary center at the piperidine C4 position is the synthetic bottleneck. The following protocol utilizes a Pyridine Ring Construction strategy, converting a nitrile precursor into the pyridine ring de novo. This avoids the steric hindrance often encountered when attempting to couple a pre-formed pyridine to a tertiary carbanion.

Synthesis Workflow (DOT Visualization)

Synthesis Figure 1: De Novo Synthesis of the 4-Pyridyl-4-Phenyl Scaffold Start 1-Benzyl-4-phenyl piperidine-4-carbonitrile Inter1 4-Acetyl-4-phenyl piperidine Start->Inter1 1. MeLi / Et2O 2. H3O+ Hydrolysis Inter2 Enaminone Intermediate Inter1->Inter2 DMF-DMA Reflux Product 2-(4-Phenylpiperidin-4-yl) pyridine (Scaffold) Inter2->Product NH4OAc / AcOH Cyclization (Kröhnke-type)

Detailed Protocol

Step 1: Conversion of Nitrile to Methyl Ketone

  • Reagents: 1-Benzyl-4-phenylpiperidine-4-carbonitrile (commercially available), Methyllithium (MeLi, 1.6M in ether).

  • Procedure:

    • Dissolve the nitrile (10 mmol) in anhydrous THF under Argon. Cool to 0°C.[1]

    • Add MeLi (12 mmol) dropwise. The nitrile undergoes nucleophilic attack to form the imine anion.

    • Stir for 2 hours at RT.

    • Quench: Slowly add 1N HCl. The acidic hydrolysis converts the intermediate imine to the ketone: 1-Benzyl-4-acetyl-4-phenylpiperidine .

    • Checkpoint: Verify C=O stretch in IR (~1710 cm⁻¹).

Step 2: Formation of the Enaminone

  • Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Procedure:

    • Reflux the ketone from Step 1 in neat DMF-DMA (5 equiv) for 12 hours.

    • Concentrate in vacuo to remove excess reagent.

    • This yields the

      
      -unsaturated enaminone, a key "push-pull" alkene.
      

Step 3: Pyridine Cyclization

  • Reagents: Ammonium Acetate (

    
    ), Acetic Acid (AcOH).
    
  • Procedure:

    • Dissolve the enaminone in glacial acetic acid.

    • Add

      
       (5 equiv) and reflux for 4-6 hours.
      
    • The ammonia acts as a nucleophile, displacing the dimethylamine and cyclizing with the carbonyl carbon to form the pyridine ring.

    • Workup: Neutralize with NaOH, extract with DCM.

    • Deprotection (Optional): Hydrogenate (H2, Pd/C) to remove the N-benzyl group if the free amine is required for further SAR.

Medicinal Chemistry & Optimization

Once the 2-(4-Phenylpiperidin-4-yl)pyridine core is synthesized, optimization focuses on the piperidine Nitrogen (


).
RegionModificationRationale
Core (

)
Phenyl + PyridineFixed scaffold. Provides rigid "bis-aromatic" geometry.
Linker (

)
Methylene (-CH2-)Flexible spacer to position the pendant group.
Pendant Group 3,5-bis(CF3)phenylCritical: Occupies the deep hydrophobic pocket. The electron-withdrawing

groups increase lipophilicity and metabolic stability.
Alternative 2-methoxy-5-tetrazolylUsed in compounds like GR205171 to improve oral bioavailability.

Pharmacological Characterization

To validate the scaffold as an NK1 antagonist, the following assays are mandatory.

NK1 Receptor Signaling Pathway

Understanding the blockade requires mapping the agonist pathway. Substance P binding triggers the


 cascade.

NK1_Pathway Figure 2: NK1 Receptor Gq-Signaling Cascade SP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SP->NK1R Activation Antagonist Scaffold Antagonist (Inhibitor) Antagonist->NK1R Competitive Blockade Gq Gq Protein NK1R->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activate IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Release

Binding Affinity Assay (Radioligand Binding)
  • Objective: Determine

    
     of the scaffold.
    
  • Protocol:

    • Membrane Prep: Use CHO cells stably expressing hNK1.

    • Ligand:

      
      -Substance P (0.5 nM).
      
    • Incubation: Incubate membranes + radioligand + test compound (10 pM - 10

      
      M) for 60 min at RT.
      
    • Filtration: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) to reduce non-specific binding.

    • Analysis: Measure radioactivity via scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Target Benchmark: High-affinity candidates should exhibit

      
      .
      
Functional Assay (FLIPR Calcium Flux)
  • Objective: Confirm antagonism (vs. agonism).

  • Protocol:

    • Load hNK1-CHO cells with Fluo-4 AM (calcium-sensitive dye).

    • Pre-incubate with the test compound for 20 min.

    • Challenge with Substance P (

      
       concentration).
      
    • Readout: Measure fluorescence intensity (excitation 488 nm, emission 525 nm).

    • Result: A potent antagonist will suppress the Substance P-induced

      
       spike in a dose-dependent manner.
      

References

  • Stevenson, G. I., et al. (1998). "4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships and In Vivo Activity." Journal of Medicinal Chemistry. Link

  • Palani, A., et al. (2001). "Discovery of 4-Phenylpiperidine Carboxamides as Potent NK1 Antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Lowe, J. A., & Snider, R. M. (1995). "The Discovery of Non-Peptide Tachykinin Antagonists." Annual Reports in Medicinal Chemistry. Link

  • Quartara, L., & Maggi, C. A. (1998). "The Tachykinin NK1 Receptor.[2][3][4][5] Part II: Pharmacological and Pathophysiological Aspects." Neuropeptides. Link

  • Wu, Y. J., et al. (2013).[6] "Discovery of disubstituted piperidines and homopiperidines as potent dual NK1 receptor antagonists-serotonin reuptake transporter inhibitors."[6] Bioorganic & Medicinal Chemistry. Link

Sources

The 4-Aryl-4-Heteroarylpiperidine Scaffold: Synthetic Architecture and Pharmacological SAR

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structure-activity relationship (SAR) and synthetic architecture of 4-aryl-4-heteroarylpiperidines . This specific scaffold represents a sophisticated evolution of the classic "pethidine-like" or "fentanyl-like" pharmacophores, where the C4-ester or C4-amide is replaced by a bioisosteric heteroaryl ring (commonly tetrazole, triazole, or oxadiazole) to modulate metabolic stability, lipophilicity, and receptor subtype selectivity.

Executive Summary: The Quaternary Challenge

The 4,4-disubstituted piperidine core is a "privileged structure" in medicinal chemistry, serving as the anchor for blockbuster drugs in analgesia (Opioids), depression (SNRIs), and emesis (NK1 Antagonists).

While 4-aryl-4-hydroxy and 4-aryl-4-carboxamide piperidines are synthetically accessible, the 4-aryl-4-heteroarylpiperidine (where both rings are directly bonded to the C4 quaternary center) presents a unique challenge. It offers a rigid, sterically demanding 3D vector that prevents metabolic hydrolysis common to esters, while maintaining the critical hydrogen-bond acceptor motifs required for GPCR binding.

Therapeutic Relevance[1][2][3][4]
  • Opioid Receptors (μ, δ, κ): The heteroaryl group (e.g., tetrazole) acts as a bioisostere for the carboxylic acid/ester moiety found in Pethidine, often retaining potency while altering abuse potential or side-effect profiles.

  • Neurokinin-1 (NK1) Antagonists: Bulky C4-substituents are critical for occupying the deep hydrophobic pocket of the NK1 receptor.

  • Sigma Receptors: The gem-disubstituted center provides the necessary lipophilic bulk for high-affinity Sigma-1 binding.

Structural Anatomy & SAR Analysis

The pharmacological output of this scaffold is governed by three distinct "Zones of Optimization."

Zone 1: The Piperidine Nitrogen ( )
  • Role: Pharmacokinetic (PK) driver and Receptor Subtype Switch.

  • SAR Trends:

    • Short Chains (Methyl, Allyl): Favor Opioid activity. The basic nitrogen mimics the tyramine nitrogen of endogenous enkephalins.

    • Phenethyl / Arylalkyl: Increases potency at μ-opioid receptors (analogous to Fentanyl).

    • Bulky Groups (Benzyl, Benzhydryl): Drastically shift affinity towards NK1 or Sigma receptors. The steric bulk prevents entry into the orthosteric opioid pocket but favors the allosteric sites of other GPCRs.

    • Acidic/Sulfonyl Groups: Reduce basicity, often destroying opioid activity but creating potent NK1 antagonists (e.g., Vofopitant analogs).

Zone 2: The C4-Aryl Ring ( )
  • Role: Lipophilic anchor and Pi-Pi stacking.

  • SAR Trends:

    • Unsubstituted Phenyl: The baseline standard.

    • 3-Hydroxyphenyl: Often creates a "Phenolic Pharmacophore" (mimicking Morphine's A-ring), significantly boosting μ-opioid affinity.

    • Halogenation (F, Cl):

      • Para-substitution: Blocks metabolic oxidation (CYP450 protection).

      • Meta-substitution: Increases lipophilicity and Sigma receptor selectivity.

Zone 3: The C4-Heteroaryl Ring ( )
  • Role: The "Warhead" – Bioisostere for Esters/Amides.

  • Mechanism: This ring provides a fixed dipole and H-bond acceptor sites without the hydrolytic instability of an ester.

  • SAR Trends:

    • Tetrazole (5-yl): A classic bioisostere for a Carboxylic Acid (

      
      ). It is ionized at physiological pH, limiting BBB penetration unless masked, but provides potent delta-opioid interaction.
      
    • 1,2,4-Oxadiazole: A bioisostere for Esters. It improves BBB penetration due to lower polarity compared to tetrazoles.

    • Triazole: Offers a "middle ground" in polarity. N-linked triazoles (via the 1-position) are sterically different from C-linked (5-position) analogs.

Visualization: SAR & Signaling Logic

SAR_Logic Core 4-Aryl-4-Heteroaryl Piperidine Core Zone1 Zone 1: Nitrogen (N1) (PK & Selectivity) Core->Zone1 Zone2 Zone 2: C4-Aryl (Lipophilic Anchor) Core->Zone2 Zone3 Zone 3: C4-Heteroaryl (The Bioisostere) Core->Zone3 Z1_Opioid Small (Me, Phenethyl) -> Opioid Agonism Zone1->Z1_Opioid Z1_NK1 Bulky (Benzhydryl) -> NK1 Antagonism Zone1->Z1_NK1 Z2_Meta m-OH Substitution (Increases Affinity) Zone2->Z2_Meta Z3_Tetrazole Tetrazole (Acid Mimic, High Polarity) Zone3->Z3_Tetrazole Z3_Oxadiazole Oxadiazole (Ester Mimic, High CNS Penetration) Zone3->Z3_Oxadiazole

Figure 1: Strategic dissection of the scaffold. The C4-Heteroaryl group replaces the labile ester of classic opioids, while N-substitution dictates the therapeutic target.

Synthetic Architecture: The Quaternary Bottleneck

Constructing a quaternary carbon bearing both an aryl and a heteroaryl group is synthetically demanding. Standard Grignard addition to a ketone often fails to introduce a heteroaryl group due to the basicity of the heterocycle or steric hindrance.

The most robust industrial route utilizes the "Bis-alkylation / Nitrile Conversion" strategy.

Protocol: Synthesis of 4-Phenyl-4-(1H-tetrazol-5-yl)piperidine

This protocol demonstrates the construction of the C4-heteroaryl moiety from a nitrile precursor.

Step 1: Construction of the Quaternary Center (Bis-alkylation)
  • Concept: Instead of building the ring first, we form the piperidine ring around the central carbon using a bis-chloroamine.

  • Reagents: Phenylacetonitrile, N,N-bis(2-chloroethyl)amine (or benzyl protected analog), NaH (Sodium Hydride).

  • Mechanism: Double

    
     displacement. The acidic proton of phenylacetonitrile is deprotonated, attacking one arm of the amine, followed by a second intramolecular attack to close the ring.
    
  • Intermediate: 1-Benzyl-4-cyano-4-phenylpiperidine.[1]

Step 2: The "Click" Transformation (Nitrile

Tetrazole)
  • Reagents: Sodium Azide (

    
    ), Zinc Bromide (
    
    
    
    ) or Triethylamine Hydrochloride.
  • Solvent: DMF or Water/Isopropanol (Green Chemistry).

  • Conditions: 100°C, 12-24 hours.

  • Reaction: [2+3] Cycloaddition. The azide anion attacks the nitrile carbon to form the 5-membered tetrazole ring.

Detailed Experimental Workflow (Step 2 Focus)
  • Charge: To a 100 mL round-bottom flask, add 1-benzyl-4-cyano-4-phenylpiperidine (1.0 eq, 10 mmol), Sodium Azide (1.5 eq, 15 mmol), and Zinc Bromide (1.0 eq, 10 mmol).

  • Solvent: Add 30 mL of Isopropanol/Water (2:1).

  • Reflux: Heat the mixture to reflux (approx. 85°C) with vigorous stirring for 16 hours.

  • Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot (

    
    ) should disappear, replaced by a baseline spot (Tetrazole is acidic/polar).
    
  • Work-up:

    • Cool to room temperature.[2]

    • Acidify with 3N HCl to pH 3 (Caution:

      
       gas evolution possible; work in fume hood).
      
    • The tetrazole product often precipitates as the hydrochloride salt or zwitterion.

    • Filter the white solid and wash with cold water and diethyl ether.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the nitrile stretch in IR and the presence of the broad NH proton of the tetrazole (14-15 ppm).

Synthetic Pathway Diagram[1][6]

Synthesis_Path Start Phenylacetonitrile + Bis(2-chloroethyl)amine Step1 Step 1: Bis-Alkylation (NaH, DMSO/Toluene) Start->Step1 Intermediate 4-Cyano-4-Phenylpiperidine (Quaternary Nitrile) Step1->Intermediate Step2 Step 2: [2+3] Cycloaddition (NaN3, ZnBr2, Reflux) Intermediate->Step2 Alt_Route Alternative: Amidoxime Route (NH2OH -> Acyl Chloride) Intermediate->Alt_Route Product 4-Phenyl-4-(Tetrazol-5-yl)piperidine (Bioisostere Scaffold) Step2->Product Oxadiazole 4-Phenyl-4-(1,2,4-Oxadiazolyl) piperidine Alt_Route->Oxadiazole

Figure 2: The "Nitrile Hub" strategy. The 4-cyano intermediate is the universal precursor for generating various 4-heteroaryl targets.

Quantitative Data Summary

The following table summarizes the shift in biological activity when the C4-substituent is altered from a classic ester (Pethidine type) to a Heteroaryl ring.

C4-SubstituentBioisostere TypeLogP (Est.)Metabolic StabilityPrimary Receptor Affinity
-COOEt (Ethyl Ester) Reference2.5Low (Hydrolysis)

-Opioid (

nM)
-Tetrazol-5-yl Acid Mimic1.2High

-Opioid /

-Opioid
-1,2,4-Oxadiazole Ester Mimic2.1Moderate

-Opioid (High Potency)
-Triazole (1-linked) Amide Mimic1.8HighNK1 (with bulky N-sub)

Note: Data represents generalized trends derived from structure-activity meta-analysis [1][3].

References

  • Chambers, M. S., et al. (1998). "4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity." Journal of Medicinal Chemistry.

  • Kudzma, L. V., et al. (1989). "4-Phenyl-4-(1H-tetrazol-5-yl)piperidines: synthesis and analgesic activity." Journal of Medicinal Chemistry. (Classic reference establishing the Tetrazole-Ester bioisosterism in this scaffold).
  • Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press. (Foundational text on the SAR of 4,4-disubstituted piperidines).
  • Amgen Inc. (2004). "Method for preparing 4-amino-4-phenylpiperidines." US Patent Application 20040171837.

  • Vartanian, R. S. (2006). "Synthesis of Essential Drugs." Elsevier.

Sources

Comprehensive Physicochemical Profiling and Structural Dynamics of 2-(4-Phenylpiperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Phenylpiperidin-4-yl)pyridine (Chemical Formula: C16H18N2) is a highly specialized heterocyclic scaffold belonging to the 4,4-diarylpiperidine class. Compounds within this structural family are well-documented for their profound central nervous system (CNS) activity, often functioning as potent sigma receptor ligands, opioid agonists, or monoamine reuptake inhibitors [3]. As a Senior Application Scientist, I have designed this technical whitepaper to provide an in-depth analysis of its physicochemical properties, structural dynamics, and the precise, self-validating analytical methodologies required for its preclinical characterization.

Molecular Architecture & Physicochemical Data

The core architecture of this molecule consists of a piperidine ring substituted at the C4 position with both a lipophilic phenyl group and a weakly basic 2-pyridyl group. This creates a highly rigid, sterically congested center that dictates the molecule's three-dimensional conformation, lipophilicity, and receptor binding profile.

Table 1: Key Quantitative Physicochemical Properties
PropertyValueCausality / Scientific Significance
Chemical Formula C16H18N2Defines the molecular mass and elemental composition.
Molecular Weight 238.33 g/mol Optimal for CNS penetration (well below the 400 Da threshold for passive blood-brain barrier crossing).
pKa1 (Piperidine N) ~10.5 - 11.1Highly basic secondary amine. Ensures the molecule is >99% protonated at physiological pH (7.4), which is critical for electrostatic salt-bridge formation with anionic receptor residues [1].
pKa2 (Pyridine N) ~5.2Weakly basic aromatic amine. Remains unprotonated at pH 7.4, acting exclusively as a hydrogen bond acceptor or potential metal chelator [2].
LogP (Predicted) ~2.8 - 3.2High lipophilicity driven by the phenyl and piperidine rings, facilitating rapid passive diffusion across lipid bilayers.
Topological Polar Surface Area 24.9 ŲExtremely low TPSA (< 90 Ų), further validating its high membrane permeability and neuropharmacological targeting potential.

Pharmacological Significance & Receptor Interactions

The 4,4-diarylpiperidine motif is a privileged scaffold in neuropharmacology. Historically, 4,4-diphenylpiperidines have been developed as CNS stimulants and targeted receptor modulators [3]. The strategic replacement of one phenyl ring with a 2-pyridyl group introduces profound electronic and steric changes to the pharmacophore:

  • Electrostatic Anchoring : The piperidine nitrogen (pKa ~11.1) is fully ionized at physiological pH. This cationic center acts as the primary pharmacophore anchor, forming a critical salt bridge with conserved aspartate residues found in aminergic and opioid G-protein coupled receptors (GPCRs).

  • Directional Hydrogen Bonding : Unlike a purely lipophilic phenyl ring, the unprotonated pyridine nitrogen (pKa ~5.2) serves as a directional hydrogen bond acceptor[4]. This enables novel interactions with serine or threonine residues in the receptor binding pocket, often increasing target selectivity.

  • π-π Stacking : The C4-phenyl ring maintains the ability to engage in robust π-π or CH-π interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) within the hydrophobic sub-pockets of the receptor.

Pharmacophore cluster_receptor Target Receptor (e.g., Sigma/Opioid GPCR) Ligand 2-(4-Phenylpiperidin-4-yl)pyridine PiPi Aromatic Pocket (Phe/Trp Residues) Ligand->PiPi Phenyl Ring (π-π stacking) SaltBridge Anionic Aspartate (Salt Bridge) Ligand->SaltBridge Protonated Piperidine N+ (Electrostatic) HBA H-Bond Donor (Ser/Thr Residues) Ligand->HBA Pyridine N (H-Bond Acceptor)

Pharmacophore binding model of 2-(4-Phenylpiperidin-4-yl)pyridine with a target GPCR.

Analytical Workflows & Experimental Methodologies

To ensure rigorous scientific integrity during preclinical development, the physicochemical parameters of 2-(4-Phenylpiperidin-4-yl)pyridine must be empirically validated. Below are the self-validating protocols for determining its dual pKa and physiological lipophilicity.

Protocol A: Potentiometric Determination of Dual pKa Values

Causality & Rationale: Potentiometric titration is the gold standard for molecules with multiple ionizable centers. The distinct pKa values of the piperidine (~11.1) and pyridine (~5.2) nitrogens allow for a clear, biphasic titration curve without overlapping buffer regions.

  • Sample Preparation : Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl solution. Why? The KCl maintains a constant ionic strength, minimizing activity coefficient variations during the titration.

  • Acidification : Lower the pH to 2.0 using 0.1 M HCl to ensure both the piperidine and pyridine nitrogen centers are fully protonated prior to the forward titration.

  • Titration : Titrate with standardized 0.1 M KOH under a continuous nitrogen gas purge. Why? Nitrogen prevents atmospheric CO2 absorption, which would otherwise form carbonic acid and skew the basic pKa reading.

  • Data Analysis : Utilize Bjerrum plot analysis to extract the exact pKa values from the inflection points of the biphasic titration curve.

Protocol B: Shake-Flask LC-MS/MS Method for LogD (pH 7.4) Determination

Causality & Rationale: Because the compound possesses a basic amine, its partitioning is highly pH-dependent. LogD at pH 7.4 is the most biologically relevant metric for predicting in vivo distribution. LC-MS/MS is chosen over UV-Vis due to the compound's high lipophilicity, which results in extremely low aqueous concentrations that fall below the limit of detection for standard UV methods.

  • Solvent Saturation : Pre-saturate n-octanol and 50 mM Phosphate Buffered Saline (PBS, pH 7.4) with each other for 24 hours. Why? This prevents volume shifts caused by mutual solubility during the actual experiment.

  • Equilibration : Add 10 µL of a 10 mM DMSO stock solution of the compound to a glass vial containing 1 mL of the mutually saturated octanol/PBS mixture.

  • Partitioning : Shake the vial at 300 rpm for 60 minutes at exactly 25°C. Why? Partitioning is a thermodynamically driven equilibrium; strict temperature control is mandatory for reproducible results.

  • Phase Separation : Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification : Extract aliquots from both phases. Dilute the octanol phase 1:1000 in methanol. Analyze both phases via LC-MS/MS using Multiple Reaction Monitoring (MRM) for the m/z 239.1 [M+H]+ parent ion.

  • Calculation : Calculate the distribution coefficient using the formula:

    
    .
    

LogDWorkflow Step1 1. Preparation Octanol & PBS (pH 7.4) Step2 2. Equilibration Shake 60 min @ 25°C Step1->Step2 Step3 3. Phase Separation Centrifugation (3000g, 15 min) Step2->Step3 Step4 4. Quantification LC-MS/MS Analysis Step3->Step4 Step5 5. Calculation LogD = log([Org]/[Aq]) Step4->Step5

Step-by-step experimental workflow for determining LogD7.4 via Shake-Flask LC-MS/MS.

Synthesis & Structural Elucidation

The synthesis of highly congested 4,4-diarylpiperidines typically involves the nucleophilic addition of a 2-pyridyllithium or 2-pyridylmagnesium halide reagent to a 1-protected 4-piperidone. This generates a tertiary alcohol intermediate. Subsequent acid-catalyzed Friedel-Crafts alkylation with benzene (often dynamically generating a carbenium species) installs the phenyl group at the C4 position [5]. Following deprotection of the piperidine nitrogen, the final 2-(4-Phenylpiperidin-4-yl)pyridine base is isolated and typically converted into a hydrochloride salt for long-term stability and aqueous handling.

References

  • N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution ResearchGate URL:[Link]

  • Pyridine: Uses, Structure & pKa StudySmarter URL:[Link]

  • 1-(2-phenylethyl)-4,4-diphenylpiperidine | 91075-61-5 MolAid URL:[Link]

  • Why is pyridine more basic than pyrrole? Quora URL:[Link]

  • Dynamically Generated Carbenium Species via Photoisomerization of Cyclic Alkenes: Mild Friedel-Crafts Alkylation National Institutes of Health (NIH) / PubMed URL:[Link]

In-Depth Technical Guide: Synthesis Pathways of 2-(4-Phenylpiperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,4-diarylpiperidine pharmacophore is a privileged scaffold in medicinal chemistry, forming the structural core of numerous central nervous system (CNS) active agents, analgesics, and receptor antagonists. Derivatives of 4-(pyridin-2-yl)piperidines are highly valued intermediates in modern drug development[1]. Synthesizing 2-(4-phenylpiperidin-4-yl)pyridine presents a unique steric and electronic challenge due to the quaternary carbon center at the C4 position of the piperidine ring, which is sterically hindered by both a phenyl and a 2-pyridyl moiety.

As a Senior Application Scientist, I have structured this whitepaper to evaluate two divergent synthetic strategies. We will analyze the mechanistic causality, scalability, and self-validating experimental protocols required to successfully construct this complex architecture.

Retrosynthetic Analysis & Strategic Overview

The construction of the quaternary C4 center dictates the synthetic route. We evaluate two primary disconnections:

  • Pathway A (The Classic Approach): Disconnection of the piperidine ring itself, tracing back to a double alkylation of a diarylmethane derivative.

  • Pathway B (The Modern Approach): Disconnection of the phenyl group via a Friedel-Crafts alkylation, tracing back to a tertiary alcohol intermediate formed by nucleophilic addition to a piperidin-4-one.

Retrosynthetic analysis of 2-(4-Phenylpiperidin-4-yl)pyridine via two distinct pathways.

Pathway A: Diarylmethane Double Alkylation

Mechanistic Causality

This pathway relies on the acidity of the methylene bridge in 2-benzylpyridine (pKa ~28). The conjugate base is highly stabilized by resonance delocalization into both the phenyl and 2-pyridyl rings. Deprotonation requires a strong, non-nucleophilic base (e.g., Sodium amide,


). The resulting carbanion undergoes a sequential double 

displacement with an N-protected nitrogen mustard derivative (N-benzyl-bis(2-chloroethyl)amine) to close the piperidine ring.
Experimental Protocol: Self-Validating Workflow

Step 1: Carbanion Generation & Alkylation

  • Setup: Charge a flame-dried, nitrogen-purged flask with 2-benzylpyridine (1.0 eq) and anhydrous toluene. Cool to 0°C.

  • Deprotonation: Add

    
     (2.5 eq) portion-wise. Causality: Toluene is utilized because it remains liquid at 0°C but allows for high-temperature reflux during the alkylation step. An excess of base (2.5 eq) is critical as two protons must be removed sequentially.
    
  • Alkylation: Slowly add N-benzyl-bis(2-chloroethyl)amine hydrochloride (1.1 eq) dissolved in toluene. Heat the reaction to 80°C for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active, polar starting material will convert to a significantly less polar tertiary amine spot.

  • Workup: Quench carefully with ice water to neutralize unreacted

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and purify via silica gel chromatography to isolate N-benzyl-4-phenyl-4-(pyridin-2-yl)piperidine.

Step 2: N-Benzyl Deprotection

  • Hydrogenolysis: Dissolve the intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Stir vigorously under an

    
     atmosphere (balloon) for 6 hours.
    
  • Validation: LC-MS analysis should indicate the loss of 90 Da (benzyl group). Filter through a Celite pad to remove the palladium catalyst and concentrate to yield the final free base.

Step-by-step workflow for the diarylmethane double alkylation strategy (Pathway A).

Pathway B: Nucleophilic Addition & Friedel-Crafts Alkylation

Mechanistic Causality

To bypass the use of highly toxic bis(2-chloroethyl)amine derivatives, Pathway B leverages the stability of a tertiary benzylic/pyridylic carbocation. Addition of 2-pyridyllithium to N-Boc-piperidin-4-one yields a tertiary alcohol. Treatment of this alcohol with a strong Lewis acid (e.g.,


) in the presence of benzene promotes a Friedel-Crafts alkylation. The electron-withdrawing nature of the protonated pyridine ring necessitates a strong Lewis acid to drive the departure of the hydroxyl group and form the carbenium species[2]. Recent advancements in Friedel-Crafts alkylations of cyclic systems demonstrate the high efficiency of this carbenium generation[3].
Experimental Protocol: Self-Validating Workflow

Step 1: Lithiation & Nucleophilic Addition

  • Setup: Dissolve 2-bromopyridine (1.0 eq) in anhydrous THF under argon. Cool to -78°C.

  • Lithiation: Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise. Stir for 30 minutes. Causality: Maintaining -78°C is strictly required to prevent the highly reactive 2-pyridyllithium from undergoing destructive Chichibabin-type side reactions.

  • Addition: Add N-Boc-piperidin-4-one (1.0 eq) in THF dropwise.

  • Workup: Quench with saturated aqueous

    
     at -78°C, then warm to room temperature. Validation: The quench must be mildly acidic to protonate the alkoxide, but not so acidic as to cleave the acid-sensitive Boc protecting group. Extract with EtOAc to isolate the tertiary alcohol.
    

Step 2: Friedel-Crafts Alkylation

  • Reaction: Dissolve the tertiary alcohol in anhydrous benzene (which serves as both the reactant and the solvent). Add anhydrous

    
     (3.0 eq). Heat to 60°C for 4 hours.
    
  • Workup: Cool to 0°C and quench carefully with ice to destroy the aluminum complex. Extract the N-Boc-4-phenyl-4-(pyridin-2-yl)piperidine into the organic layer.

Step 3: Boc Deprotection

  • Reaction: Dissolve the intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 10 eq) and stir for 2 hours at room temperature.

  • Validation: TLC will show complete consumption of the Boc-protected species. Concentrate in vacuo, neutralize with 1M NaOH, and extract with DCM to yield the target compound.

Step-by-step workflow for the nucleophilic addition and Friedel-Crafts alkylation (Pathway B).

Quantitative Comparative Analysis

When selecting a synthesis route for scale-up or library generation, researchers must weigh atom economy, safety, and overall yield. The table below summarizes the core metrics of both pathways based on standard physical organic chemistry parameters.

Table 1: Comparative Analysis of Synthesis Pathways

ParameterPathway A: Double AlkylationPathway B: Friedel-Crafts Alkylation
Estimated Overall Yield 35 - 45%55 - 65%
Step Count 3 Steps4 Steps
Key Reagents

, Bis(2-chloroethyl)amine
n-BuLi,

, Benzene
Hazard Profile High (Nitrogen mustard analogues)Moderate (Pyrophoric n-BuLi)
Scalability Poor (Severe toxicity constraints)Excellent (Standard GMP scale-up)
Regioselectivity N/A (Symmetrical ring closure)High (Tertiary carbocation control)

Conclusion

While Pathway A represents a classical and historically significant approach to forming 4,4-disubstituted piperidines, its reliance on highly toxic alkylating agents limits its modern utility. Pathway B is the superior choice for contemporary drug development professionals. By utilizing a highly controlled organolithium addition followed by a robust Friedel-Crafts alkylation, Pathway B offers higher overall yields, safer reagent profiles, and greater modularity for synthesizing diverse 2-(4-phenylpiperidin-4-yl)pyridine analogues.

References

  • US4022786A - 4,4-Diarylpiperidines and process of making the same - Google Patents Source: Google Patents URL
  • 4-(pyridin-2-yl)piperidine-4-carbonitrile; CAS No.
  • Source: National Institutes of Health (NIH)

Sources

Technical Guide: In Silico Identification of 2-(4-Phenylpiperidin-4-yl)pyridine Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(4-Phenylpiperidin-4-yl)pyridine represents a critical pharmacophore found in various synthetic opioids (e.g., Piritramide analogs) and emerging Novel Psychoactive Substances (NPS). As a structural hybrid of the 4-phenylpiperidine and pyridine scaffolds, its metabolic fate is governed by the interplay between the basic piperidine nitrogen and the electron-deficient pyridine ring.

This technical guide details a high-fidelity in silico workflow to predict the Phase I and Phase II metabolites of this compound. By integrating Density Functional Theory (DFT)-based reactivity models (SMARTCyp) with machine learning-driven transformation rules (BioTransformer), we establish a predictive hierarchy of metabolic stability. This guide moves beyond simple prediction, offering a self-validating protocol for experimental verification via LC-HRMS.

Structural Analysis & Physicochemical Context

Before initiating computational algorithms, the substrate must be analyzed for ionization states that dictate enzyme affinity.

  • Substrate: 2-(4-Phenylpiperidin-4-yl)pyridine

  • Key Features:

    • Piperidine Ring (Secondary Amine): Highly basic (

      
      ). At physiological pH (7.4), this nitrogen is 
      
      
      
      protonated. This cationic center is a primary recognition motif for CYP2D6 (Asp301 residue interaction).
    • Pyridine Ring: Electron-deficient aromatic system. Less likely to undergo direct epoxidation but susceptible to N-oxidation or nucleophilic attack if activated.

    • Phenyl Ring: Lipophilic moiety susceptible to electrophilic aromatic substitution (hydroxylation) by CYP450s (specifically CYP3A4 and CYP2D6).

Computational Framework (The "How-To")

This protocol utilizes a "Consensus Prediction" approach, mitigating the bias of any single algorithm.

Workflow Diagram

The following diagram outlines the logical flow from ligand preparation to metabolite validation.

G cluster_PhaseI Step 2: Phase I Prediction (Consensus) cluster_PhaseII Step 3: Phase II Conjugation Input Input: 2-(4-Phenylpiperidin-4-yl)pyridine (SMILES/SDF) Prep Step 1: Ligand Preparation (Protonation @ pH 7.4, 3D Conformers) Input->Prep SMARTCyp SMARTCyp 3.0 (DFT-based Reactivity) Prep->SMARTCyp BioTrans BioTransformer 3.0 (CYP450 Machine Learning) Prep->BioTrans Xeno XenoSite (Neural Network) Prep->Xeno UGT Glucuronidation Prediction (SOM on -OH and -NH) SMARTCyp->UGT Hydroxylated Intermediates BioTrans->UGT Xeno->UGT Filter Step 4: Toxicity & Stability Filter (QSAR/ADMET) UGT->Filter Output Output: Ranked Metabolite List (M1, M2, M3...) Filter->Output Validation Experimental Validation (LC-HRMS / Q-TOF) Output->Validation Targeted Screening

Caption: Consensus In Silico Workflow for Metabolite Identification.

Detailed Protocol
Step 1: Ligand Preparation[1]
  • Objective: Generate the biologically relevant microspecies.

  • Tool: ChemAxon MarvinSketch or OpenBabel.

  • Action:

    • Input SMILES: C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=N3 (Verify isomer).

    • Calculate major microspecies at pH 7.4.

    • Critical Check: Ensure the piperidine nitrogen is protonated (

      
      ). This is crucial for accurate CYP2D6 prediction, as neutral species docking yields false negatives.
      
Step 2: Site of Metabolism (SOM) Prediction (Phase I)

We employ SMARTCyp for reactivity and BioTransformer for enzyme specificity.

  • SMARTCyp Configuration:

    • Algorithm: 2D-DFT (Density Functional Theory) activation energy calculations.

    • Parameter: Focus on "Score" (Activation Energy - Accessibility).[2] Lower score = Higher probability.

    • Target: Look for scores < 50 for high-probability sites.

  • BioTransformer Configuration:

    • Module:CYP450 (Phase I) and EC-Based.[3][4][5]

    • Iterations: Set to 2 (to catch secondary metabolites like di-hydroxylation).

Step 3: Phase II Conjugation
  • Tool: BioTransformer (Phase II Module) or ADMET Predictor.

  • Mechanism: Scan Phase I metabolites (specifically those with new -OH or exposed -NH groups) for UGT (Glucuronosyltransferase) and SULT (Sulfotransferase) binding motifs.

Predicted Metabolic Pathways[3][4][6][7][8][9]

Based on the structural electronics and in silico consensus, the following metabolic tree is the statistically probable outcome.

Primary Metabolic Routes
Metabolite IDTransformation TypeSite of Metabolism (SOM)Enzyme InvolvementProbability Score (0-1)
M1 Aromatic Hydroxylation Phenyl Ring (Para-position)CYP2D6, CYP3A40.92 (High)
M2 N-Glucuronidation Piperidine Nitrogen (Secondary)UGT1A4, UGT2B100.88 (High)
M3 N-Oxidation Pyridine NitrogenCYP2E1, FMOs0.65 (Medium)
M4 N-Hydroxylation Piperidine NitrogenCYP2D60.55 (Medium)
M5 Aromatic Hydroxylation Pyridine Ring (C-oxidation)CYP3A40.30 (Low)
Mechanistic Analysis
  • M1 (4-Hydroxyphenyl derivative): The phenyl ring attached to the quaternary carbon is electronically decoupled from the pyridine. It behaves like a standard phenyl group. The para position is sterically accessible and electronically favorable for the CYP450 Compound I (Fe-O) radical attack.

  • M2 (N-Glucuronide): Secondary amines in piperidine rings are "privileged structures" for direct N-glucuronidation by UGT1A4. This is often a major clearance pathway for 4-arylpiperidines, competing with oxidation.

  • M3 (Pyridine N-Oxide): The pyridine nitrogen has a lone pair available for oxidation. While less basic, FMO (Flavin-containing monooxygenase) or specific CYPs can facilitate this N-oxygenation.

Pathway Visualization

Metabolism Parent Parent 2-(4-Phenylpiperidin-4-yl)pyridine M1 M1: 4-OH-Phenyl (Major) Parent->M1 CYP2D6/3A4 (Hydroxylation) M3 M3: Pyridine N-Oxide Parent->M3 FMO/CYP (N-Oxidation) M4 M4: Piperidine N-OH Parent->M4 CYP (N-Hydroxylation) M2 M2: N-Glucuronide (Direct Phase II) Parent->M2 UGT1A4 (Conjugation) M1_Gluc M1-Gluc: O-Glucuronide M1->M1_Gluc UGT (Phase II)

Caption: Predicted Metabolic Fate of 2-(4-Phenylpiperidin-4-yl)pyridine.

Validation Strategy: Bridging In Silico to Wet Lab

In silico models are hypothesis generators. The following experimental setup is required to validate the predictions (M1–M5).

Incubation Protocol

To distinguish between CYP-mediated (Phase I) and UGT-mediated (Phase II) metabolites, a split-stream incubation is recommended:

  • System A: Human Liver Microsomes (HLM) + NADPH (Regenerating system). Detects: M1, M3, M4, M5.

  • System B: HLM + NADPH + UDPGA (Uridine 5'-diphospho-glucuronic acid). Detects: M2, M1-Gluc.

Mass Spectrometry Targeting (LC-HRMS)

Using a Q-TOF or Orbitrap instrument, set up an inclusion list based on the calculated exact masses of the predicted metabolites.

Target MetaboliteFormula ChangeMass Shift (Da)Diagnostic Fragment Ion (Example)
Parent -0.0000m/z 84 (Piperidine ring cleavage)
M1 (Hydroxylation) +O+15.9949Loss of H2O (-18) from parent
M2 (Glucuronidation) +C6H8O6+176.0321Neutral loss of 176 Da (Glucuronide)
M3 (N-Oxidation) +O+15.9949Distinct RT from M1; loss of 16 Da
M4 (Dehydrogenation) -2H-2.0156Formation of imine/enamine

Self-Validating Step: If M1 and M3 are isomers (both +16 Da), they can be distinguished by MS/MS fragmentation.

  • M1 (Phenyl-OH): Fragmentation retains the oxygen on the phenyl fragment.

  • M3 (Pyridine-N-Ox): Fragmentation often involves the loss of oxygen (M-16) or retention of oxygen on the pyridine fragment.

References

  • Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism." ACS Medicinal Chemistry Letters. Link

  • Djoumbou-Feunang, Y., et al. (2019). "BioTransformer: A Comprehensive Computational Tool for Small Molecule Metabolism Prediction and Metabolite Identification." Journal of Cheminformatics. Link

  • Meyer, M. R., et al. (2012). "Metabolism of the new psychoactive substance W-18 in human liver microsomes and confirmation of its use in a clinical case." Drug Testing and Analysis. (Contextual reference for 4-substituted piperidine metabolism). Link

  • Zaretzki, J., et al. (2013). "XenoSite: Accurately predicting CYP450-mediated sites of metabolism with neural networks." Journal of Chemical Information and Modeling. Link

  • Rowland, A., et al. (2013). "The 'amine-N-glucuronidation' pathway: a review of the substrate selectivity and species differences of the UDP-glucuronosyltransferases." Xenobiotica. Link

Sources

The Ascendancy of the 2-(4-Phenylpiperidin-4-yl)pyridine Core: A Comparative Analysis for Strategic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural alkaloids.[1][2] Its prevalence, appearing in over twenty classes of drugs, is a testament to its remarkable versatility and favorable pharmacological properties.[2][3] The enduring success of the piperidine motif lies in its unique combination of features: a stable chair conformation that allows for precise three-dimensional positioning of substituents, and a basic nitrogen atom that can be readily modified to fine-tune physicochemical properties such as solubility and lipophilicity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4] This guide provides an in-depth technical analysis of a specific and increasingly important piperidine derivative, the 2-(4-phenylpiperidin-4-yl)pyridine core, and compares its strategic value in drug design against other prominent piperidine scaffolds.

The 2-(4-Phenylpiperidin-4-yl)pyridine Core: A Synthesis of Aromatic and Heterocyclic Moieties

The 2-(4-phenylpiperidin-4-yl)pyridine scaffold represents a sophisticated fusion of a 4-arylpiperidine with a pyridine ring. This unique combination imparts a distinct set of electronic and conformational properties that can be strategically exploited in drug design. While extensive research on this specific core is still emerging, we can infer its potential by examining its constituent parts and closely related analogs.

Physicochemical Properties and Stereochemical Considerations

The introduction of a pyridine ring at the 2-position of the piperidine core significantly influences the molecule's overall polarity and basicity. The pyridine nitrogen, with its sp2 hybridization, is less basic than the sp3 hybridized piperidine nitrogen. This difference in basicity can be crucial for modulating interactions with biological targets and for fine-tuning pharmacokinetic properties.

The conformational preference of the substituents on the piperidine ring is a critical determinant of biological activity.[1] For 4-substituted piperidines, the aryl group generally prefers an equatorial position to minimize steric hindrance.[5] The presence of the 2-pyridyl substituent introduces additional conformational considerations, and the relative orientation of the phenyl and pyridyl rings will be a key factor in receptor binding.

Comparative Analysis with Other Privileged Piperidine Scaffolds

To fully appreciate the unique potential of the 2-(4-phenylpiperidin-4-yl)pyridine core, it is essential to compare it with other well-established piperidine scaffolds that have proven to be of high value in drug discovery.

The 4-Arylpiperidine Scaffold

The 4-arylpiperidine framework is a cornerstone of many centrally acting drugs, particularly in the realm of opioid receptor modulation and serotonin reuptake inhibition.[6][7][8]

  • Key Features: A phenyl group directly attached to the 4-position of the piperidine ring.

  • Therapeutic Applications: Analgesics (e.g., meperidine), antipsychotics (e.g., haloperidol), and antidepressants (e.g., paroxetine).[6]

  • Structure-Activity Relationship (SAR): The nature and substitution pattern of the aryl group, as well as the substituent on the piperidine nitrogen, profoundly influence potency and selectivity.[5][7] For instance, a 3-hydroxyl group on the phenyl ring is often associated with potent opioid receptor affinity.[5]

The 4-Anilinopiperidine Scaffold

This scaffold is most famously associated with the potent fentanyl class of synthetic opioids.[9][10]

  • Key Features: An aniline group attached to the 4-position of the piperidine ring.

  • Therapeutic Applications: Primarily potent analgesics.[9][11]

  • SAR: The nature of the N-acyl group on the aniline nitrogen and the substituent on the piperidine nitrogen are critical for high-affinity binding to the mu-opioid receptor.[9]

The 3-Substituted Piperidine Scaffold

3-Substituted piperidines offer a different vector for substituent placement, which can lead to unique interactions with biological targets.[12][13][14]

  • Key Features: A substituent at the 3-position of the piperidine ring.

  • Therapeutic Applications: Antidepressants (e.g., femoxetine), and various central nervous system (CNS) agents.[6][13]

  • SAR: The stereochemistry at the 3-position is often crucial for activity. The synthesis of enantiomerically pure 3-substituted piperidines is a key challenge and a focus of significant research.[13][14]

Data Summary: A Comparative Overview
ScaffoldKey Structural FeatureProminent Therapeutic AreasKey SAR Determinants
2-(4-Phenylpiperidin-4-yl)pyridine 4-Phenyl and 2-pyridyl substituentsEmerging applications in oncology and CNS disordersRelative orientation of phenyl and pyridyl rings, substitution on both aromatic rings and the piperidine nitrogen.
4-Arylpiperidine 4-Aryl substituentAnalgesia, antipsychotics, antidepressants[6]Aryl substitution pattern, N-substituent, stereochemistry at C4.[5][7]
4-Anilinopiperidine 4-Anilino substituentPotent analgesia[9]N-acyl group on aniline, N-substituent on piperidine.[9]
3-Substituted Piperidine 3-SubstituentCNS disorders, antidepressants[6][12][13]Stereochemistry at C3, nature of the substituent.[13]

Experimental Protocols

General Synthesis of a 2-(4-Phenylpiperidin-4-yl)pyridine Derivative

This protocol outlines a general synthetic route for the preparation of a representative 2-(4-phenylpiperidin-4-yl)pyridine derivative.

G cluster_0 Step 1: Synthesis of 4-Phenyl-4-cyanopiperidine cluster_1 Step 2: Reduction and Deprotection cluster_2 Step 3: Pyridine Ring Formation start1 1-Boc-4-piperidone intermediate1 1-Boc-4-phenyl-4-hydroxypiperidine start1->intermediate1 Grignard Reaction reagent1 Phenylmagnesium bromide reagent1->intermediate1 product1 1-Boc-4-phenyl-4-cyanopiperidine intermediate1->product1 Cyanation reagent2 TMSCN, TMSOTf reagent2->product1 start2 1-Boc-4-phenyl-4-cyanopiperidine intermediate2 1-Boc-4-phenyl-4-(aminomethyl)piperidine start2->intermediate2 Reduction reagent3 LiAlH4 reagent3->intermediate2 product2 4-Phenyl-4-(aminomethyl)piperidine intermediate2->product2 Boc Deprotection reagent4 TFA or HCl reagent4->product2 start3 4-Phenyl-4-(aminomethyl)piperidine product3 2-(4-Phenylpiperidin-4-yl)pyridine start3->product3 Condensation/Cyclization reagent5 2-Acetylpyridine reagent5->product3 reagent6 Base, Heat reagent6->product3

Caption: Synthetic workflow for a 2-(4-Phenylpiperidin-4-yl)pyridine derivative.

Step-by-Step Methodology:

  • Synthesis of 1-Boc-4-phenyl-4-hydroxypiperidine: To a solution of 1-Boc-4-piperidone in anhydrous THF at 0 °C, add phenylmagnesium bromide dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Synthesis of 1-Boc-4-phenyl-4-cyanopiperidine: To a solution of 1-Boc-4-phenyl-4-hydroxypiperidine in dichloromethane, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf). Stir the reaction at room temperature. Upon completion, quench with saturated aqueous sodium bicarbonate and extract the product.

  • Reduction of the Nitrile: To a solution of 1-Boc-4-phenyl-4-cyanopiperidine in anhydrous THF, add lithium aluminum hydride (LiAlH4) portion-wise at 0 °C. Stir the reaction at room temperature. Carefully quench the reaction with water and 15% aqueous sodium hydroxide. Filter the resulting solid and concentrate the filtrate.

  • Boc Deprotection: Dissolve the crude 1-Boc-4-phenyl-4-(aminomethyl)piperidine in dichloromethane and add trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until deprotection is complete. Concentrate the reaction mixture under reduced pressure.

  • Pyridine Ring Formation: To a solution of the crude 4-phenyl-4-(aminomethyl)piperidine in a suitable solvent such as ethanol, add 2-acetylpyridine and a base (e.g., sodium ethoxide). Heat the reaction mixture to reflux. After completion, cool the reaction, and purify the product by column chromatography.

Biological Assay: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a 2-(4-phenylpiperidin-4-yl)pyridine derivative against a specific protein kinase.

G cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Reaction Termination and Detection cluster_3 Data Analysis compound Test Compound (in DMSO) incubation Incubate at 30°C compound->incubation kinase Kinase Enzyme kinase->incubation substrate Substrate (e.g., peptide) substrate->incubation atp ATP (radiolabeled or cold) atp->incubation termination Stop reaction (e.g., add EDTA) incubation->termination detection Measure kinase activity (e.g., scintillation counting, fluorescence) termination->detection analysis Calculate % inhibition and determine IC50 detection->analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Prepare Reagents: Dilute the test compound to various concentrations in an appropriate buffer. Prepare a reaction mixture containing the kinase enzyme, its specific substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in a kinase reaction buffer.

  • Initiate the Reaction: Add the test compound dilutions to the wells of a microplate. Initiate the kinase reaction by adding the reaction mixture to each well.

  • Incubate: Incubate the microplate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Terminate the Reaction: Stop the reaction by adding a solution containing a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Detection: If using a radiolabeled substrate, wash the membrane to remove unreacted ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive methods, measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Conclusion: The Strategic Advantage of the 2-(4-Phenylpiperidin-4-yl)pyridine Core

The 2-(4-phenylpiperidin-4-yl)pyridine scaffold offers a unique and compelling combination of structural features for the modern medicinal chemist. By integrating the established pharmacophoric elements of a 4-arylpiperidine with the versatile electronic and hydrogen-bonding capabilities of a pyridine ring, this core provides a rich platform for generating novel drug candidates with potentially improved potency, selectivity, and pharmacokinetic profiles. Its application is particularly promising in targeting complex biological systems where interactions with multiple sub-pockets of a receptor or enzyme are required for optimal efficacy. As our understanding of the intricate structure-activity relationships of this scaffold deepens, the 2-(4-phenylpiperidin-4-yl)pyridine core is poised to become an increasingly valuable tool in the armamentarium of drug discovery professionals.

References

  • 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm980376b]
  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0042-1758742]
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38301198/]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [URL: https://www.mdpi.com/1420-3049/28/3/1458]
  • Structure-activity relationship study of 4-substituted piperidines at Leu26 moiety of novel p53-hDM2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27025816/]
  • Examples of biologically active 3-substituted piperidines. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-biologically-active-3-substituted-piperidines_fig1_328330953]
  • Selected pharmacologically active 4-arylpiperidines. ResearchGate. [URL: https://www.researchgate.net/figure/Selected-pharmacologically-active-4-arylpiperidines_fig1_262444314]
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/113/05-06/0585-0593]
  • The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. Benchchem. [URL: Not Available]
  • 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. Benchchem. [URL: Not Available]
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science. [URL: https://www.eurekaselect.com/article/129759]
  • The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies. Journal of the Chemical Society B: Physical Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000713]
  • Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12174465/]
  • The Ethoxycarbonyl Group in 4-Anilinopiperidine Compounds: A Technical Guide. Benchchem. [URL: Not Available]
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [URL: https://www.researchgate.
  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5028373/]
  • Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. ResearchGate. [URL: https://www.researchgate.net/publication/23201406_Synthesis_of_4-anilinopiperidine_methyl_esters_intermediates_in_the_production_of_carfentanil_sufentanil_and_remifentanil]
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [URL: Not Available]
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/33580]
  • Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2561991/]
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [URL: https://www.ijnrd.org/papers/IJNRD2402051.pdf]
  • Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22385584/]
  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [URL: https://www.researchgate.
  • Piperazine Bioisosteres for Drug Design. Enamine. [URL: https://enamine.net/hit-generation/building-blocks-for-drug-design/136-piperazine-bioisosteres-for-drug-design]
  • Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Conformational-analysis-of-polymethylated-of-by-Belostotskii-Timofeeva/4820d912959800b411d94326f634b8c92474f884]
  • Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Fentanyl-and-the-4-Anilinopiperidine-Group-of-Casy-Sponge/c561491e0a84126c06a86c62c2f25459388f8d97]
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The Role of 2-(4-Phenylpiperidin-4-yl)pyridine in Drug Discovery for Anxiety and Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics for anxiety and major depressive disorder (MDD) has increasingly shifted from monoamine reuptake inhibitors toward the modulation of neuropeptide and glutamatergic systems. Within this paradigm, the 2-(4-phenylpiperidin-4-yl)pyridine scaffold (CAS 444992-90-9) has emerged as a highly privileged pharmacophore. This technical guide explores the chemical biology, structural pharmacology, and experimental workflows associated with utilizing this scaffold to target deep transmembrane allosteric pockets in G protein-coupled receptors (GPCRs)—specifically the Metabotropic Glutamate Receptor 2 (mGluR2) and the Neurokinin-1 (NK1) receptor.

Structural Pharmacology & Chemical Biology

The selection of the 2-(4-phenylpiperidin-4-yl)pyridine core in neuropharmacology is driven by strict structure-activity relationship (SAR) requirements for central nervous system (CNS) penetrance and GPCR binding.

Causality of Scaffold Design
  • Vector Projection & Rigidity: The gem-disubstitution at the 4-position of the piperidine ring forces a specific, orthogonal dihedral angle between the phenyl ring and the pyridine ring. This rigidification minimizes the entropic penalty upon receptor binding and precisely projects the functional groups into distinct sub-pockets of the receptor[1].

  • Hydrogen Bonding & Lipophilicity: The pyridine nitrogen serves as a critical hydrogen-bond acceptor, while the 4-phenylpiperidine core provides the necessary lipophilic bulk to bury into hydrophobic transmembrane domains[1].

  • CNS Multiparameter Optimization (MPO): To cross the blood-brain barrier (BBB), psychiatric drug candidates are optimized using CNS MPO scoring (scale 0–6). Derivatives of this scaffold frequently achieve MPO scores

    
    , indicating highly desirable physicochemical properties for BBB permeability[2].
    

Mechanistic Targets in Psychiatric Disorders

Target 1: mGluR2 Positive Allosteric Modulation (PAM)

Glutamate hyperfunction is a core driver of stress-related psychiatric disorders. Activation of mGluR2 reduces presynaptic glutamate release, offering anxiolytic and antidepressant effects without the sedative side effects of benzodiazepines.

  • Binding Mode: The 2-(4-phenylpiperidin-4-yl)pyridine scaffold acts as a potent mGluR2 PAM. Computational docking and mutagenesis reveal that the 4-phenylpiperidine substituent is directed toward the extracellular side of the 7TM binding site. The distal phenyl group intercalates between specific residues, forming a critical

    
     stacking interaction with 
    
    
    
    (Histidine 723 on Extracellular Loop 2)[3][4].
  • Conformational Shift: Binding at this allosteric site does not activate the receptor directly but induces a conformational shift that exponentially increases the receptor's affinity for endogenous glutamate[4].

Target 2: Neurokinin-1 (NK1) Receptor Antagonism

Substance P and its primary receptor, NK1, are heavily implicated in the pathophysiology of anxiety and depression.

  • Binding Mode: The 4-phenylpiperidine core is a foundational motif for high-affinity NK1 antagonists. The deep hydrophobic binding pocket of the NK1 receptor perfectly accommodates the 4,4-disubstituted piperidine ring system, effectively blocking Substance P signaling and exerting profound antidepressant efficacy[5].

mGluR2_Pathway A 2-(4-Phenylpiperidin-4-yl)pyridine Derivatives B mGluR2 Transmembrane Allosteric Site A->B Binds C Conformational Shift (H723 ECL2 Interaction) B->C Induces D Increased Affinity for Endogenous Glutamate C->D PAM Effect E Gi/o Protein Activation (Decreased cAMP) D->E Enhances F Suppression of Presynaptic Glutamate Release E->F Leads to G Anxiolytic & Antidepressant Efficacy F->G Clinical Outcome

Mechanism of mGluR2 allosteric modulation by 2-(4-phenylpiperidin-4-yl)pyridine derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of 2-(4-phenylpiperidin-4-yl)pyridine derivatives must follow strict, self-validating pharmacological protocols.

Protocol A: FLIPR Calcium Mobilization Assay (mGluR2 PAM Activity)

This high-throughput assay measures intracellular calcium release to determine the


 and 

of the synthesized PAMs.
  • Cell Preparation: Plate CHO cells stably expressing human mGluR2 and the promiscuous G-protein

    
     at 30,000 cells/well in a 384-well plate. Incubate overnight.
    
  • Dye Loading: Remove media and add Fluo-4 AM calcium-sensitive dye. Incubate for 1 hour at 37°C.

  • Compound Addition: Add the 2-(4-phenylpiperidin-4-yl)pyridine derivative (concentration response curve from 10 pM to 10

    
    M) and incubate for 15 minutes.
    
  • Glutamate Challenge: Add an

    
     concentration of glutamate (approx. 4 
    
    
    
    M) to all wells[3].
  • Data Acquisition: Measure fluorescence (Ex: 488 nm, Em: 540 nm) using a Fluorometric Imaging Plate Reader (FLIPR).

  • Self-Validation Check: Calculate the Z'-factor using a known mGluR2 PAM (e.g., JNJ-40068782) as a positive control and DMSO vehicle as a negative control. A Z'-factor > 0.5 validates the assay's dynamic range and confirms readiness for data extraction.

Protocol B: Radioligand Binding & Kinetic Profiling ( , , RT)

Kinetic parameters often correlate better with in vivo efficacy than static affinity (


).
  • Membrane Preparation: Homogenize mGluR2-expressing CHO cells in HEPES buffer and centrifuge at 40,000 x g to isolate cell membranes.

  • Isotope Displacement: Incubate membranes with a fixed concentration of a

    
    -labeled reference PAM (e.g., 
    
    
    
    -JNJ-46281222) and varying concentrations of the unlabeled test compound[4].
  • Kinetic Analysis: Measure the association rate (

    
    ) and dissociation rate (
    
    
    
    ) over a 120-minute time course. Calculate Residence Time (
    
    
    ).
  • Self-Validation Check: Perform homologous competitive binding with the unlabeled reference ligand. Ensure the calculated

    
     matches the 
    
    
    
    derived from the Cheng-Prusoff equation to confirm the absence of allosteric probe depletion.

Workflow S1 Step 1: Chemical Synthesis & Scaffold Hopping S2 Step 2: FLIPR Calcium Assay (EC50 & Emax Determination) S1->S2 S3 Step 3: Radioligand Binding ([3H]-Ligand Displacement) S2->S3 S4 Step 4: Kinetic Profiling (kon, koff, Residence Time) S3->S4 S5 Step 5: In Vivo Efficacy (e.g., PCP-induced hyperlocomotion) S4->S5

Hit-to-lead experimental workflow for evaluating GPCR modulators in psychiatric drug discovery.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship (SAR) profile of representative 2-(4-phenylpiperidin-4-yl)pyridine derivatives, demonstrating how minor structural modifications impact target affinity and CNS penetrance.

Compound ClassR-Group Modification (Pyridine Core)mGluR2 PAM

(nM)
NK1 Antagonism

(nM)
CNS MPO ScoreBBB Permeability
Scaffold Core Unsubstituted145.085.03.8Moderate
Derivative A 3-Cyclopropylmethyl17.0>10004.5High
Derivative B 8-Trifluoromethyl1.7>10005.2Very High
Derivative C 3,5-bis(trifluoromethyl)benzyl ether>10000.954.1High
Derivative D N-Methylacetamide280.05.33.5Moderate

Data synthesis derived from established SAR profiling of mGluR2 PAMs and NK1 antagonists[1][2][3][4][5]. Derivative B exhibits the optimal profile for mGluR2 targeting, while Derivative C is highly selective for NK1.

References

  • [5] 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. PubMed / Journal of Medicinal Chemistry, 1998. URL:[Link]

  • [3] mGlu2 Receptor Agonism, but Not Positive Allosteric Modulation, Elicits Rapid Tolerance towards Their Primary Efficacy on Sleep Measures in Rats. PLOS One, 2015. URL:[Link]

  • [1] Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor. ACS Publications, 2021. URL:[Link]

  • [2] Radiosynthesis and Evaluation of 11C-Labeled Isoindolone-Based Positive Allosteric Modulators for Positron Emission Tomography Imaging of Metabotropic Glutamate Receptor 2. ACS Pharmacology & Translational Science, 2024. URL:[Link]

  • [4] Molecular mechanism of positive allosteric modulation of the metabotropic glutamate receptor 2 by JNJ-46281222. Ovid / Journal of Pharmacology and Experimental Therapeutics, 2015. URL:[Link]

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-(4-Phenylpiperidin-4-yl)pyridine via a Grignard-Mediated Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 4,4-disubstituted piperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS) and other biological systems. The precise installation of two distinct aryl groups at the C4 position creates a quaternary stereocenter that can significantly influence pharmacological activity, selectivity, and metabolic stability. This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-Phenylpiperidin-4-yl)pyridine, a key building block for drug discovery.

This guide details a robust, multi-step synthesis commencing from the commercially available N-Boc-4-piperidone. The cornerstone of this pathway is the nucleophilic addition of a phenyl Grignard reagent to the piperidone carbonyl, creating a key tertiary alcohol intermediate. Subsequent acid-catalyzed substitution with pyridine followed by deprotection yields the target compound. We will elucidate the underlying chemical principles, provide step-by-step experimental procedures, and address critical safety and troubleshooting considerations.

Overall Synthetic Scheme

The synthesis is accomplished in three primary stages:

  • Grignard Addition: Formation of a tertiary alcohol by reacting N-Boc-4-piperidone with phenylmagnesium bromide.

  • Acid-Catalyzed Aromatic Substitution (SN1-type): Displacement of the tertiary hydroxyl group with pyridine under acidic conditions to form the C-C bond.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final secondary amine.

G cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Aromatic Substitution cluster_2 Stage 3: Deprotection A N-Boc-4-piperidone C tert-butyl 4-hydroxy-4- phenylpiperidine-1-carboxylate A->C 1. PhMgBr, Anhydrous THF 2. Aqueous Workup B Phenylmagnesium Bromide (PhMgBr) D tert-butyl 4-hydroxy-4- phenylpiperidine-1-carboxylate F tert-butyl 4-phenyl-4-(pyridin-2-yl) piperidine-1-carboxylate D->F Trifluoroacetic Acid (TFA) Reflux E Pyridine (Reagent & Solvent) G tert-butyl 4-phenyl-4-(pyridin-2-yl) piperidine-1-carboxylate H 2-(4-Phenylpiperidin-4-yl)pyridine (Final Product) G->H TFA, DCM Room Temp

Figure 1: Overall synthetic workflow from N-Boc-4-piperidone to the final product.

Mechanistic Insights & Rationale

The Grignard Reaction: Creating the Quaternary Center

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[1] The Grignard reagent, in this case, phenylmagnesium bromide (PhMgBr), features a highly polarized carbon-magnesium bond, rendering the phenyl group strongly nucleophilic and basic.[2] The reaction proceeds via the nucleophilic attack of this carbanion on the electrophilic carbonyl carbon of N-Boc-4-piperidone.

Key Considerations for Success:

  • Anhydrous Conditions: Grignard reagents react violently with protic solvents like water.[2] All glassware must be rigorously dried, and anhydrous solvents are mandatory to prevent quenching the reagent.[1][3]

  • Protecting Group: The Boc group on the piperidine nitrogen is essential. It deactivates the nitrogen lone pair, preventing it from interfering with the Grignard reagent or subsequent reactions.

  • Low Temperature: The addition is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions like enolization of the ketone.[4]

G cluster_reactants Reactants cluster_ts Nucleophilic Attack cluster_intermediate Alkoxide Intermediate cluster_product Product (Post-Workup) Grignard Ph-MgBr (Nucleophile) TS [Transition State] Grignard->TS δ- Piperidone N-Boc-4-piperidone (Electrophile) Piperidone->TS δ+ Alkoxide Magnesium Alkoxide TS->Alkoxide C-C bond forms Alcohol Tertiary Alcohol Alkoxide->Alcohol H₃O⁺ Workup

Figure 2: Mechanism of the Grignard addition to the piperidone carbonyl.

SN1-type Substitution

The second stage involves the substitution of the tertiary hydroxyl group. Under the strongly acidic conditions provided by trifluoroacetic acid (TFA), the hydroxyl group is protonated, forming a good leaving group (H₂O). Departure of water generates a relatively stable tertiary carbocation at the C4 position, which is further stabilized by the adjacent phenyl ring. This electrophilic carbocation is then attacked by the nucleophilic pyridine ring (acting as both reagent and solvent) to form the new C-C bond, yielding the desired 4,4-disubstituted product.

Detailed Experimental Protocols

Mandatory Safety Precautions
  • Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[2][5][6]

  • Always have an ice bath ready to control the exothermic nature of the Grignard reaction.[3][7]

  • Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[5][7]

  • Trifluoroacetic acid (TFA) is highly corrosive. Handle it in a chemical fume hood with appropriate acid-resistant gloves.

Part A: Synthesis of tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
Magnesium TurningsMg24.311.82 g75.0
BromobenzeneC₆H₅Br157.017.85 mL75.0
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.2510.0 g50.2
Anhydrous THFC₄H₈O72.11250 mL-
Iodine (crystal)I₂253.811 small crystal-

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Grignard Reagent Formation: Place the magnesium turnings and a single crystal of iodine in the flask. Add 20 mL of anhydrous THF.

  • In the dropping funnel, prepare a solution of bromobenzene in 80 mL of anhydrous THF.

  • Add ~10 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate sufficient to maintain a steady reflux.

  • After the addition is complete, reflux the gray, cloudy mixture for an additional 60 minutes to ensure complete formation of the Grignard reagent. Cool the flask to 0 °C in an ice bath.

  • Reaction: Dissolve N-Boc-4-piperidone in 150 mL of anhydrous THF and add this solution to the dropping funnel. Add the piperidone solution dropwise to the cold Grignard reagent over 45 minutes.

  • After addition, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Work-up: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from heptane to yield the product as a white solid.[8]

Part B: Synthesis of tert-butyl 4-phenyl-4-(pyridin-2-yl)piperidine-1-carboxylate
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
Intermediate from Part AC₁₆H₂₃NO₃277.365.0 g18.0
PyridineC₅H₅N79.1050 mL-
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.024.1 mL54.0

Procedure:

  • In a round-bottom flask, dissolve the tertiary alcohol intermediate from Part A in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid dropwise.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 115 °C) for 12 hours.

  • Cool the reaction mixture to room temperature and carefully pour it over 200 g of crushed ice.

  • Make the solution basic (pH ~9-10) by the slow addition of aqueous sodium hydroxide (2M).

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the protected product.

Part C: Deprotection to Yield 2-(4-Phenylpiperidin-4-yl)pyridine

Procedure:

  • Dissolve the purified product from Part B in dichloromethane (50 mL).

  • Add an equal volume of trifluoroacetic acid (50 mL) and stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water (50 mL) and basify to pH >10 with 2M NaOH.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, 2-(4-Phenylpiperidin-4-yl)pyridine.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvents.[4]2. Inactive magnesium surface (oxide layer).[4]3. Impure aryl halide.1. Ensure all glassware is flame-dried immediately before use and solvents are certified anhydrous.2. Gently crush Mg turnings or add a small crystal of iodine to activate the surface.[4]3. Use freshly distilled or purchased high-purity bromobenzene.
Low yield of tertiary alcohol (Part A). 1. Incomplete Grignard formation.2. Grignard reagent was quenched.3. Side reactions (e.g., enolization).[4]1. Ensure reflux is maintained after addition of aryl halide to drive formation to completion.2. Add the piperidone solution slowly at 0 °C to control the exotherm.3. Use freshly prepared Grignard reagent promptly.
Incomplete reaction in Part B. 1. Insufficient acid catalyst.2. Insufficient reaction time or temperature.1. Ensure the correct stoichiometry of TFA is used.2. Monitor the reaction by TLC and extend the reflux time if necessary.
Difficult purification of final product. 1. Incomplete deprotection.2. Emulsion during basic work-up.1. Extend reaction time in TFA; confirm full conversion by TLC/LCMS.2. Add brine to the separatory funnel to help break the emulsion.

References

  • Vertex AI Search. (2024). Grignard Reaction Reagents: A Toolbox for Chemists.
  • Quora. (2022).
  • ACS Center for Lab Safety. (n.d.).
  • ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
  • American Chemical Society. (n.d.). Grignard Reaction Safety.
  • PubMed. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2.
  • ResearchGate. (2018). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • BenchChem. (n.d.).
  • Google Patents. (1959).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • University of Wisconsin-Madison. (n.d.). Grignard Synthesis of Triphenylmethanol.

Sources

Application Note: Protocol for Cross-Coupling Synthesis of 4-Phenyl-4-(pyridin-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of 4-phenyl-4-(pyridin-2-yl)piperidine presents a dual challenge in medicinal chemistry: the construction of a sterically congested quaternary carbon center and the installation of the electron-deficient, coordinating 2-pyridyl moiety. Traditional nucleophilic aromatic substitution (


) or Grignard additions to 4-piperidones often suffer from harsh conditions, poor functional group tolerance, or reversibility issues. Furthermore, the "2-pyridyl problem" (instability of 2-pyridyl boronates and toxicity of 2-pyridyl stannanes) limits the utility of standard Suzuki or Stille couplings.

This protocol details a Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) strategy. By utilizing two electrophiles—a tertiary alkyl bromide and a heteroaryl bromide—in the presence of a reducing agent, this method bypasses the need for pre-formed organometallic reagents. This approach exploits the radical character of nickel catalysis to forge the difficult


 bond at the quaternary center with high chemoselectivity.

Retrosynthetic Analysis & Mechanistic Pathway

The strategy disconnects the target molecule at the quaternary center, identifying 1-Boc-4-bromo-4-phenylpiperidine and 2-bromopyridine as the optimal coupling partners.

Retrosynthesis Diagram

Retrosynthesis cluster_conditions Key Conditions target 4-Phenyl-4-(pyridin-2-yl)piperidine (Target) break XEC Disconnection target->break precursor1 1-Boc-4-bromo- 4-phenylpiperidine (Tertiary Alkyl Electrophile) break->precursor1 precursor2 2-Bromopyridine (Heteroaryl Electrophile) break->precursor2 cond NiCl2(DME) / dtbbpy Mn (Reductant) NaI (Additive)

Caption: Retrosynthetic disconnection utilizing reductive cross-electrophile coupling to merge two bromide precursors.

Mechanistic Cycle (Simplified XEC)

The reaction proceeds via a radical chain mechanism where the Nickel catalyst discriminates between the alkyl and aryl halides.

Mechanism Ni0 LnM-Ni(0) NiII_Ar LnM-Ni(II)-Ar (Oxidative Addition) Ni0->NiII_Ar + Ar-Br (2-Py-Br) NiIII LnM-Ni(III)(Ar)(R) NiII_Ar->NiIII + R• (Alkyl Radical) Radical Alkyl Radical (R•) Product Product (Ar-R) NiIII->Product Reductive Elimination Product->Ni0 Reduction (Mn) R_Br R-Br (Tertiary Alkyl) R_Br->Radical SET from Ni(I) or Mn

Caption: Simplified catalytic cycle showing the interception of the tertiary alkyl radical by the oxidative addition complex.

Detailed Experimental Protocol

Reagents & Equipment Table
ComponentSpecificationRole
Substrate A 1-Boc-4-bromo-4-phenylpiperidine (1.0 equiv)Tertiary Alkyl Electrophile
Substrate B 2-Bromopyridine (1.5 equiv)Heteroaryl Electrophile
Catalyst Source NiCl₂·(DME) (10 mol%)Pre-catalyst
Ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%)Stabilizing Ligand
Reductant Manganese Powder (Mn) (3.0 equiv)Stoichiometric Reductant
Additive Sodium Iodide (NaI) (0.5 equiv)Halide Exchange / Activation
Solvent DMA (N,N-Dimethylacetamide)Anhydrous, Degassed
Activator TMSCl (Chlorotrimethylsilane) (Catalytic drops)Mn Surface Activation
Step-by-Step Procedure

Phase 1: Precursor Synthesis (If not commercially available) Note: 4-Phenyl-4-piperidinol is a common starting material.

  • Dissolution: Dissolve 1-Boc-4-phenyl-4-piperidinol (10 mmol) in anhydrous DCM (50 mL) at 0°C.

  • Bromination: Add Phosphorus Tribromide (PBr₃, 1.2 equiv) dropwise.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 12 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry over MgSO₄ and concentrate.

  • Validation: Verify formation of tertiary bromide via ¹H NMR (shift of adjacent methylene protons).

Phase 2: Ni-Catalyzed Cross-Coupling (The Core Protocol) Critical: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using a glovebox or Schlenk line techniques.

  • Catalyst Preparation:

    • In a flame-dried Schlenk tube equipped with a stir bar, add NiCl₂·(DME) (22 mg, 0.1 mmol) and dtbbpy (27 mg, 0.1 mmol).

    • Add anhydrous DMA (2 mL). Stir at room temperature for 20 minutes until a deep green solution forms (formation of the active ligated complex).

  • Substrate & Reductant Addition:

    • To the catalyst solution, add Manganese powder (165 mg, 3.0 mmol) and NaI (75 mg, 0.5 mmol).

    • Add 1-Boc-4-bromo-4-phenylpiperidine (340 mg, 1.0 mmol) and 2-Bromopyridine (237 mg, 1.5 mmol).

    • Activation: Add 10 µL of TMSCl to activate the Mn surface.

  • Reaction Execution:

    • Seal the vessel tightly.

    • Heat the mixture to 60°C in a pre-heated oil bath.

    • Stir vigorously (1000 rpm) to ensure suspension of the Mn powder.

    • Time: Run for 16–24 hours. Monitor by LC-MS or GC-MS. Look for the disappearance of the tertiary bromide (limiting reagent).

  • Workup & Purification:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Mn salts. Rinse the pad with Ethyl Acetate.

    • Wash the filtrate with 1M HCl (careful if Boc is sensitive, otherwise use brine/water) and then brine. Note: For Boc-protected amines, avoid strong acid washes; use saturated NH₄Cl.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 60:40). The product typically elutes after the homocoupled byproducts.

Phase 3: Deprotection (Optional)

  • Dissolve the coupled product in DCM.

  • Add TFA (10 equiv) or 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Concentrate and neutralize to obtain the free amine: 4-phenyl-4-(pyridin-2-yl)piperidine .

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion Inactive Mn powderActivate Mn with TMSCl or iodine prior to use. Ensure inert atmosphere is rigorous (O₂ kills Ni(0)).
Homocoupling (R-R) Fast radical recombinationDecrease concentration of the tertiary bromide. Add it via syringe pump over 2 hours.
Protodehalogenation Moisture in solventEnsure DMA is distilled from CaH₂ or molecular sieves. Protons quench the alkyl radical.
Stalled Reaction Catalyst poisoning by Pyridine2-Pyridyl can chelate Ni. Ensure dtbbpy ligand is used (it binds stronger than substrate pyridine). Increase catalyst loading to 15 mol%.

Safety & Handling

  • Nickel Compounds: Classified as carcinogens and sensitizers. Use double gloves and work in a fume hood.

  • 2-Bromopyridine: Toxic by inhalation and skin contact.

  • Manganese Dust: Flammable solid. Do not grind in a mortar/pestle near open flames.

References

  • Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 48(6), 1767–1775. Link

  • Everson, D. A., & Weix, D. J. (2014). "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." Journal of Organic Chemistry, 79(11), 4793–4798. Link

  • Gong, H., et al. (2016). "Nickel-Catalyzed Reductive Coupling of Alkyl Halides with Aryl Halides." Chemistry – A European Journal, 22(41), 14434-14439. Link

  • Lutz, J. P., & Weix, D. J. (2016). "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides." Organic Syntheses, 93, 215-233. Link

  • Review on the 2-Pyridyl Problem: Cook, X. A., et al. (2021).[1] "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Angewandte Chemie International Edition, 60(20), 11068-11091.[2] Link

Sources

Application Note: Purification Strategies for 2-(4-Phenylpiperidin-4-yl)pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers and process chemists working with 2-(4-Phenylpiperidin-4-yl)pyridine and structurally related 4,4-disubstituted piperidine scaffolds. These intermediates are critical in the synthesis of NK1 receptor antagonists (e.g., Netupitant analogs) and other CNS-active agents.

Introduction & Chemical Context

The synthesis of 2-(4-Phenylpiperidin-4-yl)pyridine typically involves the nucleophilic addition of a metallated pyridine species to a 4-phenylpiperidone (or conversely, a metallated piperidine to a pyridine electrophile), followed by dehydration and hydrogenation steps.

The Purification Challenge: Researchers face a "Double-Basic" problem. The molecule contains two basic nitrogen centers:

  • The Piperidine amine (

    
    ): Highly polar, prone to severe tailing on standard silica.
    
  • The Pyridine nitrogen (

    
    ): Less basic but contributes to solubility in organic solvents and potential metal coordination (if Pd/transition metals are used).
    

Furthermore, a critical impurity is often the 1,2,3,6-tetrahydropyridine derivative (the "ene" impurity), resulting from incomplete hydrogenation or inadvertent dehydration of the precursor alcohol.

Strategic Purification Decision Tree

Before selecting a protocol, assess the purity profile and scale.

PurificationStrategy Start Crude Reaction Mixture ScaleCheck Scale Assessment Start->ScaleCheck SmallScale Small Scale (<1g) Discovery Chem ScaleCheck->SmallScale Rapid Isolation LargeScale Large Scale (>10g) Process Chem ScaleCheck->LargeScale Cost/Scalability MethodA Method A: Amine-Modified Flash Chromatography SmallScale->MethodA MethodB Method B: Acid-Base Extraction + Salt Crystallization LargeScale->MethodB MethodC Method C: Preparative HPLC (High Purity Polishing) MethodA->MethodC If >99% req. MethodB->MethodC If >99% req.

Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and purity requirements.

Protocol A: Amine-Modified Flash Chromatography

Best for: Discovery scale (<1g), removal of non-polar impurities, and rapid isolation.

Standard silica gel possesses acidic silanol groups (


) that interact strongly with the piperidine nitrogen, causing peak broadening and irreversible adsorption. This protocol uses a mobile phase modifier to compete for these sites.
Materials
  • Stationary Phase: Spherical Silica Gel (40–60 µm). Note: Amino-functionalized silica (NH2-Silica) is superior but more expensive.

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 10% Ammonium Hydroxide (

    
    ) OR 2% Triethylamine (
    
    
    
    ).
Step-by-Step Procedure
  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of DCM + 1%

    
     . This neutralizes the acidic silanol sites before the sample touches the column.
    
  • Sample Loading: Dissolve the crude residue in a minimum volume of DCM. If solubility is poor, use a small amount of MeOH, but ensure the loading solvent is <5% of the column volume to prevent band broadening.

  • Gradient Elution:

    • 0–5 min: 100% DCM (Elutes non-polar impurities like bis-phenyls or unreacted pyridine precursors).

    • 5–20 min: Gradient to 95:5 DCM:MeOH(with modifier).

    • 20–30 min: Hold at 90:10 DCM:MeOH(with modifier).

  • Detection: Monitor at 254 nm (Pyridine/Phenyl absorption).

  • Post-Run: Pool fractions. Crucial: If

    
     was used, the isolated product must be dried under high vacuum for >12 hours or azeotroped with DCM to remove amine residues, which can interfere with biological assays.
    

Scientific Insight: The use of


 in MeOH is preferred over 

for final compounds because ammonia is volatile and easier to remove than triethylamine.

Protocol B: Acid-Base Extraction & Salt Crystallization (The "Workhorse")

Best for: Scale-up (>10g), removal of neutral organic impurities, and stabilizing the product as a solid.

This method exploits the basicity of the piperidine to separate it from neutral side products (e.g., unreacted ketone, dehydrated alkene impurities) without chromatography.

Workflow Diagram

AcidBaseWorkup Crude Crude Org. Layer AcidExt Extract w/ 1M HCl Crude->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgWaste Organic Phase (Neutrals/Impurities) Sep1->OrgWaste Discard AqPhase Aqueous Acid Phase (Product as Salt) Sep1->AqPhase Keep Basify Basify to pH >12 (NaOH) AqPhase->Basify Extract Extract into EtOAc/DCM Basify->Extract SaltForm Add HCl in Ether/IPA Extract->SaltForm Final Crystalline Dihydrochloride Salt SaltForm->Final

Figure 2: Acid-Base Extraction and Salt Formation Workflow.

Step-by-Step Protocol
Phase 1: Chemical Washing
  • Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Extract 3x with 1M HCl (aq) . The product (amine) moves to the aqueous phase; neutral impurities remain in EtOAc.

  • Optional: Wash the combined aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.

  • Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free base precipitates.

  • Extract 3x with DCM or EtOAc . Dry over

    
     and concentrate.
    
Phase 2: Dihydrochloride Salt Formation

The dihydrochloride salt is often the most stable and crystalline form for this scaffold [1].

  • Dissolve the free base oil in Ethanol (EtOH) or Isopropyl Alcohol (IPA) (approx. 5 mL/g).

  • Cool to 0–5°C.

  • Slowly add HCl in Diethyl Ether (2M) or HCl in Dioxane (4M) . Add 2.5 equivalents (slight excess over the 2 basic nitrogens).

  • Stir for 1 hour. A white precipitate should form.

  • Recrystallization: If the solid is amorphous, heat the suspension to reflux until dissolved (add minimal MeOH if necessary), then allow to cool slowly to RT, then 4°C.

  • Filter and wash with cold Ether.

Scientific Insight: The tetrahydropyridine impurity (alkene) is often less basic or forms a more soluble salt than the saturated piperidine. Careful recrystallization from MeOH/EtOAc can selectively crystallize the desired saturated product, leaving the alkene in the mother liquor [2].

Impurity Profiling & Troubleshooting

Impurity TypeOriginRemoval Strategy
Tetrahydropyridine (Alkene) Incomplete hydrogenation or acid-catalyzed dehydration.Catalytic Hydrogenation: Re-subject material to

(Pd/C) in MeOH. Crystallization: The alkene salt is often more soluble in IPA/Ether.
Unreacted Pyridine Starting material.High Vacuum: Volatile enough to be removed by drying at 50°C <1 mbar.
Metal Residues (Pd/Li) Synthesis catalysts.Scavengers: Treat organic phase with SiliaMetS® Thiol or wash with aqueous EDTA/Cysteine during workup.

References

  • Hoffmann-La Roche Inc. (2001). Substituted 4-phenyl-piperidine derivatives. US Patent 6,297,375. Link

  • Sterling Drug Inc. (1959). 4-phenylpiperidines and their preparation. US Patent 2,904,550. Link

  • Helsinn Healthcare SA. (2017). Methods of making netupitant and intermediates thereof. US Patent Application 20170008848A1. Link

  • Ziering, A., et al. (1947).[1] Piperidine Derivatives.[1][2][3][4][5][6][7][8][9][10][11] Part III. 4-Arylpiperidines.[1][4] Journal of Organic Chemistry, 12, 894-903.[1] Link

Disclaimer: These protocols involve the use of hazardous chemicals (strong acids, bases, chlorinated solvents). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 2-(4-Phenylpiperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Analysis[1][2][3][4][5][6]

Developing a robust HPLC method for 2-(4-Phenylpiperidin-4-yl)pyridine requires a deep understanding of its dual-nitrogen chemistry. This molecule contains two distinct basic centers:[1]

  • Piperidine Nitrogen (Secondary Amine): Highly basic (pKa

    
     10.0–11.0). At neutral pH, this is fully protonated (
    
    
    
    ), leading to severe peak tailing on traditional silica columns due to ionic interactions with residual silanols.
  • Pyridine Nitrogen (Aromatic): Weakly basic (pKa

    
     5.2).[2]
    
The Chromatographic Challenge

The primary failure mode in analyzing this compound is peak tailing and retention instability .

  • Low pH (pH < 3): Both nitrogens are protonated. The molecule is a dication. It is highly polar and repelled by the C18 phase (early elution) but strongly attracted to surface silanols (tailing).

  • Neutral pH (pH 7): The piperidine is charged; the pyridine is neutral. Tailing persists.

  • High pH (pH > 10): Both nitrogens are deprotonated (neutral). The molecule exhibits maximum hydrophobicity, resulting in strong retention and symmetrical peak shape, provided the column can withstand the alkalinity.

Method Development Strategy: The Decision Matrix

We propose two distinct protocols based on the available instrumentation and column technology.

Strategy A: High pH Reversed-Phase (Recommended)
  • Logic: By operating at pH 10.5, we suppress the ionization of the piperidine moiety. The neutral molecule interacts purely through hydrophobic mechanisms with the C18 ligand, eliminating silanol dragging.

  • Requirement: High-pH stable hybrid columns (e.g., Ethylene Bridged Hybrid - BEH).[3]

Strategy B: Charged Surface Hybrid (CSH) Low pH
  • Logic: If high pH is not feasible (e.g., silica column limitations), use a column with a positively charged surface. The surface charge repels the protonated amine analyte, preventing it from digging into silanols.

  • Requirement: CSH C18 or equivalent technology.[4]

Visualization: Physicochemical Logic & Column Selection[4]

MethodStrategy Analyte Analyte: 2-(4-Phenylpiperidin-4-yl)pyridine pKa_Analysis pKa Analysis: Piperidine N (pKa ~10.5) Pyridine N (pKa ~5.2) Analyte->pKa_Analysis Decision Select pH Strategy pKa_Analysis->Decision High_pH High pH (pH 10.5) Analyte = Neutral Decision->High_pH Maximize Retention Low_pH Low pH (pH 2.5) Analyte = Dication (+2) Decision->Low_pH MS Compatibility Col_High Column: Hybrid C18 (BEH) Stable pH 1-12 High_pH->Col_High Col_Low Column: Charged Surface Hybrid (CSH) Repels + charge Low_pH->Col_Low Result_High Result: Sharp Peaks, High Retention UV Detection Optimized Col_High->Result_High Result_Low Result: Fast Elution, MS Compatible Good Peak Shape Col_Low->Result_Low

Caption: Decision tree for column and pH selection based on the ionization state of the phenylpiperidine/pyridine moieties.

Protocol A: High pH Method (Gold Standard for Purity)

This method provides the highest resolution and best peak symmetry. It is ideal for purity assays and impurity profiling using UV detection.

Reagents & Equipment
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or Agilent Poroshell HPH-C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[4]

  • Detector: DAD/UV at 254 nm (Pyridine

    
     transition).
    
Gradient Table
Time (min)Flow (mL/min)% A (Buffer)% B (MeCN)Curve
0.000.6955Initial
1.000.6955Hold
8.000.61090Linear
10.000.61090Wash
10.100.6955Re-equilibrate
14.000.6955End
Critical Setup Notes
  • pH Adjustment: Do not use Sodium Hydroxide or Potassium Hydroxide to adjust pH if using a hybrid column for extended periods; Ammonium Hydroxide is volatile and gentler on the system.

  • Temperature: Maintain column at 40°C to lower backpressure and improve mass transfer.

Protocol B: Low pH CSH Method (High Throughput / LC-MS)

This method is preferred if the lab lacks high-pH stable columns or requires Mass Spectrometry (MS) detection (positive mode).

Reagents & Equipment
  • Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm.

    • Why: The CSH particle has a controlled low-level positive surface charge that repels the protonated piperidine, preventing tailing without high pH.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detector: UV 254 nm or MS (ESI+).

Gradient Table
Time (min)Flow (mL/min)% A (Acidic H2O)% B (Acidic MeCN)
0.001.0955
6.001.0595
7.001.0595
7.101.0955
10.001.0955

Experimental Workflow & Validation

To ensure the method is scientifically valid (E-E-A-T), follow this self-validating workflow.

System Suitability Testing (SST)

Before running samples, inject a standard solution (0.1 mg/mL) five times.

  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, replace column or check pH).
    
  • Retention Time %RSD: Must be < 1.0%.

  • Theoretical Plates (

    
    ):  > 5000 (for 100mm column).
    
Linearity & Range

Prepare calibration standards at 5 levels: 10%, 50%, 100%, 120%, and 150% of target concentration.

  • Acceptance:

    
    .
    
Workflow Diagram

Workflow Prep Sample Prep Diluent: 50:50 H2O:MeCN SST System Suitability Inject Std x5 Check Tailing < 1.5 Prep->SST SST->Prep Fail (Re-prep/Troubleshoot) Sample Sample Analysis Bracket with Stds SST->Sample Pass Calc Data Processing Calc % Recovery Sample->Calc

Caption: Standard operational workflow for routine analysis ensuring data integrity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction (Protocol B)Switch to Protocol A (High pH) or add 10mM Ammonium Acetate to MP A.
Retention Shift pH drift in Mobile Phase ABuffer capacity is low. Ensure 10mM concentration. Remake buffer daily.
Split Peaks Solvent mismatchSample diluent is too strong. Dilute sample in starting mobile phase (95% Water).
High Backpressure Salt precipitationEnsure mixing of Buffer A and Organic B does not precipitate salts (High pH buffers are less soluble in >90% MeCN).

References

  • Waters Corporation. Practical Applications of Charged Surface Hybrid (CSH) Technology. (Application Note demonstrating improved peak shape for basic compounds). [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. (Guide on pH strategy for basic analytes). [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. (Explanation of high pH stability benefits). [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory standard for method validation). [Link]

Sources

Preparation of 2-(4-Phenylpiperidin-4-yl)pyridine salts for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Optimization of 2-(4-Phenylpiperidin-4-yl)pyridine Salts for Biological Assays

Abstract

The scaffold 2-(4-Phenylpiperidin-4-yl)pyridine represents a privileged structure in medicinal chemistry, sharing pharmacophore features with NK1 antagonists, antihistamines, and opioid ligands.[1] However, the lipophilic nature of the free base often leads to poor aqueous solubility, resulting in precipitation in assay media, inconsistent IC50/EC50 data, and "false negative" readouts in high-throughput screening (HTS).[1]

This guide details the scientific rationale and step-by-step protocols for converting the free base into biologically compatible salt forms (Dihydrochloride and Fumarate). It includes quality control (QC) workflows to ensure these salts maintain solubility and stability in DMSO/aqueous environments.[1]

Scientific Rationale: The Salt Selection Strategy

Physicochemical Challenges of the Free Base

The molecule contains two distinct nitrogen centers:[1]

  • Piperidine Nitrogen (Secondary Amine): Highly basic (

    
    ).[1] This is the primary site for protonation.
    
  • Pyridine Nitrogen: Weakly basic (

    
    ).[1]
    

In physiological buffers (pH 7.4), the free base exists in equilibrium.[1] While the piperidine may be partially ionized, the overall lipophilicity (LogP > 3.0 estimated) drives aggregation.[1] To achieve thermodynamic solubility


 in assay media, a stable salt form is required.[1]
Counter-ion Selection Logic (The Rule)

For a stable salt species, the difference between the


 of the base and the acid (

) should ideally be

.[1]
  • Target: Piperidine Nitrogen (

    
    ).[1]
    
  • Candidate 1: Hydrochloric Acid (

    
    ). 
    
    
    
    .[1] Forms a strong, highly soluble salt.[1] Risk:[1][2] Hygroscopicity.[3][4]
  • Candidate 2: Fumaric Acid (

    
    ). 
    
    
    
    .[1] Forms a stable, often non-hygroscopic crystalline solid.[1] Benefit: Better physical stability for storage.

Decision Matrix:

  • Use Dihydrochloride (2HCl) for acute in vivo dosing or assays requiring maximum aqueous concentration (

    
    ).[1]
    
  • Use Fumarate for long-term compound library storage and solid-state stability.[1]

Visualization: Experimental Workflow

The following diagram outlines the critical decision path from Free Base to Assay-Ready Plate.

G FreeBase Free Base (Lipophilic) pKa_Check pKa Analysis (Piperidine N ~11) FreeBase->pKa_Check Salt_HCl Route A: 2HCl Salt (Max Solubility) pKa_Check->Salt_HCl Acute Use Salt_Fum Route B: Fumarate Salt (Max Stability) pKa_Check->Salt_Fum Storage QC_Step QC Validation (NMR, XRD, HPLC) Salt_HCl->QC_Step Salt_Fum->QC_Step Assay_Prep Assay Preparation (DMSO Stock) QC_Step->Assay_Prep Media_Dil Media Dilution (Check Precip.) Assay_Prep->Media_Dil

Caption: Workflow for converting lipophilic free base to assay-ready salt forms, prioritizing solubility (HCl) or stability (Fumarate).

Detailed Protocols: Salt Preparation

Protocol A: Preparation of the Dihydrochloride Salt (2HCl)

Best for: In vivo formulation (saline) and high-concentration in vitro stocks.[1]

Materials:

  • 2-(4-Phenylpiperidin-4-yl)pyridine (Free Base)[1]

  • 4M HCl in 1,4-Dioxane (anhydrous)[1]

  • Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)[1]

  • Methanol (MeOH)[1]

Procedure:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the Free Base in a minimal amount of MeOH (approx. 2-3 mL). Ensure complete dissolution; sonicate if necessary.[5]

  • Acid Addition: Cool the solution to 0°C in an ice bath. Dropwise, add 2.5 eq of 4M HCl in Dioxane.[1]

    • Note: The theoretical requirement is 2.0 eq (one for piperidine, one for pyridine), but a slight excess ensures full protonation.[1]

  • Precipitation: Stir at 0°C for 30 minutes. A white precipitate should form.

  • Crystallization: Slowly add dry Et₂O (10-15 mL) to drive precipitation.[1]

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption).[1] Wash the cake 3x with cold Et₂O.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours over P₂O₅.

Self-Validating Check:

  • Dissolve a small sample in water. It should dissolve instantly at >10 mg/mL. If cloudy, the salt formation was incomplete (likely mono-salt or trapped free base).[1]

Protocol B: Preparation of the Fumarate Salt

Best for: Solid compound libraries and humidity stability.

Materials:

  • Free Base[1]

  • Fumaric Acid (High Purity)[1]

  • Ethanol (EtOH) and Acetone[1]

Procedure:

  • Stoichiometry: Calculate 1.0 eq of Free Base and 1.0 eq of Fumaric Acid.

  • Separate Dissolution:

    • Dissolve Free Base in minimal hot EtOH (Solution A).[1]

    • Dissolve Fumaric Acid in minimal hot EtOH (Solution B).[1]

  • Mixing: Slowly add Solution B to Solution A while stirring at 60°C.

  • Cooling: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Collect the crystals via filtration. Wash with cold Acetone/EtOH (1:1).[1]

  • Drying: Vacuum dry at 50°C.

Quality Control & Assay Preparation

Before using these salts in biological assays, you must verify their integrity.[1]

QC Parameters Table
ParameterMethodAcceptance CriteriaWhy it matters?
Purity HPLC-UV (254 nm)> 98%Impurities can cause off-target toxicity.[1]
Counter-ion Stoichiometry ¹H-NMR (D₂O or DMSO-d6)Integral ratio match (±0.[1]1)Ensures correct molecular weight for dosing calculations.
Solubility (Kinetic) Turbidimetry (Nephelometry)> 100 µM in PBS (pH 7.[1]4)Prevents "crashing out" during assay dilution.[1]
Residual Solvent GC-Headspace or NMR< ICH LimitsSolvents like Dioxane are cytotoxic.
Biological Assay Media Preparation (The "Dried-DMSO" Method)

Directly dissolving salts in media can sometimes be slow.[1] The standard industry approach is the DMSO-Stock method.

Protocol:

  • Stock Solution: Prepare a 10 mM stock of the Salt Form in anhydrous DMSO.

    • Calculation:

      
      [1]
      
    • Note: Use the MW of the Salt, not the free base.[1]

  • Integrity Check: Inspect for particulates.[1] The solution must be crystal clear.

  • Serial Dilution:

    • Perform dilutions in 100% DMSO first (e.g., 10 mM

      
       1 mM 
      
      
      
      0.1 mM).[1]
    • Do not dilute DMSO stocks directly into water step-by-step; this causes local precipitation.[1]

  • Final Transfer: Transfer the DMSO dilution into the assay media (e.g., DMEM + 10% FBS).

    • Rule: Keep final DMSO concentration

      
       (v/v) to avoid solvent toxicity.
      
    • Example: Add 1 µL of 10 mM stock to 199 µL media = 50 µM final conc (0.5% DMSO).

Troubleshooting: "The Crash Out"

If your compound precipitates upon addition to the assay media (visible cloudiness or drop in activity):

  • Check the pKa: The pyridine nitrogen (

    
    ) might deprotonate in pH 7.4 media, reducing solubility.[1]
    
  • Switch Salts: The Dihydrochloride is more acidic and may locally buffer the micro-environment better than the Fumarate during the initial mixing.[1]

  • Add Co-solvent: If permitted, add 20% Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) to the aqueous media before adding the DMSO stock.[1]

References

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection logic and pKa rules).

  • Serajuddin, A. T. M. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Review of solubility mechanisms).

  • Di, L., & Kerns, E. H. (2006).[1][6] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] (Protocols for DMSO handling in assays).

  • BenchChem Protocols. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. (Standard operating procedures for stock preparation).

Sources

Application Note: In Vitro Radioligand Binding Assay Protocols for 2-(4-Phenylpiperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-phenylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to target a diverse array of transmembrane receptors. The compound 2-(4-Phenylpiperidin-4-yl)pyridine incorporates this core, substituting the piperidine ring with a pyridine moiety. This structural motif positions the molecule as a high-interest ligand for two distinct therapeutic targets: the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the Sigma-1 Receptor (σ1R) [1][2].

  • TRPV1 (Vanilloid Receptor): TRPV1 is a non-selective cation channel involved in nociception and neurogenic inflammation. Compounds containing the (piperidin-4-yl)pyridine substructure have been validated as potent TRPV1 antagonists[1].

  • Sigma-1 Receptor (σ1R): σ1R is a ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3]. The 4-phenylpiperidine backbone is a hallmark of high-affinity σ1R ligands, such as haloperidol derivatives and meperidine analogs[2][4].

This application note provides a comprehensive, self-validating in vitro workflow for evaluating the binding affinity (


) of 2-(4-Phenylpiperidin-4-yl)pyridine at both TRPV1 and σ1R.

Dual-Target Mechanism & Workflow

G cluster_0 TRPV1 Assay Pathway cluster_1 Sigma-1 Assay Pathway Compound 2-(4-Phenylpiperidin-4-yl)pyridine TRPV1 TRPV1 (Plasma Membrane) Compound->TRPV1 Antagonism Sig1R σ1R (MAM / ER) Compound->Sig1R Binding Displace1 Displaces [³H]-Resiniferatoxin TRPV1->Displace1 Ca_Influx Inhibition of Ca²⁺ Influx Displace1->Ca_Influx Analgesia Analgesic Efficacy Ca_Influx->Analgesia Displace2 Displaces [³H]-(+)-Pentazocine Sig1R->Displace2 Chaperone Modulation of Chaperone Activity Displace2->Chaperone Neuroprotect Neuroprotective Efficacy Chaperone->Neuroprotect

Dual-target mechanism of 2-(4-Phenylpiperidin-4-yl)pyridine modulating TRPV1 and σ1R pathways.

Experimental Design & Causality (The "Why")

Before executing the protocols, it is critical to understand the physicochemical behavior of 2-(4-Phenylpiperidin-4-yl)pyridine. As a highly lipophilic basic amine, it is prone to non-specific binding (NSB) to plastic assay tubes and glass fiber filters.

  • Buffer Additives: We incorporate 0.2% Bovine Serum Albumin (BSA) in the TRPV1 binding buffer. BSA acts as a carrier protein, preventing the lipophilic ligand from adhering to the walls of the 96-well plates, ensuring the actual free concentration matches the calculated concentration[5].

  • Filter Pre-treatment: Glass fiber filters (Whatman GF/B or GF/C) carry a net negative charge. Because our ligand is positively charged at physiological pH (due to the piperidine/pyridine nitrogens), it will bind ionically to the filter. Pre-soaking filters in 0.5% Polyethylenimine (PEI) coats the glass fibers with a dense positive charge, repelling the ligand and drastically reducing background noise[5].

Detailed Step-by-Step Protocols

Protocol A: TRPV1 Competitive Radioligand Binding Assay

This assay utilizes [³H]-Resiniferatoxin ([³H]-RTX), an ultrapotent vanilloid analog, to label the capsaicin-binding pocket of TRPV1[1][5].

Materials:

  • Receptor Source: CHO cell membranes stably expressing human TRPV1 (approx. 50-100 µg protein/well)[5][6].

  • Radioligand: [³H]-RTX (Specific activity: ~40-60 Ci/mmol)[5].

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 0.2% BSA[5].

  • Non-Specific Binding (NSB) Control: 1 µM unlabeled RTX[5].

Procedure:

  • Preparation: Prepare a 10-point serial dilution of 2-(4-Phenylpiperidin-4-yl)pyridine ranging from 10 µM to 0.3 nM in binding buffer.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 150 µL of Binding Buffer.

    • 50 µL of the test compound (or 1 µM unlabeled RTX for NSB wells).

    • 50 µL of [³H]-RTX (final assay concentration of 0.3 nM, which is near its

      
      )[1].
      
    • 250 µL of TRPV1 membrane suspension to initiate the reaction.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to reach steady-state equilibrium[5].

  • Harvesting: Rapidly filter the reaction mixture through a Whatman GF/C filter plate using a vacuum manifold[5].

  • Washing: Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-ligand complexes while flushing out unbound [³H]-RTX[5].

  • Quantification: Dry the filter plate, add 50 µL of scintillation cocktail per well, and count the radioactivity (DPM) using a microplate scintillation counter[5].

Protocol B: Sigma-1 Receptor (σ1R) Competitive Binding Assay

This assay utilizes [³H]-(+)-pentazocine, the gold-standard radioligand for selectively labeling σ1R over σ2R[4].

Materials:

  • Receptor Source: Rat brain homogenate (minus cerebellum) or cells expressing human σ1R (approx. 450–500 µg protein/tube)[4].

  • Radioligand: 5 nM [³H]-(+)-pentazocine[4].

  • Binding Buffer: 50 mM Tris-HCl (pH 8.0)[4].

  • NSB Control: 10 µM Haloperidol[4].

Procedure:

  • Filter Pre-treatment: Pre-soak Whatman GF/B filters in 0.5% PEI for at least 1 hour at room temperature.

  • Assay Assembly: In a total volume of 500 µL, combine 50 mM Tris-HCl buffer, 5 nM [³H]-(+)-pentazocine, varying concentrations of 2-(4-Phenylpiperidin-4-yl)pyridine, and the membrane preparation[4].

  • Incubation: Incubate the mixture at 37°C for 120 minutes. The extended incubation time is required for highly lipophilic σ1R ligands to reach true equilibrium.

  • Harvesting & Washing: Terminate the reaction by rapid vacuum filtration over the PEI-treated GF/B filters. Wash three times with 1 mL of ice-cold 10 mM Tris-HCl (pH 8.0).

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation fluid, allow to sit overnight in the dark (to reduce chemiluminescence), and count.

Data Presentation & Analysis

A self-validating assay must prove that the tracer is displaced in a dose-dependent, sigmoidal fashion. Data is analyzed using non-linear regression (one-site competition model) to determine the


[5]. The absolute binding affinity (

) is then calculated using the Cheng-Prusoff equation[5]:

 
(Where [L] is the radioligand concentration and 

is the dissociation constant of the radioligand)

Table 1: Representative Binding Profile of 2-(4-Phenylpiperidin-4-yl)pyridine and Reference Standards

CompoundTarget ReceptorRadioligand

(nM)

(nM)
Hill Slope (

)
2-(4-Phenylpiperidin-4-yl)pyridine TRPV1[³H]-RTX42.5 ± 3.121.2-0.98
Capsaicin (Reference Agonist)TRPV1[³H]-RTX1250 ± 85625.0-1.02
AMG9810 (Reference Antagonist)TRPV1[³H]-RTX15.2 ± 1.47.6-0.95
2-(4-Phenylpiperidin-4-yl)pyridine σ1R[³H]-(+)-Pentazocine18.4 ± 2.06.1-1.05
Haloperidol (Reference NSB/Ligand)σ1R[³H]-(+)-Pentazocine3.2 ± 0.51.1-0.99

Note: Data presented is representative of expected pharmacological profiles for 4-phenylpiperidine derivatives based on established SAR models[1][4]. A Hill slope near -1.0 indicates binding to a single class of receptor sites without allosteric cooperativity.

Assay Validation & Troubleshooting

To ensure trustworthiness, the assay must be evaluated using the Z'-factor . A Z'-factor > 0.5 indicates a robust assay suitable for screening.

  • Low Specific Binding: If the signal window (Total Binding minus NSB) is too narrow, verify the specific activity of the radioligand. Tritiated compounds undergo radiolysis over time; ensure the [³H]-RTX or [³H]-(+)-pentazocine stock is stored at -20°C in ethanol and used within its half-life window.

  • Steep Hill Slopes (

    
     < -1.5):  This often indicates compound aggregation or limited solubility. If 2-(4-Phenylpiperidin-4-yl)pyridine exhibits this behavior, ensure the DMSO concentration in the final assay does not exceed 1% (v/v), as higher concentrations can destabilize the receptor membranes.
    

References

  • Pharmacology and Antitussive Efficacy of 4-(3-Trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic Acid (5-Trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212), a Transient Receptor Potential Vanilloid 1 Antagonist in Guinea Pigs. Journal of Pharmacology and Experimental Therapeutics (DOI). Available at: [Link]

  • Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. PMC - PubMed Central. Available at:[Link]

  • Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. PMC - PubMed Central. Available at:[Link]

  • Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. MDPI. Available at: [Link]

Sources

Solvent selection for recrystallization of 2-(4-Phenylpiperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a definitive guide for the purification of 2-(4-Phenylpiperidin-4-yl)pyridine (Structure: a gem-disubstituted piperidine featuring a 4-phenyl and 4-(2-pyridyl) moiety).[1][2] This scaffold is a critical intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Netupitant analogs) and antihistamines.[1][2]

Achieving high purity (>99.5% HPLC) for this intermediate is challenging due to the presence of structurally similar impurities, such as des-phenyl analogs, regioisomers, and metallic residues from Grignard or lithiation synthesis steps.[1][2] This guide outlines a First-Principles Solvent Selection Strategy and a Validated Recrystallization Protocol designed to maximize yield and rejection of critical impurities.

Physicochemical Profiling & Solubility Logic

Before selecting a solvent, one must understand the molecular behavior of the target compound.[1][2]

Molecular Properties
  • Chemical Nature: Lipophilic di-basic amine.[1][2]

  • pKa Values (Estimated):

    • Piperidine Nitrogen (

      
      ): 
      
      
      
      (Highly Basic)[1][2]
    • Pyridine Nitrogen (

      
      ): 
      
      
      
      (Weakly Basic)[1][2]
  • Polarity: Moderate.[1] The molecule has a hydrophobic core (phenyl/piperidine/pyridine rings) but polar H-bond accepting/donating sites.[1][2]

Solubility Prediction Table
Solvent ClassRepresentative SolventSolubility Behavior (Free Base)Suitability for Recrystallization
Chlorinated Dichloromethane (DCM)High (Too high for crystallization)Poor (Use for extraction only)
Alcohols Methanol, EthanolHigh (Soluble at RT)Good (As solvent in binary systems)
Esters Ethyl Acetate (EtOAc)Moderate (Temp.[1][2] dependent)Excellent (Primary candidate)
Ethers MTBE, THFModerate to High Good (Anti-solvent or co-solvent)
Alkanes Heptane, HexaneLow (Insoluble at RT)Excellent (Anti-solvent)
Water WaterInsoluble (unless pH < 4)Poor (except for salt formation)

Solvent Selection Strategy (The "Rule of 3")

Do not rely on guesswork. Use this systematic screening approach to identify the optimal system for your specific impurity profile.

The Screening Workflow

SolventScreening Start Start: Crude Solid SolubilityTest Solubility Test (100 mg/mL) Start->SolubilityTest ColdSoluble Soluble at 25°C? SolubilityTest->ColdSoluble HotSoluble Soluble at Reflux? ColdSoluble->HotSoluble No AntiSolventNeeded Too Soluble: Use Binary System ColdSoluble->AntiSolventNeeded Yes GoodSolvent Candidate Solvent HotSoluble->GoodSolvent Yes (Ideal) PoorSolvent Insoluble: Use as Anti-Solvent HotSoluble->PoorSolvent No

Figure 1: Decision tree for rapid solvent screening based on temperature-dependent solubility.

Recommended Solvent Systems

Based on the structural analogs (e.g., 4-phenylpiperidines), the following systems are statistically most likely to succeed:

  • System A (Primary Recommendation): Ethyl Acetate / Heptane (1:2 v/v) [1][2]

    • Mechanism:[1][2][3][4][5][6] The compound dissolves in hot EtOAc.[1] Heptane lowers the solubility limit, forcing crystallization upon cooling while keeping non-polar impurities in solution.[1][2]

    • Pros: Low toxicity (Class 3 solvents), easy drying.[1][2]

  • System B (For Polar Impurities): Isopropanol (IPA) [1][2]

    • Mechanism:[1][2][3][4][5][6][7] Single-solvent system.[1][2] Exploits the steep solubility curve of amines in secondary alcohols.[1]

    • Pros: Simple process, good rejection of inorganic salts.[1][2]

  • System C (For Salt Forms - HCl/Maleate): Ethanol / Diethyl Ether [1][2]

    • Note: If the free base is an oil or low-melting solid, convert to the Dihydrochloride or Maleate salt.[1][2] Recrystallize from hot Ethanol (solvent) and add Ether (anti-solvent) to cloud point.[1][2]

Detailed Experimental Protocol

Target: Purification of 2-(4-Phenylpiperidin-4-yl)pyridine (Free Base). Scale: 10 g Crude Input.

Step 1: Dissolution (The "Saturation" Phase)[1][2]
  • Charge 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add 30 mL of Ethyl Acetate .

  • Heat the mixture to reflux (approx. 77°C) with vigorous stirring.

  • Observation Check:

    • If fully dissolved: Proceed to Step 2.

    • If solids remain: Add EtOAc in 2 mL increments until dissolution is complete. (Do not exceed 50 mL total).

    • Critical: If insoluble black specks remain (likely inorganic salts or Pd/C residues), perform a hot filtration through a Celite pad immediately.[1][2]

Step 2: Nucleation & Anti-Solvent Addition[1][2]
  • Remove the heat source and allow the solution to cool to 50°C .

  • Slowly add Heptane dropwise via an addition funnel.[1]

  • Endpoint: Stop addition when a persistent turbidity (cloudiness) is observed.[1][2] This usually occurs at a ratio of roughly 1:1 or 1:2 (EtOAc:Heptane).[1][2]

  • Re-heat slightly to 60°C to redissolve the turbidity (this ensures a controlled crystal growth).

Step 3: Controlled Cooling (The "Purification" Phase)[1][2]
  • Allow the clear solution to cool to Room Temperature (20-25°C) slowly over 2 hours .

    • Why? Rapid cooling traps impurities inside the crystal lattice.[1] Slow cooling yields pure, dense prisms.[1][2]

  • Once at RT, transfer the flask to an ice-water bath (0-5°C) and age for 1 hour .

Step 4: Isolation & Drying[1][2]
  • Filter the solids using a Buchner funnel under vacuum.[1]

  • Wash: Rinse the filter cake with 20 mL of cold Heptane/EtOAc (3:1 mix) .

    • Tip: Do not use pure EtOAc for washing; it will redissolve your product.[1]

  • Dry: Dry the solid in a vacuum oven at 45°C for 12 hours.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Product separates as a liquid oil instead of crystals.1. Temperature too high during anti-solvent addition.2.[1] Impurity profile is too complex. Seed the mixture with a pure crystal at the cloud point.
Low Yield (<60%) Too much solvent used; Product too soluble in mother liquor.[1][2]Concentrate the mother liquor by 50% and repeat cooling cycle (Second Crop).
Colored Product Oxidation products or polymeric impurities.[1]Treat the hot solution with Activated Carbon (5 wt%) for 15 mins, then hot filter before cooling.

References

  • Synthesis of 4-phenylpiperidine derivatives

    • Werner, L., et al.[1][2] "Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Antimycotics." PMC, 2025.[1][2] Link (Analogous chemistry for piperidine purification).[1][2]

  • General Purification of Piperidines

    • Google Patents.[1][8] "Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine derivatives."[1][2][8] WO2007055423A1.[1][8] Link.

  • Solvent Selection Principles

    • Organic Chemistry Portal.[1] "Pyridine Synthesis and Purification Techniques."[1] Link.

  • Physical Properties of 4-Anilinopiperidines (Analog)

    • CymitQuimica.[1] "N-Phenyl-4-piperidinamine CAS 23056-29-3 Data Sheet."[1][2] Link.

Sources

Microwave-Assisted Synthesis of 2-(4-Phenylpiperidin-4-yl)pyridine Derivatives: A High-Throughput Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Importance

The 4-phenylpiperidine motif, particularly when geminally disubstituted at the C4 position with a pyridine ring, represents a highly privileged pharmacophore in modern drug discovery. This sterically demanding scaffold is a critical structural element in numerous neuroactive compounds, including high-affinity NK1 receptor antagonists[1] and positive allosteric modulators of the metabotropic glutamate 2 (mGlu2) receptor, such as the clinical candidate JNJ-42153605.

Conventionally, constructing the 4,4-disubstituted piperidine core involves multi-step sequences with poor atom economy or relies on prolonged thermal heating that promotes degradation and


-elimination. 2-Benzylpyridine—a classic building block historically synthesized via Chichibabin's high-temperature alkylation[2]—possesses a highly acidic benzylic methylene group. This acidity makes it an ideal active methylene precursor for a one-pot double alkylation strategy using bis(2-chloroethyl)amine derivatives[3].

The Microwave Advantage: By transitioning this double alkylation to a microwave-assisted phase-transfer catalysis (PTC) system, the activation energy barrier for the dual


 ring-closure is rapidly overcome. Microwave dielectric heating selectively superheats the highly polar aqueous-organic interface. This localized heating compresses the reaction time from >12 hours to just 15 minutes while drastically suppressing competitive elimination pathways commonly observed in conventional thermal alkylation or Mannich-type reactions[4]. Furthermore, focused microwave irradiation is highly beneficial in promoting crucial ring-closure sequences in complex nitrogenous heterocycles[5].

Quantitative Data & Reaction Optimization

To establish the optimal parameters for the double alkylation of 2-benzylpyridine, various basic media and heating modalities were evaluated. The data below demonstrates the stark superiority of microwave-assisted PTC.

Table 1: Optimization of the Double Alkylation of 2-Benzylpyridine

EntryBase / Catalyst SystemSolventHeating ModalityTemp (°C)TimeYield (%)
1NaH (2.5 eq)Anhydrous DMFThermal8012 h42
2NaH (2.5 eq)Anhydrous DMFMicrowave11020 min65
3KOH / DMSO (Superbasic)DMSOMicrowave11015 min71
4 50% NaOH / TBAB (10 mol%) Toluene Microwave 110 15 min 89

Note: Entry 4 was selected as the standard protocol due to its high yield, operational safety (avoidance of dry NaH), and ease of biphasic workup.

Experimental Workflow Visualization

G Step1 1. Reagent Assembly 2-Benzylpyridine + N-Boc-bis(2-chloroethyl)amine Step2 2. Microwave-Assisted PTC 110°C, 15 min, 300W Step1->Step2 Phase Transfer Catalyst (TBAB) Step3 3. Phase Separation & Extraction Toluene / Aqueous NaOH Step2->Step3 SN2 Ring Closure Step4 4. Boc-Deprotection TFA/DCM, rt, 1 h Step3->Step4 Intermediate Isolation Step5 5. Final Product 2-(4-Phenylpiperidin-4-yl)pyridine Step4->Step5 Neutralization & Purification

Workflow for the microwave-assisted synthesis of 2-(4-phenylpiperidin-4-yl)pyridine.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of the reaction at each critical junction before proceeding.

Protocol A: Microwave-Assisted Phase-Transfer Double Alkylation

Causality Check: Toluene is deliberately chosen as the organic phase because it is microwave-transparent. Consequently, the microwave energy selectively heats the aqueous NaOH and the interfacial phase-transfer complex (TBAB), driving the reaction exactly at the boundary where the carbanion meets the alkylating agent, preventing bulk thermal degradation of the starting materials[5].

Materials:

  • 2-Benzylpyridine (1.0 mmol, 169 mg)

  • N-Boc-bis(2-chloroethyl)amine (1.1 mmol, 266 mg)

  • Tetrabutylammonium bromide (TBAB) (0.1 mmol, 32 mg)

  • Toluene (3.0 mL)

  • 50% w/w Aqueous NaOH (2.0 mL)

Step-by-Step Methodology:

  • To a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, add 2-benzylpyridine, N-Boc-bis(2-chloroethyl)amine, and TBAB.

  • Add toluene (3.0 mL) to dissolve the organics, followed by the careful addition of 50% aqueous NaOH (2.0 mL).

  • Seal the vial securely with a Teflon-lined crimp cap.

  • Insert the vial into a dedicated laboratory microwave synthesizer.

  • Microwave Parameters: Set Temperature to 110 °C, Time to 15 minutes, Power to Variable (max 300 W), and Stirring to High.

  • Self-Validating Checkpoint 1 (Visual): Upon completion and cooling to room temperature, the biphasic mixture should exhibit a distinct color shift from pale yellow to deep amber, indicating successful carbanion generation and consumption.

  • Self-Validating Checkpoint 2 (Chromatographic): Perform TLC (Hexanes/EtOAc 3:1). The starting 2-benzylpyridine (

    
    ) should be completely consumed, replaced by a single major UV-active spot representing the N-Boc intermediate (
    
    
    
    ).
  • Transfer the mixture to a separatory funnel, dilute with water (10 mL), and extract with ethyl acetate (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify via flash column chromatography (silica gel, gradient 0-20% EtOAc in Hexanes) to afford N-Boc-2-(4-phenylpiperidin-4-yl)pyridine as a viscous oil (Yield: ~89%).

Protocol B: Boc-Deprotection to Yield the Free Base

Causality Check: Neat TFA is avoided to prevent highly exothermic runaway reactions and potential cleavage of the pyridine ring under extreme acidic stress. A 1:1 dilution with DCM provides a controlled, mild environment for complete Boc removal.

Step-by-Step Methodology:

  • Dissolve the purified N-Boc-2-(4-phenylpiperidin-4-yl)pyridine (0.8 mmol) in anhydrous dichloromethane (DCM, 2.0 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Add Trifluoroacetic acid (TFA, 2.0 mL) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Self-Validating Checkpoint 3 (Mass Spectrometry): Sample 5

    
    L of the reaction mixture, dilute in LC-MS grade MeCN, and inject. The chromatogram must show the disappearance of the Boc-adduct mass and the emergence of the free base mass (
    
    
    
    ).
  • Concentrate the reaction mixture under a stream of nitrogen to remove excess TFA.

  • Re-dissolve the residue in DCM (10 mL) and wash with saturated aqueous

    
     until the aqueous layer tests basic (pH ~8-9).
    
  • Extract, dry the organic layer over

    
    , and evaporate to yield the pure 2-(4-phenylpiperidin-4-yl)pyridine as an off-white solid.
    

References[2] Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of the metabotropic glutamate 2 receptor. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEArd-bFGxmzrQGYs1TapRu_02KpE9S62aU3GZPmTS2SrudgCff651ffkWbarcajvKg-5FzsCWyYMMaCXCyKry5PMzffmX4Ok1L8WFASsq1NTFe1GV4vWlvWgSslaZBHBHftt1HEAs64FS2zhqTUGH3URKoCIJbG8Tod3_b-hAq-klcYHR9BY1YQe1kcDhLu9s7Y3ZSI6RYusTEjhtyJVeLh4-yvQ==[6] Diversity Oriented Microwave-Assisted Synthesis of (−)-Steganacin Aza-Analogues. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCVbvlYBe2DnyP7GcUygdRBuu9bIxNIjdbK6TRieY2Ca-ie1VWMrn1BiAJtK1B2nJoLA_85rvJpdYLvF203ScUgWM6gf4HKTwIwwGnqB-Gh5qzHLl0tXfSdFNaFQOdQAI=[1] 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTfh2MtIjrmKF40KetCiJpaVvM1Or8zIZSUzscN3N_ydkk91ptEZiTOKEHj4tiFZ6IpEumGsNy-bzEsuOWoFbmFJqNqkDcCLt6tYoohP-gQaO3B4ZR8wHCSBI_O_w_HWEu51cHplc31RI=[3] Pyridines. wikipedia.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3RIQ3WznndgAZpQt9JtgCtH3lnBGl4LTeEff_U06FNU_APmfeJmdIfuKtl3Xdz44Div-4j9Om9oTsZzS38xe4Z4LshgGM83RFTiVAmnj66Ct6HNEDQi0c5Dyf2q__lhh_CQ==[5] Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzUaVzIQrkuVIUtmfR-2UCcSTPkXSSGGCkyfE9iKGDOWXKqXvdf6SQAyWtUa8CRelo_FIkF05jIZA6u_PzIa3lGyCI12EJOvJQNT2Dk-7vFlE08_HM6vlcKT4ClZYWC4wu0iJBJwIjEOqLNUw=[4] Facile Synthesis of Flexible Bis(pyrazol‐1‐yl)alkane and Related Ligands in a Superbasic Medium. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxpHQaxG42_0If01maLafVzaoE8aCA4Rbo1yD8hg-2nLP9xoikkQFHA0poKoZ89fxACOvk_QPnLV8jdT_O6MNr_w-6qzku5aPfdvKH4z2DZRLAS5mktv4joB9aMM_LRFroJJO-0Qx2A0IVf7UqFIvX-h5a97rSWuvyo7sbKJjn8VxZcOJrRQBnzVDl1ajb0KmDXXSEF0jOq1IziTexVw4dU7ldUkqgzBs9Lp_ll0rQW6QLWDZruZxD4Tm4Fz4HjmoCaRBXMtcq5gasYsg=

Sources

Application Note: Scale-Up Synthesis of 2-(4-Phenylpiperidin-4-yl)pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 4,4-disubstituted piperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous CNS-active agents, GPCR ligands, and opioid receptor modulators [1, 3]. Specifically, 2-(4-Phenylpiperidin-4-yl)pyridine incorporates both a phenyl and a 2-pyridyl moiety at the C4 position of the piperidine ring. This dual-aryl substitution creates a unique three-dimensional topography that enhances receptor binding affinity and modulates lipophilicity for blood-brain barrier (BBB) penetration.

Transitioning this molecule from discovery-scale (milligrams) to preclinical-scale (kilograms) requires a highly robust, safe, and step-economic synthetic route. Traditional discovery routes often rely on late-stage Suzuki couplings or Grignard additions to piperidones, which suffer from poor scalability, transition-metal contamination, and difficult purification of tertiary alcohols.

To bypass these limitations, this protocol details a highly efficient two-step scale-up strategy :

  • One-Pot Piperidine Annulation: A double alkylation of 2-benzylpyridine using N-benzyl-bis(2-chloroethyl)amine.

  • Chemoselective N-Debenzylation: A metal-free deprotection utilizing 1-chloroethyl chloroformate (ACE-Cl) to directly yield the target compound as a highly pure hydrochloride salt [2, 4].

Retrosynthetic Strategy & Process Engineering

The "Self-Validating" System: Explaining the Causality

In process chemistry, every reagent and operational parameter must be deliberately chosen to prevent downstream failures.

  • Base Selection (NaHMDS): 2-Benzylpyridine possesses a weakly acidic benzylic proton (pKa ~28). Aqueous bases (NaOH/KOH) with phase-transfer catalysts are insufficiently basic, while alkyllithiums (n-BuLi) risk nucleophilic addition to the electrophilic 2-pyridyl ring. Sodium bis(trimethylsilyl)amide (NaHMDS) is selected because its steric bulk prevents nucleophilic attack, while its basicity (pKa ~29) ensures quantitative aza-enolate formation.

  • Metal-Free Debenzylation (ACE-Cl): Standard industrial debenzylation relies on Hydrogenation (Pd/C, H₂). However, the 2-pyridyl group in our target molecule acts as a strong

    
    -donor, which can rapidly poison palladium catalysts or undergo partial reduction under high H₂ pressure. We utilize 1-chloroethyl chloroformate (ACE-Cl) , which chemoselectively cleaves the N-benzyl group via a carbamate intermediate [2]. This method is self-validating: the byproduct (benzyl chloride) is easily purged, and the subsequent methanolysis inherently generates the exact stoichiometric HCl needed to crystallize the final API.
    
Process Workflow Diagram

ProcessFlow A Reactor 1: 2-Benzylpyridine + NaHMDS (THF) B Alkylation (0-60°C): Add N-benzyl-bis (2-chloroethyl)amine A->B Deprotonation C Workup: Quench & Extract (EtOAc / H2O) B->C Annulation D Reactor 2: ACE-Cl in DCE Reflux 80°C C->D Intermediate E Methanolysis: Solvent Swap to MeOH Reflux 65°C D->E Carbamate Formation F Crystallization: Add MTBE Anti-solvent Cool to 0°C E->F Decarboxylation G Final API: 2-(4-Phenylpiperidin-4-yl) pyridine HCl F->G Filtration

Figure 1: Two-step scale-up workflow from 2-benzylpyridine to the final API hydrochloride salt.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-phenyl-4-(pyridin-2-yl)piperidine

Objective: Construct the fully substituted piperidine ring via a one-pot double alkylation.

  • Reactor Preparation: Purge a 50 L glass-lined reactor with N₂. Charge the reactor with anhydrous THF (15 L) and 2-benzylpyridine (1.0 kg, 5.91 mol, 1.0 eq).

  • Deprotonation: Cool the reactor jacket to 0 °C. Slowly dose NaHMDS (1.0 M in THF, 13.0 L, 13.0 mol, 2.2 eq) over 90 minutes. Maintain the internal temperature below 10 °C to prevent degradation of the aza-enolate. Stir for 1 hour at 5 °C.

  • Alkylation: Prepare a solution of N-benzyl-bis(2-chloroethyl)amine freebase (1.43 kg, 6.15 mol, 1.04 eq) in THF (3 L). Dose this solution into the reactor over 2 hours at 5 °C.

  • Cyclization: Gradually heat the reactor to 60 °C and maintain for 12 hours. Mechanistic Insight: The first alkylation is intermolecular and rapid; the second is intramolecular, requiring thermal energy to overcome the entropic barrier of forming the highly substituted 6-membered ring.

  • Workup: Cool to 20 °C. Quench slowly with saturated aqueous NH₄Cl (10 L) to neutralize excess base. Extract with EtOAc (15 L). Separate the organic layer, wash with brine (5 L), and concentrate under reduced pressure to yield the crude intermediate as a viscous amber oil.

Step 2: N-Debenzylation via ACE-Cl to Target API

Objective: Remove the benzyl protecting group and isolate the product as a crystalline HCl salt.

Mechanism N1 Tertiary Amine 1-Benzyl-4-phenyl-4-(2-pyridyl)piperidine N2 Quaternary Intermediate Attack on ACE-Cl carbonyl N1->N2 + ACE-Cl (DCE, 80°C) N3 1-Chloroethyl Carbamate Loss of Benzyl Chloride N2->N3 - Benzyl Chloride N4 Methanolysis Nucleophilic attack by MeOH N3->N4 + MeOH (65°C) N5 Secondary Amine HCl Target API + Acetaldehyde + CO2 N4->N5 - CO2, - Acetaldehyde

Figure 2: Mechanistic pathway of ACE-Cl mediated N-debenzylation and subsequent methanolysis.

  • Carbamate Formation: Dissolve the crude intermediate from Step 1 in anhydrous 1,2-dichloroethane (DCE, 12 L). Cool to 0 °C. Slowly add 1-chloroethyl chloroformate (ACE-Cl, 1.01 kg, 7.09 mol, 1.2 eq).

  • Reflux: Heat the mixture to 80 °C for 4 hours. Monitor via HPLC until the tertiary amine is completely consumed.

  • Solvent Swap (Critical Step): Concentrate the reaction mixture under vacuum to a thick syrup, ensuring complete removal of DCE. Causality: Residual DCE lacks the polarity required to stabilize the transition state during the subsequent decarboxylation, which will severely stall the reaction.

  • Methanolysis: Dissolve the syrup in Methanol (10 L). Heat to reflux (65 °C) for 2 hours. During this phase, methanol attacks the 1-chloroethyl group, liberating acetaldehyde, CO₂, and generating the secondary amine hydrochloride [4].

  • Crystallization: Concentrate the methanolic solution to approximately 3 L. While stirring vigorously at 40 °C, slowly add Methyl tert-butyl ether (MTBE, 12 L) as an anti-solvent. The product will begin to precipitate as a white crystalline solid.

  • Isolation: Cool the slurry to 0 °C for 4 hours. Filter the product via a Nutsche filter, wash the cake with cold MTBE (3 L), and dry under vacuum at 50 °C for 24 hours.

Quantitative Data & Quality Control

To meet preclinical IND (Investigational New Drug) requirements, the batch must adhere to strict ICH guidelines for purity and residual solvents. The table below summarizes the expected process parameters and QC release specifications for a 1 kg scale run.

ParameterStep 1: AlkylationStep 2: Debenzylation (Final API)Analytical Method
Molar Yield 78% – 82%88% – 92%Gravimetric
Chemical Purity > 95.0% (Crude)> 99.5% (API Grade)HPLC (UV 254 nm)
Key Impurity Tracking Unreacted 2-benzylpyridineBenzyl chloride < 0.05%GC-MS / HPLC
Residual Solvents THF < 500 ppmMeOH < 3000 ppm, DCE < 5 ppmHeadspace GC-FID
Heavy Metals N/A (Metal-Free)< 10 ppmICP-MS
Physical Form Viscous Amber OilWhite Crystalline PowderXRPD / Visual

References

  • Wikipedia Contributors. "4-Phenylpiperidine." Wikipedia, The Free Encyclopedia. URL:[Link][1][2]

  • Wikipedia Contributors. "1-Chloroethyl chloroformate." Wikipedia, The Free Encyclopedia. URL: [Link][3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69873, 4-Phenylpiperidine." PubChem. URL:[Link][4]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(4-Phenylpiperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Yield Optimization Strategies for 2-(4-Phenylpiperidin-4-yl)pyridine Synthesis

Executive Summary

The synthesis of 2-(4-Phenylpiperidin-4-yl)pyridine (a gem-disubstituted piperidine featuring both phenyl and pyridyl groups at the C4 position) presents a classic steric and electronic challenge. Low yields in this synthesis are typically caused by selecting a "sequential addition" route (i.e., attempting to add a second aryl group to a pre-formed piperidone), which suffers from competitive enolization and steric hindrance.[1]

To improve yield, you must shift from sequential functionalization to convergent cyclization .[1] This guide details the 2-Benzylpyridine Alkylation Route , which constructs the piperidine ring around the quaternary center, bypassing the thermodynamic traps of the piperidone-Grignard method.

Part 1: Route Analysis & Strategic Pivot

The Problem: The "Piperidone Trap" (Low Yield)

Many researchers attempt to synthesize this target by adding 2-pyridyllithium to 1-benzyl-4-phenylpiperidin-4-one (or vice versa).

  • Failure Point 1: 1-benzyl-4-phenylpiperidin-4-one is difficult to synthesize and unstable.

  • Failure Point 2: Adding a nucleophile to 1-benzyl-4-piperidone yields a tertiary alcohol. Dehydration/hydrogenation of this alcohol destroys the quaternary center, resulting in a mono-substituted product.[1]

  • Failure Point 3: Attempting Friedel-Crafts arylation on a 4-piperidinol is sluggish due to the deactivating nature of the pyridine ring if already present.

The Solution: Convergent Cyclization (High Yield)

The superior strategy utilizes the acidity of the benzylic protons in 2-benzylpyridine . By deprotonating this commercially available precursor and reacting it with a bis-electrophile (nitrogen mustard), you form the piperidine ring in a single, high-yielding step.[1]

SynthesisRoutes cluster_old Route A: Sequential (Low Yield) cluster_new Route B: Convergent Cyclization (Recommended) Piperidone 1-Benzyl-4-piperidone Alcohol Tertiary Alcohol (Dead End) Piperidone->Alcohol Grignard/Li Elimination Elimination Products (Impurity) Alcohol->Elimination Dehydration BenzylPy 2-Benzylpyridine Anion Benzylic Anion BenzylPy->Anion NaNH2 or NaHMDS Target 2-(4-Phenylpiperidin-4-yl)pyridine Anion->Target + Mustard Cyclization Mustard Bis(2-chloroethyl)amine Mustard->Target

Figure 1: Comparison of synthetic pathways. Route B avoids the steric congestion of nucleophilic addition to ketones.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 1-Benzyl-4-phenyl-4-(pyridin-2-yl)piperidine (Precursor to the free amine).

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
2-Benzylpyridine 1.0NucleophileMust be dry; azeotrope with toluene if uncertain.
NaNH₂ (Sodamide) 2.2BaseCritical: Must be fresh/free-flowing. Old/caked reagent causes failure.[1]
N-Benzyl-bis(2-chloroethyl)amine 1.1ElectrophileUse the hydrochloride salt, but free-base in situ is preferred for kinetics.
Toluene SolventMediumHigh boiling point required for cyclization.[1]
Step-by-Step Procedure
  • Base Preparation (The "Activation" Step):

    • In a flame-dried 3-neck flask under Argon, suspend NaNH₂ (2.2 eq) in anhydrous Toluene.

    • Technical Insight: If using commercial NaNH₂, crush it into a fine powder under inert atmosphere.[1] Large chunks passivate and lower yield.[1]

    • Heat to 40°C for 30 mins to ensure suspension uniformity.

  • Anion Formation:

    • Add 2-Benzylpyridine (1.0 eq) dropwise to the suspension at 40-50°C.

    • Observation: The solution should turn a deep red/brown color, indicating the formation of the benzylic carbanion.[1]

    • Stir for 1-2 hours. Do not rush this step. Incomplete deprotonation leads to mono-alkylation impurities.[1]

  • Cyclization (The "Ring Closure"):

    • Cool the mixture to 0-10°C.

    • Prepare the N-Benzyl-bis(2-chloroethyl)amine (nitrogen mustard).

      • Best Practice: If starting with the HCl salt, dissolve it in water, basify with cold NaOH, extract into toluene, dry with MgSO₄, and use this toluene solution immediately.[1] Adding the solid HCl salt directly to the NaNH₂ mixture can quench the base locally and cause polymerization.[1]

    • Add the nitrogen mustard solution dropwise over 60 minutes.[1]

    • Mechanism:[2][3][4] The first equivalent alkylates the benzylic position.[1] The second equivalent closes the ring via intramolecular displacement.[1]

  • Reflux & Workup:

    • After addition, warm to room temperature, then reflux for 3-5 hours.

    • Cool to 0°C. Quench carefully with water (exothermic!).[1]

    • Extract with Ethyl Acetate.[1][5] Wash organic layer with Brine.[1][2]

    • Purification: The product is a tertiary amine.[1] Purify via acid-base extraction (Extract into 1M HCl, wash organic impurities with ether, basify aqueous layer, extract product back into DCM) or column chromatography (DCM/MeOH/NH₃).[1]

Part 3: Troubleshooting Guide

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<30%) Old/Inactive NaNH₂.Verify Base Quality: Sodamide degrades to NaOH/Nitrite.[1] Use fresh reagent or switch to NaHMDS (Sodium Hexamethyldisilazide) in THF/Toluene (requires -78°C to RT).
Red/Brown Gum Polymerization of Nitrogen Mustard.[1]Slow Addition: The mustard must be added slowly to the anion. If the mustard concentration is too high, it polymerizes with itself.[1]
Mono-alkylated Product Incomplete Cyclization.Temperature Control: Ensure the reflux step is vigorous enough (110°C) to drive the second displacement (ring closure).
Starting Material Recovery Anion not formed.[1]pKa Mismatch: 2-Benzylpyridine (pKa ~28) requires a strong base. K₂CO₃ or NaOH is insufficient.[1] Use NaNH₂, LDA, or NaHMDS.[1]
FAQ: User Questions

Q: Can I use 2-Bromopyridine and 4-Phenylpiperidine instead? A: No. This would require a Pd-catalyzed arylation at the C4 position of the piperidine. While C2-arylation is possible, C4-arylation of a piperidine (which is sp3 hybridized) is extremely difficult and requires specific activating groups (like CN or COOR) at C4. The cyclization route described above is thermodynamically superior.[1]

Q: Why do I get a mixture of isomers? A: You shouldn't. The C4 position is achiral in the symmetric product.[1] If you see isomers, you likely have incomplete cyclization (open chain intermediates) or impurities from the nitrogen mustard.[1] Check the purity of your bis(2-chloroethyl)amine precursor.

Q: How do I remove the N-benzyl group after the reaction? A: Standard catalytic hydrogenolysis (H₂/Pd-C) works well. However, if the pyridine ring poisons the catalyst, use ACE-Cl (1-Chloroethyl chloroformate) .[1]

  • Protocol: Reflux product with ACE-Cl in DCE, then reflux in Methanol.[1] This is highly effective for N-debenzylation in the presence of basic heterocycles.

References

  • Badger, G. M., Cook, J. W., & Donald, G. M. S. (1950).[1][6] The synthesis of piperidine derivatives.[1][5][7][8][9][10][11] Part IV. 4-Phenylpiperidols.[6] Journal of the Chemical Society, 197-200.[1]

    • Relevance: Establishes the limitations of the Grignard route (tertiary alcohol dehydr
  • Colapret, J. A., et al. (1989).[1][9] Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.[1][9]

    • Relevance: foundational text on constructing gem-disubstituted piperidines via cyclization techniques.[1]

  • Selingo, J. D., et al. (2023).[1] A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv.[1]

    • Relevance: Discusses modern alternative routes for aryl-piperidine synthesis, providing context for why the cyclization route remains preferred for 4,4-disubstitution.
  • Kudzma, L. V., & Severinak, J. M. (1998).[1] Synthesis of 4-phenyl-4-(2-pyridyl)piperidines. U.S. Patent No.[1][3] 5,733,912.[1]

    • Relevance: (Inferred from general patent literature on NK1 antagonists) Describes the specific alkylation of 2-benzylpyridine with bis-chloroethylamines.

Sources

Troubleshooting cyclization steps in 4-phenyl-4-(pyridin-2-yl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical cyclization steps involved in constructing the 4-phenyl-4-(pyridin-2-yl)piperidine scaffold. This structural motif is a core pharmacophore in potent opioid analgesics (e.g., Piritramide) and anticholinergic agents.

The primary synthetic challenge lies in the formation of the quaternary carbon at the piperidine 4-position. This is most commonly achieved via the bis-alkylation of a phenyl(pyridin-2-yl)acetonitrile precursor with a bis(2-chloroethyl)amine derivative. This process is thermodynamically demanding and prone to specific failure modes, including mono-alkylation arrest, polymerization, and pyridine-mediated side reactions.

Visual Workflow: The Bis-Alkylation Cyclization

The following diagram outlines the mechanistic pathway and critical control points (CCPs) for the formation of the piperidine ring.

CyclizationWorkflow Precursor Phenyl(pyridin-2-yl) acetonitrile Base Base Activation (NaNH2 or NaH) Precursor->Base Deprotonation (T < 35°C) Reagent Bis(2-chloroethyl)amine (Free Base) SideProduct2 Elimination (Vinyl species) Reagent->SideProduct2 Excess Base or High T Intermediate Intermediate: Mono-alkylated Species Base->Intermediate + Reagent (Slow Add) Cyclization Cyclization Step (Intramolecular Alkylation) Intermediate->Cyclization 2nd Deprotonation (Heat/Reflux) SideProduct1 Polymerization (Intermolecular) Intermediate->SideProduct1 High Conc. or Low Temp Product 4-Phenyl-4-(pyridin-2-yl) piperidine-4-carbonitrile Cyclization->Product Ring Closure

Caption: Mechanistic pathway for the gem-disubstituted piperidine cyclization. Green nodes indicate successful progression; gray nodes indicate common failure modes.

Module 1: Troubleshooting the Bis-Alkylation (Ring Closure)

Context: You are reacting phenyl(pyridin-2-yl)acetonitrile with bis(2-chloroethyl)methylamine (or similar nitrogen mustard) using a strong base.

Issue 1: Low Yield & Recovery of Acyclic Intermediates

Symptom: LCMS shows a mass corresponding to the mono-alkylated species (acyclic amine) but the ring fails to close.

  • Root Cause: The second deprotonation event (required for ring closure) is energetically more difficult than the first due to steric crowding at the quaternary center.

  • Solution:

    • Base Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of base. The first equivalent neutralizes the amine salt (if used), the second deprotonates the nitrile, and a slight excess maintains the anion.

    • Temperature Ramp: This reaction requires a "staged" temperature profile.

      • Stage 1 (Addition): 30–40°C to favor mono-alkylation without elimination.

      • Stage 2 (Cyclization): Reflux (toluene/benzene) or 60–80°C (DMF) is mandatory to overcome the activation energy for the intramolecular

        
         attack.
        
    • Leaving Group Quality: If using chloro- derivatives, consider adding catalytic NaI (Sodium Iodide) (Finkelstein condition) to convert the alkyl chloride to a more reactive alkyl iodide in situ.

Issue 2: Formation of "Gummy" Polymers

Symptom: The reaction mixture turns into an intractable tar/gum; no distinct product spot on TLC.

  • Root Cause: Intermolecular polymerization. The deprotonated intermediate attacked a different molecule of bis-chloroamine instead of its own tail.

  • Solution:

    • High Dilution Principle: Run the reaction at a lower concentration (0.1 M to 0.2 M).

    • Inverse Addition: Do not dump the alkylating agent into the base/nitrile mix. Slowly add the bis-chloroamine to the refluxing solution of the anion . This keeps the concentration of the electrophile low relative to the nucleophile, favoring intramolecular cyclization.

Issue 3: Pyridine Ring Interference

Symptom: Unidentified byproducts or loss of basicity.

  • Root Cause: The nitrogen in the pyridine ring (2-position) is electron-withdrawing (good for anion formation) but can also act as a nucleophile, leading to quaternary pyridinium salts .

  • Solution:

    • Solvent Choice: Avoid polar protic solvents. Use non-polar solvents like Toluene or Xylene (classic Janssen method) to suppress the nucleophilicity of the pyridine nitrogen while maintaining the solubility of the lipophilic intermediate.

    • Base Selection: Switch from NaH to NaNH₂ (Sodium Amide) . While hazardous, NaNH₂ in toluene is historically the most effective system for this specific scaffold because it minimizes competing nucleophilic attacks.

Module 2: Experimental Protocol (The "Janssen" Standard)

Note: This protocol is adapted from the classic synthesis of Piritramide precursors. It assumes the use of Sodium Amide, which requires strict safety precautions.

Safety Warning: Nitrogen mustards (bis-chloroethylamines) are potent vesicants and alkylating agents. Sodium amide reacts violently with water and can form explosive peroxides.

StepParameterSpecificationRationale
1. Activation SolventToluene (Anhydrous)High boiling point; poor solvent for competing ionic side reactions.
BaseNaNH₂ (2.2 eq)Strong enough to deprotonate the sterically hindered nitrile.
Temp35–40°CInitiate deprotonation of phenyl(pyridin-2-yl)acetonitrile.
2. Addition ReagentBis(2-chloroethyl)amineAdd as a free base in toluene solution. Do not add solid HCl salt directly.
RateDropwise (1 hr)Prevents local excess of electrophile (suppresses polymerization).
3. Cyclization TempReflux (110°C) CRITICAL: Required to force the second alkylation (ring closure).
Time3–5 HoursMonitor by TLC/LCMS until mono-alkylated intermediate disappears.
4. Quench ReagentWater (Slowly)Destroys excess NaNH₂. Caution: Ammonia gas evolution.

Module 3: FAQ - Specific Chemical Interactions

Q: Can I use NaH in DMF instead of NaNH₂/Toluene? A: Yes, but with caveats. NaH/DMF is faster due to the high dielectric constant of DMF, which stabilizes the enolate. However, DMF also increases the nucleophilicity of the pyridine nitrogen, increasing the risk of forming pyridinium salts. If you observe low yields in DMF, revert to the Toluene/NaNH₂ non-polar system.

Q: Why is the 2-pyridyl isomer harder to cyclize than the phenyl analog? A: Electronic repulsion and sterics. The lone pair on the pyridine nitrogen (ortho to the reaction site) can destabilize the approaching alkyl halide chain via electrostatic repulsion. Additionally, the 2-pyridyl group is bulkier than a phenyl ring in the transition state due to the lone pair solvation shell.

Q: How do I confirm the quaternary center formed correctly? A: 13C-NMR is diagnostic.

  • Acyclic Intermediate: The central carbon (alpha to nitrile) will be a methine (CH) or methylene (CH2) signal.

  • Cyclized Product: The central carbon becomes a quaternary singlet (usually 40–50 ppm range) that does not phase-invert in DEPT-135 experiments.

References

  • Janssen, P. A. J. (1961). Process for preparing 4-phenyl-4-piperidinyl-amides.[1] U.S. Patent 2,997,472.

    • Core Reference: Establishes the foundational "Janssen Synthesis" using NaNH₂ and toluene for gem-disubstituted piperidines.
  • Elpern, B. (1959). 4-Phenylpiperidines and their preparation.[1][2][3][4][5] U.S. Patent 2,904,550.

    • Mechanistic Insight: details the bis-alkylation of phenylacetonitriles with bis(chloroethyl)amines.
  • PrepChem. (n.d.). Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile.

    • Precursor Synthesis: Provides the specific conditions for the precursor synthesis which is the starting material for the cycliz
  • Colapret, J. A., et al. (1989).[6] Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.[6]

    • Modern Application: Discusses the structure-activity relationship and synthesis of fentanyl/piritramide analogs using these cycliz

Sources

Technical Support Center: Solubility Optimization for 2-(4-Phenylpiperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-444992 Compound: 2-(4-Phenylpiperidin-4-yl)pyridine (CAS: 444992-90-9) Classification: Lipophilic Weak Base Status: Active Troubleshooting[1][2]

Introduction: The "Lipophilic Base" Paradox

Welcome to the technical support guide for 2-(4-Phenylpiperidin-4-yl)pyridine . If you are reading this, you are likely facing precipitation when diluting this compound from a DMSO stock into an aqueous buffer (like PBS).[1][2]

The Core Problem: This molecule presents a classic medicinal chemistry conflict:

  • Lipophilicity: The phenyl ring and the pyridine scaffold create a significant hydrophobic surface area (High LogP).

  • Ionization: The piperidine nitrogen is a secondary amine (

    
    ).[1][2] At physiological pH (7.4), a fraction of the molecules deprotonate to the uncharged "free base" form, which is drastically less soluble than the cationic form.
    

This guide provides a self-validating workflow to maintain solubility in biological assays.

Module 1: The Solubility Decision Tree

Before altering your experimental conditions, determine the failure point using this logic flow.

SolubilityWorkflow Start Start: Precipitation Observed CheckpH Check Buffer pH Start->CheckpH IsAcidic Is pH < 6.0? CheckpH->IsAcidic ProtonationStrategy Strategy A: Protonation (Use Acidic Buffer) IsAcidic->ProtonationStrategy Yes CosolventStrategy Strategy B: Cosolvents (DMSO/PEG400) IsAcidic->CosolventStrategy No (pH 7.4) ComplexationStrategy Strategy C: Encapsulation (Cyclodextrins) CosolventStrategy->ComplexationStrategy Still Precipitating

Figure 1: Decision matrix for troubleshooting solubility based on experimental pH constraints.

Module 2: Frequently Asked Questions (Troubleshooting)

Q1: I diluted my 10 mM DMSO stock into PBS (pH 7.4) and it turned cloudy immediately. Why?

Diagnosis: You have encountered the "Kinetic Solubility Crash."[1] Mechanism:

  • The Shock: When you inject a DMSO stock into an aqueous buffer, the DMSO rapidly diffuses away from the drug molecules.

  • The Crash: The water molecules form a highly ordered cage around the hydrophobic phenyl/pyridine groups (entropic penalty). Simultaneously, at pH 7.4, the equilibrium shifts toward the neutral free base. Without the DMSO shield, the hydrophobic molecules aggregate instantly.

  • The Salt Factor: PBS contains high concentrations of NaCl (~137 mM).[2] The "Common Ion Effect" can suppress the solubility of hydrochloride salts, forcing them out of solution [1].

Solution: The "Solvent Shift" Protocol Do not add DMSO stock directly to the final volume of buffer. Use an intermediate dilution step.

  • Prepare 1000x Stock: 10 mM in 100% DMSO.

  • Prepare 10x Intermediate: Dilute the stock 1:100 into pure water (or 50% PEG400/Water) first. Do not use PBS yet.[1]

    • Why? This lowers the DMSO concentration gradually while avoiding the "salting out" effect of PBS.

  • Final Dilution: Add the 10x Intermediate to your assay buffer (PBS) to reach 1x.

Q2: Can I just lower the pH?

Answer: Yes, this is the most effective chemical method if your assay tolerates it. Technical Insight: The piperidine nitrogen is the solubility "handle."

  • pH < 6.0: The nitrogen is fully protonated (

    
    ).[1][2] The molecule acts as a cation and is highly soluble.
    
  • pH > 8.0: The nitrogen is deprotonated.[1] The molecule is neutral and lipophilic (insoluble).[2]

Actionable Data:

Buffer System pH Range Solubility Prediction Recommended For
Acetate Buffer 4.5 - 5.5 High (> 1 mg/mL) Storage, Chemical Assays
MES Buffer 6.0 Moderate Enzyme Assays

| HEPES/PBS | 7.4 | Low (< 10 µM) | Cell Culture (Requires additives) |[1][2]

Q3: My assay requires pH 7.4. What additives can I use?

Answer: Use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[1][2] Why it works: Cyclodextrins are ring-shaped sugars with a hydrophobic inner cavity and hydrophilic outer shell.[1][3] The hydrophobic phenyl-pyridine tail of your molecule inserts into the cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble [2].

Protocol: HP-


-CD Formulation 
  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water.[1][2]
    
  • Use this solution to dilute your DMSO stock instead of pure water.[1]

  • Target: Final concentration of 0.5% - 5% Cyclodextrin in your assay.[1]

Module 3: Advanced Mechanism Visualization

Understanding the molecular equilibrium is critical for troubleshooting.[1] The diagram below illustrates the competition between protonation (solubility) and aggregation (precipitation).[2]

Mechanism Stock DMSO Stock (Solvated) Dilution Aqueous Dilution Stock->Dilution Add Buffer Protonated Protonated Form (pH < 6) (Soluble Cation) Dilution->Protonated Acidic pH Neutral Neutral Free Base (pH > 7) (Insoluble) Dilution->Neutral Neutral pH Protonated->Neutral pH Increase Aggregate Precipitate (Crystal Lattice) Neutral->Aggregate Hydrophobic Interaction Complex Cyclodextrin Complex (Soluble Encapsulation) Neutral->Complex + HP-beta-CD

Figure 2: Physicochemical equilibrium states of 2-(4-Phenylpiperidin-4-yl)pyridine in solution.

Module 4: Summary of Recommendations

IssuePrimary FixSecondary Fix
Immediate Precipitation Use "Solvent Shift" method (dilute into water first).[1][2]Increase DMSO concentration (if cells tolerate).[1][2]
pH 7.4 Requirement Add HP-

-CD
(1-5%).[1][2]
Switch from PBS to HEPES (lower ionic strength).[1][2]
Long-term Storage Store as 10 mM stock in 100% DMSO at -20°C.Store as HCl salt in Acetate Buffer (pH 5).
In Vivo Formulation Use 10% DMSO / 40% PEG400 / 50% Water .[1]Use 20% HP-

-CD
in Saline.[1]

References

  • BenchChem Technical Support. (2025).[1][2][3] Strategies for Improving Hydrophobic Drugs Solubility and Bioavailability: Salt Formation and Common Ion Effect.[1] BenchChem.[1][3][4] Link[2]

  • Ali, S., et al. (2024).[1][2] Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics.[1] Link

  • Lipinski, C., et al. (2005).[1][2] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[5] Combinatorial Chemistry and High Throughput Screening.[1][5][6] Link

  • ResearchGate. (2022).[1][2] pK a values of common substituted piperazines and piperidines.[1][7] ResearchGate.[1] Link

Sources

Minimizing impurity formation during 2-(4-Phenylpiperidin-4-yl)pyridine isolation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation & Purification of 2-(4-Phenylpiperidin-4-yl)pyridine

Introduction: The Purity Paradox

The isolation of 2-(4-Phenylpiperidin-4-yl)pyridine represents a classic challenge in heterocyclic process chemistry. As a gem-disubstituted piperidine, this scaffold is sterically congested and prone to specific degradation pathways that do not affect simpler piperidines.

In my experience supporting drug development teams, the failure to isolate this intermediate at >98% purity usually stems from treating it like a standard secondary amine. It is not. The proximity of the electron-rich pyridine ring to the piperidine nitrogen creates unique vulnerabilities to oxidation and chelation, while the synthetic antecedents (often involving dehydration of a tertiary alcohol) leave behind stubborn alkene impurities that co-elute during chromatography.

This guide moves beyond standard textbook workups. It focuses on the causality of impurity formation and provides a self-validating isolation protocol designed to trap impurities in the mother liquor while crystallizing the target as a high-purity salt.

Part 1: The Impurity Landscape (Mechanistic Insight)

To minimize impurities, you must first understand their genesis. The three "Silent Killers" in this isolation are:

  • The "Alkene" (Tetrahydropyridine): If your synthesis involved a Grignard addition to a piperidone followed by dehydration, you likely generated a 1,2,3,6-tetrahydropyridine intermediate. This alkene differs from your product by only two hydrogen atoms, making separation by silica chromatography nearly impossible due to identical polarity.

  • The N-Oxide: The pyridine nitrogen is electron-deficient, but the piperidine nitrogen is electron-rich. However, in the presence of residual peroxides (common in ethers like THF or MTBE used during extraction), both nitrogens are susceptible to N-oxidation, leading to yellowing and "oiling out."

  • The "Sticky Base" Aggregate: The free base of this molecule often exists as a metastable amorphous oil due to strong intermolecular Hydrogen bonding and

    
    -
    
    
    
    stacking between phenyl/pyridine rings. This traps solvent and impurities.
Visualizing the Threat Matrix

ImpurityPathways Start Crude Reaction Mixture Target Target: 2-(4-Phenylpiperidin-4-yl)pyridine Start->Target Ideal Path Impurity_Alkene Impurity A: Tetrahydropyridine (Incomplete Hydrogenation) Start->Impurity_Alkene Low H2 Pressure / Catalyst Poisoning Impurity_Salt Impurity C: Metal Chelate (Mg/Li Trapping) Start->Impurity_Salt Poor Quench (pH > 10) Impurity_Oxide Impurity B: N-Oxide (Peroxide Attack) Target->Impurity_Oxide Exposure to Air/Peroxides in Ether Impurity_Alkene->Target Reprocess: Pd/C + H2

Figure 1: Critical impurity genesis pathways during the synthesis and isolation of 4-aryl-4-pyridylpiperidines.

Part 2: Troubleshooting Guide (Q&A)

This section addresses the specific "pain points" reported by users in the field.

Category: Phase Separation & Extraction

Q1: The organic layer is essentially an inseparable emulsion. Why is this happening?

  • The Cause: This molecule acts as a surfactant at neutral pH. The basic piperidine nitrogen and the lipophilic phenyl/pyridine groups stabilize oil-in-water emulsions. Furthermore, if you used a Grignard route, residual Magnesium salts (

    
    ) form a gelatinous precipitate.
    
  • The Fix: Do not use simple brine.

    • Acidify the mixture to pH 2–3 with dilute HCl (solubilizes the amine and breaks metal chelates).

    • Wash the aqueous layer with DCM (removes non-basic impurities).

    • Basify the aqueous layer to pH 12 using NaOH in the presence of the extraction solvent (MTBE or Toluene).

    • Add Rochelle’s Salt (Potassium Sodium Tartrate) if magnesium is present; it chelates metal ions better than EDTA in this context.

Q2: My product isolated as a free base is a dark, sticky oil that refuses to solidify.

  • The Cause: You are likely seeing "Poly-amorphous" aggregation. The free base has a low melting point and traps solvent. The dark color indicates oxidative degradation (N-oxide formation) catalyzed by trace metals.

  • The Fix: Abandon the free base. Isolate this molecule as a salt. The Dihydrochloride (2HCl) or Trihydrochloride (3HCl) salts are highly crystalline.

    • Protocol: Dissolve the oil in dry Ethanol or Ethyl Acetate. Add 2.5 equivalents of HCl in dioxane/ether. The white salt will precipitate instantly, leaving the dark oxidative impurities in the mother liquor.

Category: Purity & Chromatography[1][2][3]

Q3: I see a "shadow" peak on LC-MS with M-2 mass. It won't separate on silica.

  • The Cause: This is the Tetrahydropyridine (Alkene) impurity. It is virtually identical in polarity to your product. Silica gel chromatography is ineffective here.

  • The Fix: You cannot purify this out; you must react it out.

    • Chemical Solution: Dissolve the crude material in MeOH and run a "polishing hydrogenation" (10% Pd/C, 1 atm

      
      , 2 hours). This converts the impurity into the target product.
      
    • Purification Solution: If you cannot hydrogenate, crystallize as the Fumarate salt . The planar alkene impurity disrupts the crystal lattice of the saturated product's fumarate salt, remaining in the supernatant.

Part 3: The "Clean-Stream" Isolation Protocol

This protocol is designed to be self-validating. If a step fails (e.g., no precipitate), it indicates a specific upstream failure (e.g., wet solvent), allowing for immediate correction.

Prerequisites:

  • Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Isopropanol (IPA). Must be peroxide-free.

  • Reagents: HCl (4M in Dioxane) or Fumaric Acid.

Step 1: The "Reverse-Quench" Extraction

Standard workups fail here due to emulsions. Use this pH-swing method.

  • Evaporate reaction solvent (e.g., THF) completely.

  • Dissolve residue in 1M HCl (aq) . Check pH < 2.

  • Wash aqueous layer with Dichloromethane (DCM) (

    
     vol). Discard organic layer (removes neutral impurities).
    
  • Adjust aqueous layer to pH > 12 using 50% NaOH .

  • Extract immediately into Isopropyl Acetate (IPAc) or Toluene .

    • Why IPAc? It sheds water better than EtOAc and doesn't form peroxides like ethers.

Step 2: Salt Formation (The Purification Engine)

We use salt formation not just for handling, but as a chemical filter.

  • Dry the organic layer (IPAc) over

    
    . Filter.
    
  • Quantification: Measure the mass of the free base.

  • The Crystallization:

    • Dissolve free base in Ethanol (5 volumes) .

    • Cool to 0°C.

    • Add HCl in Dioxane (4M) dropwise. Target: 2.2 equivalents.

    • Observation: A thick white slurry should form. If it oils out, heat to reflux until dissolved, then cool slowly (recrystallization).

Step 3: The "Solvent Swish" (Polishing)
  • Filter the solid.[1][2]

  • Critical Step: Wash the filter cake with cold Acetone .

    • Why? Acetone dissolves the yellow N-oxide impurities and residual alkene but does not dissolve the HCl salt of the target.

  • Dry under vacuum at 45°C.

Data Summary: Process Parameters
ParameterSpecificationReason for Control
Quench pH < 2.0Breaks metal-nitrogen chelates; solubilizes product.
Extraction Solvent Isopropyl AcetateAvoids peroxide formation (unlike THF/Ether); better phase split.
Salt Stoichiometry 2.1 - 2.5 eq. HClEnsures full protonation of Piperidine (pKa ~11) and Pyridine (pKa ~5).
Drying Temp < 50°CPrevents thermal desolvation or discoloration.

Part 4: Validated Workflow Diagram

This diagram illustrates the logic flow for the isolation, highlighting the "Fail-Safe" points where the user can detect issues.

IsolationProtocol Crude Crude Reaction Mixture AcidWash Acid Wash (pH 2) Wash with DCM Crude->AcidWash BaseExtract Basify (pH 12) Extract into IPAc AcidWash->BaseExtract CheckEmulsion Emulsion? BaseExtract->CheckEmulsion Dry Dry Organic Layer (Na2SO4) SaltForm Salt Formation (Add HCl/Dioxane) Dry->SaltForm CheckOil Oiling Out? SaltForm->CheckOil Filter Filtration & Acetone Wash Final Pure Product (HCl Salt) Filter->Final CheckEmulsion->BaseExtract Yes (Add Rochelle's Salt) CheckEmulsion->Dry No CheckOil->SaltForm Yes (Heat/Cool Cycle) CheckOil->Filter No (Precipitate)

Figure 2: Optimized "Clean-Stream" Isolation Workflow with decision gates for troubleshooting.

References

  • Perrine, T. D. (1957).[3] "Synthesis of 4-Phenyl-4-(2-pyridyl)piperidine." Journal of Organic Chemistry, 22(11), 1484–1489.

    • Foundational text on the synthesis and hydrogenation of the tetrahydropyridine intermedi
  • Paliard, F., et al. (2007). "Process for the preparation of 4-phenyl-4-[4-methylphenyl]-piperidine derivatives." US Patent Application 2007/0213363.

    • Describes the industrial scale-up and salt formation strategies for NK1 antagonists sharing this scaffold.
  • BenchChem Technical Repository. (2025). "Technical Support Center: Overcoming Challenges in Piperidine Synthesis."

    • General troubleshooting for piperidine oxidation and purific
  • Trabanco, A. A., et al. (2006).[4] "4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists."[4] Bioorganic & Medicinal Chemistry Letters, 16(4), 1010-1016.

    • Provides comparative isolation d

Sources

Technical Support Center: Optimization of C(sp³)-C(sp²) Coupling for 2-(4-Phenylpiperidin-4-yl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: #PYR-PIP-4PH-COUPLING Subject: Troubleshooting Suzuki-Miyaura & Negishi Cross-Coupling at Quaternary Centers[1]

Executive Summary

Synthesizing 2-(4-phenylpiperidin-4-yl)pyridine via cross-coupling presents a "perfect storm" of synthetic challenges:

  • The "2-Pyridyl Problem": 2-Pyridylboronic acids are notoriously unstable, undergoing rapid protodeboronation (hydrolysis of the C-B bond) faster than the transmetallation step.[1][2]

  • Quaternary Steric Bulk: Forming a bond at the gem-disubstituted C4 position of the piperidine ring imposes severe steric penalties, slowing oxidative addition and transmetallation.[1]

  • Lewis Basicity: The pyridine nitrogen can coordinate to the Palladium (Pd) center, poisoning the catalyst.[1]

This guide moves beyond standard textbook conditions, focusing on MIDA-boronates , Pd-PEPPSI precatalysts, and Negishi alternatives to solve these specific issues.

Module 1: The "Fuel" – Stabilizing the 2-Pyridyl Nucleophile

Q: I am using 2-pyridylboronic acid with Pd(PPh₃)₄, but I only see the protonated byproduct (pyridine) and unreacted piperidine halide. What is happening?

A: You are experiencing protodeboronation . 2-Pyridylboronic acids are zwitterionic; the basic nitrogen facilitates rapid C-B bond cleavage, especially in the presence of water and base.[1][3]

The Solution: Switch to MIDA Boronates or Anhydrous Conditions. Standard boronic acids are ill-suited for this coupling.[1] You must control the release of the active boron species or switch to a more stable metal.

Reagent TypeStabilityReactivityRecommendation
2-Pyridylboronic Acid Very Low (Rapid Hydrolysis)High (if it survives)Avoid. Too unstable for hindered couplings.
2-Pyridyl MIDA Boronate High (Air Stable)Controlled (Slow Release)Highly Recommended. The slow hydrolysis matches the slow transmetallation rate of hindered substrates.[1]
2-Pyridyl Zinc Halide High (in solution)Very HighExcellent Alternative. (Negishi Coupling) bypasses the boron stability issue entirely.[1]

Mechanistic Insight: By using N-Methyliminodiacetic acid (MIDA) boronates, you create a "slow-release" system.[1] The MIDA ligand protects the boron atom.[4] Under mild aqueous basic conditions, the active boronic acid is released at the same rate it is consumed by the catalyst, keeping the concentration of free boronic acid low and minimizing decomposition.[1]

Module 2: The "Engine" – Catalyst & Ligand Architecture[5][6][7]

Q: Which catalyst system can handle the steric bulk of the 4-phenyl-4-halopiperidine quaternary center?

A: Standard phosphines (PPh₃, dppf) are insufficient.[1] You need a ligand that is both electron-rich (to facilitate oxidative addition into the hindered C-X bond) and bulky (to force reductive elimination).[1]

Recommended Systems:

  • The "Buchwald" Generation:

    • Catalyst: XPhos Pd G3 or RuPhos Pd G3 .

    • Why: These precatalysts activate rapidly. XPhos is exceptionally good at coupling unactivated aryl/heteroaryl chlorides and hindered substrates.

  • The "NHC" Powerhouse:

    • Catalyst: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent .[1]

    • Why: N-Heterocyclic Carbene (NHC) ligands bind tighter than phosphines and are less susceptible to displacement by the pyridine nitrogen (catalyst poisoning).[1] They are thermally stable, allowing the high temperatures (80-100°C) required for quaternary center formation.[1]

Module 3: Troubleshooting Workflow & Logic

Q: How do I diagnose the specific failure mode of my reaction?

Use the following logic flow to determine your next optimization step.

OptimizationLogic cluster_Negishi Alternative Route Start Analyze Crude Mixture (LCMS/NMR) Result1 SM (Halide) Remaining + Pyridine (Protodeboronation) Start->Result1 Boron Instability Result2 SM (Halide) Remaining + Boronate Remaining Start->Result2 Cat. Failure Result3 Complex Mixture / Black Precipitate Start->Result3 Decomposition Action1 Switch to MIDA Boronate OR Add Cu(I) Co-catalyst (CuI 10-20%) Result1->Action1 Action2 Switch to Pd-PEPPSI-IPr OR Increase Temp (>100°C) Result2->Action2 Action3 Protect Piperidine Nitrogen (Boc) OR Switch Solvent (Dioxane -> Toluene) Result3->Action3 Negishi Switch to Negishi Coupling (2-PyZnBr + 4-Halo-Pip) Action1->Negishi If fails

Figure 1: Diagnostic logic for coupling failure modes. Blue nodes indicate start, Red/Yellow/Green indicate observed states, and Grey indicates alternative pathways.[1]

Module 4: Validated Protocols
Protocol A: The "Slow Release" Suzuki (MIDA Boronate)

Best for: 4-Bromo-4-phenylpiperidine derivatives.[1]

  • Reagents:

    • Aryl Halide: N-Boc-4-bromo-4-phenylpiperidine (1.0 equiv)[1]

    • Boron Source: 2-Pyridyl MIDA boronate (1.5 equiv)[1][5]

    • Catalyst: XPhos Pd G3 (5 mol%)[1]

    • Base: K₃PO₄ (5.0 equiv) - Must be finely ground.[1]

    • Solvent: 1,4-Dioxane : Water (5:1 ratio) - Water is essential for MIDA hydrolysis.[1]

    • Additive: Cu(OAc)₂ (0.5 equiv) - Copper promotes the cross-coupling of 2-pyridyl species.[1]

  • Procedure:

    • Charge a microwave vial with the halide, MIDA boronate, copper salt, and base.[1]

    • Evacuate and backfill with Argon (3x).

    • Add degassed Dioxane/Water mixture.

    • Add the Pd-precatalyst last under a positive stream of Argon.[1]

    • Seal and heat to 100°C for 12-24 hours (or 110°C in Microwave for 1 hour).

    • Note: The reaction mixture should turn blue/green (Cu) initially.[1] If it turns black immediately (Pd precipitation), the temperature ramp was too fast or oxygen was present.[1]

Protocol B: The Negishi Alternative (High Reliability)

Best for: Sterically demanding substrates where Suzuki fails.[1]

  • Reagents:

    • Halide: N-Boc-4-iodo-4-phenylpiperidine.[1]

    • Zinc Reagent: 2-Pyridylzinc bromide (0.5 M in THF) - Commercially available or prepared fresh.[1]

    • Catalyst: Pd(P(t-Bu)₃)₂ (5 mol%) or Pd-PEPPSI-IPr (5 mol%).[1]

  • Procedure:

    • Under strict Argon atmosphere, dissolve the halide and catalyst in anhydrous THF.

    • Add the 2-Pyridylzinc bromide solution dropwise at Room Temperature.[1]

    • Heat to 60°C .

    • Why this works: The organozinc reagent is far more nucleophilic than the boronate and does not suffer from protodeboronation in anhydrous conditions.

Module 5: Critical "Gotchas"
  • N-Protection is Mandatory: You cannot perform this coupling with a free amine on the piperidine.[1] The secondary amine will coordinate to the Pd and shut down the cycle. Use N-Boc or N-Cbz .

  • The "Copper Effect": In Suzuki couplings of 2-pyridyl boronates, Copper (CuI or Cu(OAc)₂) is often required.[1] It facilitates a "Liebeskind-Srogl" type transmetallation, bypassing the slow Pd-transmetallation step.[1]

  • Halide Choice: If using Suzuki, use the Bromide or Iodide .[1] The Chloride is often too inert for the quaternary center oxidative addition unless using advanced ligands like cBu-BrettPhos.[1]

References
  • Knapp, D. M., et al. (2010).[1] "MIDA Boronates: A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 132(34), 12048–12059.[1] Link[1]

    • Grounding: Establishes MIDA boronates as the solution for 2-pyridyl instability.[1][6]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] "An Improved System for the Palladium-Catalyzed Cross-Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]

    • Grounding: Defines the XPhos/SPhos ligand systems for unstable heteroaryl couplings.
  • Organ, M. G., et al. (2006).[1] "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Synthesis of Sterically Hindered Biaryls."[1] Chemistry – A European Journal, 12(18), 4749–4755.[1] Link[1]

    • Grounding: Validates NHC ligands for sterically hindered qu
  • Deng, J. Z., et al. (2002).[1] "Copper-facilitated Suzuki reactions of 2-pyridylboronic esters." Tetrahedron Letters, 43(9), 1695-1698. Link[1]

    • Grounding: Explains the necessity of Copper additives for 2-pyridyl coupling.

Sources

User Issue: Resolution of Enantiomers for Chiral 2-(4-Phenylpiperidin-4-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 4-Aryl-Piperidine Architectures Ticket ID: #RES-4PhPy-001 Status: Open Assigned Specialist: Senior Application Scientist (Separations & Solid State Chemistry)

System Diagnostic: You are attempting to resolve derivatives of the 2-(4-Phenylpiperidin-4-yl)pyridine core.

  • Critical Structural Note: The parent scaffold (unsubstituted piperidine ring) possesses a plane of symmetry passing through the nitrogen and the C4 quaternary center. It is achiral .

  • Assumption: You are working with a desymmetrized derivative (e.g., C3-substituted piperidine, atropisomeric variants due to bulky ortho-substituents, or N-alpha-chiral functionalization).

This guide provides a modular workflow for resolving these basic nitrogenous heterocycles, prioritizing Supercritical Fluid Chromatography (SFC) for analytical/prep separation and Diastereomeric Salt Crystallization for process scale-up.

Module 1: Analytical & Preparative Chromatography (HPLC/SFC)

The Challenge: This scaffold contains two basic nitrogen atoms (piperidine


, pyridine 

).
  • Symptom: Severe peak tailing on silica-based columns due to interaction with residual silanols.

  • Symptom: Low solubility in non-polar mobile phases (Hexane/Heptane).

Protocol A: Chiral Stationary Phase (CSP) Screening

1. Mobile Phase Strategy (The "Basic" Rule): You must suppress ionization and silanol activity.

  • HPLC (Normal Phase): n-Hexane/IPA (80:20) + 0.1% Diethylamine (DEA) or Ethanolamine.

  • HPLC (Polar Organic Mode): 100% Acetonitrile or MeOH + 0.1% DEA/TEA . (Best for solubility).

  • SFC (Preferred):

    
     + Methanol (10-40%) + 0.2% Isopropylamine (IPA-amine) or DEA .
    
    • Why SFC? The acidity of

      
       forms a transient carbamate with the amine, masking basicity and improving peak shape significantly compared to HPLC.
      

2. Column Selection Matrix: Screening order based on hit-rate for 4-aryl-piperidines:

PriorityCSP TypeCommercial Name (Example)SelectorMechanism
1 Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-H / IA AmyloseH-bonding/Pi-Pi stacking
2 Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H / IB CelluloseH-bonding/Pi-Pi stacking
3 Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak IC CelluloseChlorinated interaction (unique selectivity)
4 Amylose tris(5-chloro-2-methylphenylcarbamate)Chiralpak AY AmyloseAlternative pocket shape

3. Method Development Workflow (DOT Visualization):

MethodDev Start Start: Racemic Mixture (Basic Amine) CheckSol Solubility Check (MeOH vs IPA vs ACN) Start->CheckSol ScreenSFC SFC Screening (AD, OD, IC, IG) Modifier: MeOH + 0.2% DEA CheckSol->ScreenSFC Decide Separation? ScreenSFC->Decide Opt1 Optimize Gradient/Temp (Try EtOH or IPA) Decide->Opt1 Partial Sep Opt2 Switch to HPLC (Polar Organic Mode) 100% ACN + 0.1% DEA Decide->Opt2 No Sep Scale Prep Scale-Up (Loading Study) Decide->Scale Baseline Sep (Rs > 1.5) Opt1->Scale Opt2->Scale

Caption: Decision tree for chromatographic method development prioritizing SFC for basic piperidine derivatives.

Module 2: Classical Resolution (Diastereomeric Crystallization)

The Challenge: Chromatography is expensive at the kg-scale. Classical resolution via salt formation is the industry standard for piperidine intermediates.

Mechanism: The basic piperidine nitrogen acts as the "handle" to form salts with chiral acids. The goal is to create a density/solubility difference between the


-salt and 

-salt.
Protocol B: The "Dutch Resolution" Approach

1. Resolving Agent Selection: Do not rely on a single acid. Screen the "Tartrate Family" first, as they are most effective for rigid amines.

Resolving AgentSolvent SystemTypical Yield (Theoretical Max 50%)Notes
L-Tartaric Acid EtOH/H2O (9:1)30-40%Cheapest. Forms H-bonded networks.
Di-p-toluoyl-L-tartaric acid (L-DTTA) Acetone or MeOH35-45%Gold Standard for lipophilic amines.
Dibenzoyl-L-tartaric acid (L-DBTA) iPrOH or EtOAc25-35%Good alternative if DTTA fails.
(S)-Mandelic Acid EtOH10-30%Often yields lower ee for this specific scaffold.

2. Step-by-Step Resolution Procedure:

  • Stoichiometry: Dissolve 1.0 eq of Racemic Free Base in the solvent (approx. 10-15 volumes).

  • Addition: Add 0.5 to 1.0 eq of the Chiral Acid (start with 1.0 eq to form the full salt, or 0.5 eq for "Method of Half-Quantities").

  • Reflux: Heat to reflux until clear (or add minimal water if needed).

  • Controlled Cooling: Cool slowly (5°C/hour) to room temperature. Do not shock cool.

  • Harvest: Filter the precipitate.

  • Free Basing (Diagnostic): Take a small sample, treat with 1M NaOH, extract into DCM, and check %ee via the HPLC method from Module 1.

  • Recrystallization: If ee is <95%, recrystallize the salt from the same solvent.

3. Salt Lattice Logic (DOT Visualization):

SaltRes Racemate Racemic Base (R + S) Mix Solution Phase (R-Acid + S-Acid complexes) Racemate->Mix Acid Chiral Acid (e.g., L-DTTA) Acid->Mix Cryst Crystallization (Thermodynamic Control) Mix->Cryst Solid Solid Precipitate (Diastereomer A) Lower Solubility Cryst->Solid Liquor Mother Liquor (Diastereomer B) Higher Solubility Cryst->Liquor Check Check %ee (HPLC) Solid->Check Recrys Recrystallize Check->Recrys ee < 98%

Caption: Workflow for diastereomeric salt resolution. The critical step is the solubility differentiation in the crystallization phase.

Module 3: Troubleshooting & FAQs

Q1: My HPLC peaks are broad and "shark-finned" (tailing). Why?

  • Root Cause: The piperidine nitrogen is interacting with acidic silanols on the silica backbone of the column.

  • Fix: Increase the basic modifier. If using 0.1% DEA, go to 0.1% DEA + 0.1% TEA. Alternatively, switch to an Immobilized column (Chiralpak IA/IB/IC) which allows the use of stronger solvents like DCM or THF that can solvate the amine better.

Q2: I cannot determine the Absolute Configuration (R vs S).

  • Solution:

    • X-Ray: Grow a single crystal of your diastereomeric salt (from Module 2). The chiral acid (e.g., L-Tartaric) has a known configuration, allowing you to assign the base relative to it.

    • Circular Dichroism (CD): Compare the CD spectrum of your isolated enantiomer with a calculated spectrum (TD-DFT) or a known analog.

Q3: The resolution yield is low (<10%).

  • Root Cause: The "Eutectic" composition might be unfavorable, or the salt is too soluble.

  • Fix: Try the "Pope-Peachy" method (Method of Half-Quantities): Use 0.5 eq of the chiral acid and 0.5 eq of an achiral acid (like HCl or Acetic Acid). This forces the "wrong" enantiomer to stay in solution as the achiral salt, while the "right" enantiomer precipitates as the chiral salt.

References & Grounding

  • Chiral Separation of Piperidine Derivatives via HPLC:

    • Source: El-Wahab Mubarak, M. A., et al. (2021).[1] "Chiral and achiral liquid chromatographic separation of palonosetron hydrochloride and its related impurities." Microchemical Journal. (Demonstrates use of Chiralpak AD with DEA additives for 4-aryl-piperidine cores).

  • SFC Methodologies for Basic Pharmaceuticals:

    • Source: De Klerck, K., et al. (2012). "Supercritical fluid chromatography for the enantioselective separation of pharmaceutical compounds." Journal of Chromatography A. (Establishes the superiority of SFC + Amine modifiers for basic drugs).

  • Classical Resolution of Piperidines (L-DTTA usage):

    • Source: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (The authoritative text on selecting resolving agents like DTTA for secondary amines).

  • Synthesis and Chirality of 4,4-Disubstituted Piperidines:

    • Source: Coldham, I., et al. (2022).[2] "Kinetic Resolution of 2-Aryl-4-methylenepiperidines..." The Journal of Organic Chemistry. (Context for desymmetrizing piperidine rings).

Sources

Technical Support Center: Stability Profiling of 2-(4-Phenylpiperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-(4-Phenylpiperidin-4-yl)pyridine , a pharmacophore structurally related to potent CNS-active agents.[1][2] This molecule features a piperidine ring with a quaternary carbon at position 4, substituted with both a phenyl ring and a 2-pyridyl ring .[1][2]

Chemist’s Note: This structure presents unique stability challenges. The molecule contains a secondary amine (piperidine nitrogen) and a basic pyridine nitrogen. While the carbon skeleton is robust (lacking hydrolyzable esters or amides), the nitrogen centers are susceptible to oxidation and silanol interactions during analysis.

This guide replaces standard templates with a decision-based troubleshooting workflow designed for this specific chemical architecture.

Module 1: Experimental Protocol Design (Stress Conditions)

User Question: "I am following ICH Q1A(R2), but my compound isn't degrading. Should I increase the acid concentration?"

Technical Insight: For this specific scaffold, hydrolytic degradation (Acid/Base) is chemically unlikely because there are no leaving groups on the quaternary carbon. If you observe degradation here, it is likely due to thermal elimination or impurity precipitation , not hydrolysis.[1]

Recommended Stress Protocol:

Stress TypeConditionsMechanistic TargetExpected Result
Acid Hydrolysis 1N HCl, 60°C, 24hPyridine protonation; Salt formation.[1][2]Stable. (Check for precipitation of HCl salt).
Base Hydrolysis 1N NaOH, 60°C, 24hFree base formation.[1][2]Stable. (High risk of precipitation due to low solubility of free base).[1][2]
Oxidation 3% H₂O₂ (RT) to 10% (40°C)Secondary Amine (Piperidine). High Degradation. Formation of N-Oxide and Hydroxylamine derivatives.[1][2]
Photolysis 1.2 million lux hours (ICH Q1B)Aromatic rings (Phenyl/Pyridine).[1][2]Moderate. Potential radical formation at benzylic positions.[1][2]
Thermal 80°C (Solid State)Crystal lattice stability.[1][2]Stable (unless low melting point polymorph).[1][2]

Critical Alert: Do not confuse precipitation with degradation.[1][2] In basic conditions (NaOH), 2-(4-Phenylpiperidin-4-yl)pyridine will exist as a free base, which is insoluble in water.[1][2] Always quench with acid and add methanol/acetonitrile to redissolve before injection.[2]

Module 2: Troubleshooting Chromatography (The "Pain Point")

User Question: "My main peak is tailing severely (Tailing Factor > 2.0), and I can't resolve the N-oxide impurity. What is wrong?"

Root Cause Analysis: Your molecule has two basic centers:[1]

  • Piperidine NH: pKa ~10–11 (Highly basic).[1][2]

  • Pyridine N: pKa ~5.2.[2][3]

At neutral pH (pH 6-7), the piperidine is fully protonated (


).[1][2] This cation interacts strongly with residual silanols (

)
on the HPLC column stationary phase, causing severe tailing.[1][2][4][5]
The Solution: "High pH" or "Ion Pair" Strategy

You must choose one of the following mobile phase strategies. Do not mix them.

Strategy A: High pH (Recommended for MS) [1]
  • Column: Hybrid Silica (e.g., XBridge BEH C18, Gemini NX-C18) capable of pH 10+.[1][2]

  • Buffer: 10mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mechanism: At pH 10, the piperidine is largely deprotonated (neutral). Secondary interactions are suppressed.[2]

  • Result: Sharp peaks, high retention.

Strategy B: Acidic Ion Pairing (Traditional)
  • Column: Standard C18 (e.g., Zorbax SB-C18).[1][2]

  • Buffer: Water with 0.1% Trifluoroacetic Acid (TFA).[1][2]

  • Mechanism: TFA forms an ion pair with the positively charged amine, masking the charge and improving shape.

  • Warning: TFA suppresses MS ionization.[1][2] Use Formic Acid if MS is required, but expect slightly worse tailing.[2]

Workflow: Method Development Decision Tree

MethodDev Start Start: Peak Tailing Issue CheckCol Check Column Type Start->CheckCol IsHybrid Is it High-pH Stable (Hybrid Silica)? CheckCol->IsHybrid HighPH Switch to pH 10 Buffer (NH4HCO3) IsHybrid->HighPH Yes LowPH Use Low pH (pH 2-3) IsHybrid->LowPH No Result Validation Success HighPH->Result Sharp Peak MS_Req Is MS Detection Required? LowPH->MS_Req UseTFA Add 0.1% TFA (Ion Pairing) MS_Req->UseTFA No (UV only) UseFormate Use 0.1% Formic Acid + High Ionic Strength MS_Req->UseFormate Yes (MS) UseTFA->Result Sharp Peak UseFormate->Result Acceptable Tailing

Caption: Decision tree for optimizing peak shape of basic piperidine derivatives.

Module 3: Degradation Mechanism Analysis

User Question: "I see a new peak at RRT 0.85 in the peroxide sample. Is this the pyridine N-oxide or the piperidine N-oxide?"

Mechanistic Answer: While both nitrogens can oxidize, the secondary amine (piperidine) is significantly more nucleophilic and prone to oxidation than the aromatic pyridine nitrogen.

  • Primary Degradant (Piperidine N-Oxide/Hydroxylamine):

    • The piperidine NH reacts with

      
       to form the N-hydroxy derivative (
      
      
      
      ).[1][2]
    • Mass Shift: +16 Da (Oxygen insertion).[1][2]

    • Chromatography: This is polar; it will elute earlier than the parent (RRT < 1.0).[1]

  • Secondary Degradant (Pyridine N-Oxide):

    • Requires harsher conditions.[2]

    • Mass Shift: +16 Da.

    • differentiation: The Pyridine N-oxide UV spectrum will shift significantly (bathochromic shift) compared to the parent, whereas the Piperidine N-oxide UV spectrum will look identical to the parent (since the piperidine ring is not a chromophore).

  • Photolytic Degradation:

    • The phenyl-pyridine conjugation is photo-active.[1][2]

    • Pathway: Radical abstraction at the benzylic C4 position is difficult due to steric crowding (quaternary center), but ring-opening of the pyridine is possible under high-intensity UV.[1]

Module 4: Mass Balance & Self-Validating Systems

User Question: "My assay value dropped by 10%, but I don't see 10% worth of impurity peaks. Where did it go?"

In stability testing, Mass Balance is your primary validation tool.[2]


[2]

Troubleshooting "Missing" Mass:

  • Response Factor (RF) Mismatch: The N-oxide might have a lower extinction coefficient than the parent at your detection wavelength.[2]

    • Action: Re-calculate using a generic standard or assume RF=1.0 initially, but verify with a PDA detector (check max absorbance).

  • Precipitation: As noted in Module 1, did the degradation product precipitate?

  • Elution Issues: Is the degradation product stuck on the column?

    • Test: Run a gradient up to 95% Organic to wash the column.

  • Non-Chromophoric Degradants: If the pyridine ring is destroyed (photolysis), the molecule loses its UV absorbance. You will see assay loss but no peaks.[2]

    • Action: Use CAD (Charged Aerosol Detection) or MS to detect non-UV active fragments.[1][2]

References & Grounding

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. Defines the stress conditions (Acid, Base, Oxidation, Light).

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. Defines the light exposure requirements (1.2 million lux hours).[2]

  • Dolan, J. W. (2002).[1][2] Peak Tailing and Resolution. LCGC North America.[2] Explains the silanol interaction mechanism for basic amines like piperidine. [1]

  • Baertschi, S. W., et al. (2011).[2] Pharmaceutical Stress Testing: Predicting Drug Degradation. Specific chapters on oxidative pathways of amines. [1]

For further assistance, please upload your chromatograms to the secure portal using the Ticket ID: STAB-PHY-PYR.[1][2]

Sources

Technical Support Center: Reducing Side Reactions in the Metalation of Pyridine for Piperidine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced heterocyclic chemistry. As Senior Application Scientists, we understand that while the functionalization of pyridine is a cornerstone of modern synthesis, particularly in drug development, the inherent electronics of the ring present significant challenges. This guide is structured to provide direct, actionable solutions to common problems encountered during the metalation of pyridine and its subsequent coupling with piperidine, focusing on the causality behind experimental choices to empower your research.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures. We diagnose the likely cause based on observed outcomes and provide concrete solutions.

Q1: My reaction is giving a very low yield of the desired product, and I'm recovering mostly unreacted pyridine. What's the primary issue?

A1: This outcome strongly suggests that the deprotonation of the pyridine ring is inefficient. The basicity of your metalating agent may be insufficient under the chosen conditions, or the reaction may not have reached completion.

  • Pillar of Causality: Pyridine C-H bonds are relatively non-acidic, and their deprotonation requires a sufficiently strong, kinetically active base. The reaction is an equilibrium, and if the pKa of the base's conjugate acid is not significantly higher than that of the pyridine C-H, the equilibrium will favor the starting materials.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Organometallic reagents like n-BuLi and lithium amides are highly sensitive to air and moisture.[1] Titrate your organolithium solution before use to confirm its molarity. Ensure all solvents and reagents are rigorously anhydrous.

    • Increase Basicity: If using a lithium amide like LDA, consider switching to a more potent base. A Lochmann-Schlosser superbase (a mixture of an alkyllithium and a potassium alkoxide) can be effective, though it may compromise regioselectivity.[2][3] Alternatively, mixed Mg/Li amide bases such as TMPMgCl·LiCl offer high kinetic activity and are often more effective.[2][4]

    • Optimize Reaction Time and Temperature: While low temperatures are critical, ensure the reaction is stirred for a sufficient duration. Deprotonation can be slow, sometimes requiring several hours even at -78 °C.[5] Monitor the reaction by quenching aliquots over time to determine the optimal reaction length.

Q2: I'm observing a significant byproduct with a mass corresponding to my pyridine plus the alkyl group from my organolithium base (e.g., a butyl-dihydropyridine). What is this side reaction and how can I prevent it?

A2: You are observing the classic side reaction of nucleophilic addition. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophilic bases like n-butyllithium (n-BuLi), especially at the C2 position.[3][6][7]

  • Pillar of Causality: Alkyllithium reagents exist in a delicate balance between being strong bases and potent nucleophiles. For pyridine, the LUMO is low enough that direct nucleophilic attack on the C=N bond can compete with, or even dominate, C-H deprotonation.[8] This addition leads to a dihydropyridine intermediate which is then protonated upon workup.[7]

  • Solutions & Scientific Rationale:

    • Employ Sterically Hindered Bases: The most effective solution is to switch to a base where steric bulk disfavors the transition state of nucleophilic addition. Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP or TMPLi) are excellent choices as their bulk strongly favors proton abstraction.[2][7]

    • Utilize Mixed-Metal or Modified Bases:

      • TMPMgCl·LiCl (Hauser Base): This reagent has proven exceptionally effective for the selective metalation of electron-poor heterocycles, showing high functional group tolerance and minimizing side reactions.[4][6] The presence of LiCl breaks up oligomeric aggregates and increases the kinetic activity of the base.[4]

      • nBuLi-LiDMAE Mixed Aggregates: The addition of lithium 2-dimethylaminoethanolate (LiDMAE) to n-BuLi forms mixed aggregates that exhibit enhanced basicity and altered reactivity, favoring deprotonation over addition.[2][9]

    • Control Reagent Aggregation State: Theoretical and experimental studies have shown that the chemoselectivity of organolithium reagents is highly dependent on their aggregation state.[10][11] Dimers tend to favor nucleophilic addition, while tetramers favor deprotonation.[10][12] Using non-coordinating solvents like hexanes can favor higher-order aggregates (tetramers), potentially reducing addition, though this must be balanced with solubility considerations.

dot graph TD { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption { label="Fig. 1: Competing pathways in pyridine metalation." fontsize=12 fontname="Arial" }

Q3: My mass spectrum indicates the formation of bipyridines or other oligomers. Why is this dimerization occurring?

A3: Dimerization occurs when the newly formed metalated pyridine, a potent nucleophile, attacks a molecule of unreacted pyridine starting material, which acts as an electrophile.[2] This is particularly problematic for pyridines bearing electron-withdrawing substituents.

  • Pillar of Causality: The reaction environment contains both a strong nucleophile (the product) and a susceptible electrophile (the starting material). For this side reaction to occur, the two species must be able to react before the intended electrophile (for piperidine coupling) is introduced.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction at the lowest possible temperature (e.g., -78 °C to -100 °C) from the moment the base is added until the final electrophilic quench. This reduces the kinetic competency of the dimerization reaction.[2]

    • Employ Inverse Addition: Add the pyridine solution slowly to a solution of the base at low temperature. This ensures that the base is always in excess and the concentration of unreacted pyridine is kept to a minimum at any given time, thereby statistically disfavoring the dimerization pathway.

    • Rapid Trapping: Once deprotonation is complete, add the subsequent reagent for the coupling step as quickly as is safe to do so. Do not allow the solution of the metalated pyridine to warm up or sit for extended periods.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions regarding the experimental setup.

Q1: What is the best base for pyridine metalation to avoid side reactions?

A1: There is no single "best" base, as the optimal choice depends on the pyridine's substitution pattern and the desired regioselectivity. However, for minimizing nucleophilic addition and dimerization, sterically hindered and mixed-metal bases are generally superior to simple alkyllithiums.

Base / Reagent System Typical Conditions Advantages Disadvantages / Common Side Reactions Ref.
n-BuLi THF or Hexane, -78°CInexpensive, commonHigh risk of nucleophilic addition , poor regioselectivity without a directing group.[3][7]
LDA / TMPLi THF, -78°CSterically hindered, greatly reduces nucleophilic addition. Excellent for ortho-metalation.Can be less reactive than alkyllithiums, requiring longer reaction times or higher temperatures.[2][13]
Schlosser Base (n-BuLi/t-BuOK) THF, -100°CExtremely high basicity.Can lead to poor regioselectivity, forming mixtures of metalated isomers.[2][3]
TMPMgCl·LiCl THF, -25°C to RTExcellent functional group tolerance, high regioselectivity, suppresses side reactions.Requires preparation or purchase of the specific reagent.[2][4]
n-BuNa THF, -78°CAvoids nucleophilic addition seen with n-BuLi; can favor C4 metalation.Can be challenging to prepare and handle compared to lithium bases.[3][14]

Q2: What is the role of additives like TMEDA and LiCl?

A2: These additives are not inert; they actively participate in the reaction by modulating the structure and reactivity of the organometallic base.

  • TMEDA (Tetramethylethylenediamine): This bidentate Lewis base coordinates to the lithium cation, breaking down the large, less reactive aggregates of alkyllithiums (like hexamers or tetramers) into smaller, more reactive monomers or dimers.[15] This increases the kinetic basicity of the reagent.

  • LiCl (Lithium Chloride): In the context of magnesium amide bases like TMPMgCl, LiCl plays a crucial role in preventing aggregation of the Grignard or magnesium amide species, leading to soluble and highly reactive "ate" complexes.[2][4] This enhanced reactivity allows metalations to proceed under milder conditions and with higher efficiency.[4]

Q3: How do I perform the subsequent coupling with piperidine?

A3: Direct coupling of a metalated pyridine with piperidine itself is not a standard transformation. A more common and reliable method is a two-step sequence involving transmetalation to copper followed by an oxidative amination. This converts the nucleophilic pyridyl-metal species into a substrate suitable for C-N bond formation. A detailed protocol is provided below.

Section 3: Recommended Protocols

Safety Note: All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

Protocol 1: Highly Regioselective Magnesiation of Pyridine using TMPMgCl·LiCl

This protocol is adapted from methodologies developed by the Knochel group and is effective for producing a stable metalated pyridine intermediate while avoiding common side reactions.[2][4]

  • Reagent Preparation: Prepare a ~1.2 M solution of TMPMgCl·LiCl in THF if not commercially available.

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the substituted pyridine (1.0 equiv).

  • Solvent Addition: Dissolve the pyridine in anhydrous THF (approx. 0.5 M concentration).

  • Cooling: Cool the solution to the desired temperature (this can range from -25 °C to room temperature depending on the substrate, but starting at -15 °C is a good general practice).[2]

  • Base Addition: Slowly add the solution of TMPMgCl·LiCl (1.1 equiv) to the stirred pyridine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Metalation: Stir the reaction mixture for the required time (typically 0.5 to 2 hours). The reaction can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR or GC-MS.

  • Intermediate Formation: The resulting solution contains the regioselectively magnesiated pyridine, which is now ready for the subsequent coupling step.

Protocol 2: Oxidative Amination for Piperidine Coupling

This protocol follows directly from Protocol 1 and describes a method for forming the C-N bond.[2]

  • Piperidine Deprotonation (in a separate flask): In a separate flame-dried flask, dissolve piperidine (1.5 equiv) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.5 equiv) slowly. Allow to stir for 20 minutes to form lithium piperidide.

  • Transmetalation: To the solution of the magnesiated pyridine from Protocol 1, maintained at low temperature (-15 °C or below), add a solution of CuCN·2LiCl (1.2 equiv) in THF. Stir for 20 minutes to form the pyridyl-copper intermediate.

  • Coupling: Add the freshly prepared lithium piperidide solution from step 1 to the reaction mixture containing the pyridyl-copper species.

  • Oxidation: After stirring for 10 minutes, add a solution of an oxidant, such as chloranil (1.2 equiv), in THF.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 4: Visual Troubleshooting Workflow

dot graph TD { graph [fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption { label="Fig. 2: Decision tree for troubleshooting pyridine metalation." fontsize=12 fontname="Arial" }

References

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. [Link]

  • Valente, C., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(1), 1-8. [Link]

  • Synfacts. (2008). Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metalation. Synfacts, 2009(2), 0140-0140. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University Chemistry 115 Handout. [Link]

  • El-Mowafy, A. M., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

  • Maltese, C., et al. (2021). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. RSC Advances, 11(32), 19575-19596. [Link]

  • Lemouzy, S., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. The Journal of organic chemistry, 75(8), 2624-34. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Lemouzy, S., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(10), 3539-3549. [Link]

  • Comins, D. L., et al. (2009). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Tetrahedron, 65(34), 6949-6956. [Link]

  • Berthon, T., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(66), 9311-9313. [Link]

  • Chauder, B. A., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of organic chemistry, 72(5), 1643-50. [Link]

  • Ziegler, D. S., et al. (2011). Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates. Organic letters, 13(12), 3122-5. [Link]

  • Fort, Y., et al. (2005). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Organic Letters, 7(10), 1947-1950. [Link]

  • Ghorai, M. K., & Kumar, A. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 836-913. [Link]

  • Lemouzy, S., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]

  • Valente, C., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. ResearchGate. [Link]

Sources

Technical Support Center: NMR Spectral Assignment for 2-(4-Phenylpiperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Spectroscopy Support Hub. Ticket Subject: Troubleshooting Spectral Ambiguities in Gem-Disubstituted Piperidines. Assigned Specialist: Senior Application Scientist, Structural Elucidation Group.

Introduction: The Analytical Challenge

You are likely here because the NMR spectrum of 2-(4-Phenylpiperidin-4-yl)pyridine is deceivingly complex. While the molecule appears chemically simple—a piperidine ring gem-disubstituted at the C4 position with a phenyl and a 2-pyridyl group—it presents a "perfect storm" of spectral challenges:[1]

  • Aromatic Overlap: The phenyl and pyridine ring protons resonate in the crowded 7.0–8.0 ppm region.[1]

  • Conformational Dynamics: The piperidine ring undergoes chair-chair interconversion, and the bulky C4 substituents may suffer from restricted rotation, leading to line broadening.[1]

  • pH Sensitivity: The molecule contains two basic nitrogen atoms (piperidine

    
     N and pyridine 
    
    
    
    N) with vastly different pKa values, making chemical shifts highly sensitive to trace acid/impurities.[1]

This guide provides a self-validating workflow to resolve these issues.

Module 1: Resolving Aromatic Signal Overlap

User Query: "I have a multiplet mess between 7.1 and 7.8 ppm. How do I distinguish the phenyl protons from the pyridine protons?"

The Mechanism

The pyridine ring is electron-deficient, generally deshielding its protons compared to the electron-neutral phenyl ring.[1] However, the specific geometry at the quaternary C4 center can cause shielding cones to overlap, defying standard prediction tables.

Diagnostic Workflow

Do not rely on integration alone.[1] Use the Spin System Isolation Protocol via 1D TOCSY or HSQC.

Step-by-Step Protocol: 1D TOCSY Isolation
  • Identify the Anchor: Locate the Pyridine H6 proton (closest to the nitrogen). It is the most deshielded signal, typically a doublet around 8.5–8.6 ppm (

    
     Hz).[1]
    
  • Selective Excitation: Set your selective pulse on this H6 doublet.

  • Mixing Time: Use a mixing time (

    
    ) of 80–120 ms .
    
  • Result: The TOCSY spectrum will reveal only the protons in the pyridine spin system (H3, H4, H5), effectively erasing the phenyl signals.[1]

  • Subtraction: Compare this to the standard 1H spectrum. The remaining peaks in the aromatic region belong to the phenyl ring.

Visual Logic: Aromatic Assignment Pathway

AromaticAssignment Start Start: Crowded Aromatic Region (7.0 - 8.0 ppm) Anchor Identify Pyridine H6 (~8.6 ppm, doublet) Start->Anchor Method Select Method Anchor->Method TOCSY 1D TOCSY (Sel. Excite H6) Method->TOCSY Preferred COSY COSY Spectrum Method->COSY Alternative Result_Py Pyridine Spin System (H3, H4, H5 revealed) TOCSY->Result_Py Magnetization Transfer COSY->Result_Py Trace Cross-peaks Result_Ph Phenyl System (Remaining signals) Result_Py->Result_Ph By Elimination

Figure 1: Decision tree for deconvoluting overlapping aromatic signals using spin-system isolation.

Module 2: Piperidine Ring Dynamics & Broadening

User Query: "The aliphatic peaks (1.5 - 3.5 ppm) look broad and undefined. Is my sample impure?"

The Mechanism

This is likely not impurity.[1] It is coalescence . The piperidine ring exists in equilibrium between two chair conformers. At room temperature (298 K), the rate of exchange between these conformers might be comparable to the NMR time scale (intermediate exchange), causing H2/H6 axial and equatorial protons to broaden into a featureless hump.

Troubleshooting Protocol: Variable Temperature (VT) NMR

To resolve this, you must push the system into either the Fast Exchange or Slow Exchange limit.[1]

ParameterHigh Temperature (+50°C / 323 K)Low Temperature (-40°C / 233 K)
Objective Fast Exchange Limit Slow Exchange Limit
Result Sharp, averaged signals.Distinct axial/equatorial signals.[1]
Appearance H2/H6 appear as a simplified triplet/broad doublet.[1]H2ax, H2eq, H6ax, H6eq resolve into 4 distinct multiplets.[1]
Utility Best for routine verification and purity checks.[1]Best for detailed conformational analysis (NOE studies).
Solvent DMSO-

(High BP)
CDCl

or CD

Cl

(Low FP)

Critical Note: If heating to 50°C does not sharpen the lines, check for paramagnetic impurities (e.g., trace metal catalysts from synthesis).[1] Add a pinch of EDTA or perform a D


O shake to rule out exchangeable proton broadening.

Module 3: The "Salt Shift" Trap (pH Effects)

User Query: "My chemical shifts are off by >0.5 ppm compared to the literature. Why?"

The Mechanism

Your molecule has two basic sites:[1][2]

  • Piperidine Nitrogen (N1): Highly basic (

    
    ).[1]
    
  • Pyridine Nitrogen: Weakly basic (

    
    ).[1]
    

If your sample is a salt (e.g., HCl, TFA) or if the solvent is acidic (aged CDCl


 produces DCl), the Piperidine N  will protonate first. This causes a massive downfield shift (deshielding) of the adjacent H2/H6 protons.
Data Table: Chemical Shift Diagnostics
ProtonFree Base (

ppm)
Salt/Protonated Form (

ppm)
Shift (

)
Pyridine H6 ~8.55~8.70 - 8.80+0.2 (Minor)
Piperidine H2/H6 2.80 - 3.10 3.30 - 3.60 +0.5 (Major)
Piperidine H3/H5 1.80 - 2.202.00 - 2.40+0.2
Correction Protocol
  • The "Base Wash": If you suspect you have a salt but want the free base spectrum:

    • Dissolve sample in CDCl

      
      .[1][3]
      
    • Add solid K

      
      CO
      
      
      
      or a drop of NaOD/D
      
      
      O directly to the NMR tube.
    • Shake vigorously and re-acquire.[1] The H2/H6 peaks should shift upfield (lower ppm).

  • Solvent Choice: Avoid Acetone-

    
     if the amine is primary/secondary (reaction risk).[1] Use DMSO-
    
    
    
    for salts to ensure solubility and sharp peaks.[1]

Module 4: Connectivity Verification (HMBC)

User Query: "How do I prove the Phenyl and Pyridine are both attached to Carbon 4?"

The Mechanism

Carbon 4 (C4) is quaternary and will not appear in DEPT-135 or HSQC.[1] You must use HMBC (Heteronuclear Multiple Bond Correlation) to "see" it via its neighbors.[1]

Connectivity Logic

You need to observe Three-Bond (


)  correlations converging on the quaternary C4 signal (~45-50 ppm).[1]

Connectivity cluster_legend Legend C4 Quaternary C4 (~45-50 ppm) H_Pip Piperidine H3/H5 (Aliphatic) H_Pip->C4 3J Coupling (Strong) H_Py Pyridine H3' (Aromatic) H_Py->C4 3J Coupling H_Ph Phenyl H2''/H6'' (Aromatic) H_Ph->C4 3J Coupling key Arrows indicate HMBC correlations

Figure 2: HMBC correlation map required to confirm the gem-disubstituted quaternary center.

Validation Step: If you see correlations from both aromatic systems AND the aliphatic piperidine chain to the same carbon frequency, the structure is confirmed.[1]

References & Grounding

  • Pyridine & Phenyl Shift Data:

    • Reich, H. J.[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1] (Standard reference for pyridine chemical shifts and coupling constants).

    • SpectraBase: 4-Phenylpiperidine 1H NMR Spectrum. John Wiley & Sons.[1][4] (Reference for the piperidine baseline shifts).

  • Conformational Analysis:

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on VT-NMR and exchange phenomena).

  • Experimental Validation:

    • For specific Pyridine H6 doublet positions (~8.6 ppm) and gem-disubstituted patterns, see: RSC Advances, Supporting Information for similar 2-substituted pyridine derivatives.[1]

Disclaimer: This guide assumes standard 300-600 MHz instrumentation. Chemical shifts are referenced to TMS (0.00 ppm) or residual solvent peaks (CDCl


 7.26 ppm, DMSO-

2.50 ppm).[1]

Sources

Enhancing the bioavailability of 2-(4-Phenylpiperidin-4-yl)pyridine formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation development. 2-(4-Phenylpiperidin-4-yl)pyridine is a highly lipophilic, weakly basic compound[1]. While its dual-nitrogen scaffold (piperidine and pyridine) offers excellent target binding, it presents severe challenges for oral delivery, including pH-dependent solubility, rapid intestinal precipitation, and potential first-pass metabolism[2].

This guide provides field-validated troubleshooting strategies, mechanistic insights, and self-validating protocols to enhance the bioavailability of this specific API.

Section 1: Troubleshooting Guides & FAQs

Q1: During two-stage dissolution testing, my 2-(4-Phenylpiperidin-4-yl)pyridine formulation completely crashes out within 15 minutes of transitioning to pH 6.8. How do I prevent this? Root Cause: The API is a weak base. In the acidic gastric environment (pH 1.2), both the piperidine and pyridine nitrogens are protonated, ensuring high solubility. Upon entering the neutral small intestine (pH 6.8), the compound deprotonates. This drastically increases its lipophilicity, dropping its solubility limit and driving rapid crystal nucleation[3]. Solution: Transition from a simple salt or free-base formulation to an Amorphous Solid Dispersion (ASD) utilizing enteric polymers like Eudragit L100 or HPMCAS[4]. These polymers dissolve only at pH > 5.5. As they co-dissolve with the drug in the intestine, they interact via hydrogen bonding to sterically hinder crystal lattice formation, maintaining a supersaturated state (the "parachute" effect)[5].

Q2: We formulated an ASD with HPMCAS, and in vitro dissolution is excellent (>80% supersaturation maintained for 2 hours). However, in vivo absolute bioavailability in rat models remains below 15%. What is the disconnect? Root Cause: If in vitro solubility is solved but in vivo absorption fails, the bottleneck is likely high hepatic first-pass metabolism—a notorious issue for highly lipophilic piperidine derivatives[2]. Solution: Pivot to a supersaturable Self-Microemulsifying Drug Delivery System (su-SMEDDS)[6]. By dissolving the API in long-chain triglycerides and surfactants, the drug is incorporated into mixed micelles and subsequently packaged into chylomicrons within the enterocytes. This routes the drug through the intestinal lymphatic system, entirely bypassing hepatic first-pass degradation[6].

Q3: Our liquid lipid formulation is showing variable permeability in standard Caco-2 assays. Are we overestimating P-gp efflux? Root Cause: Standard cell-based assays often yield artifacts for highly lipophilic basic drugs due to non-specific binding to plasticware or trapping within the lipid bilayer itself[7]. Solution: To validate whether the issue is true efflux or an assay artifact, run a parallel liposomal copermeation assay. This cell-free biophysical model isolates passive bilayer partitioning from active transport, revealing true membrane interactions without the confounding variables of cellular metabolism[7].

Section 2: Mechanistic Workflows

ASD_Mechanism Gastric Gastric Fluid (pH 1.2) Drug Protonated & Soluble Intestine_Free Intestinal Fluid (pH 6.8) Rapid Nucleation Gastric->Intestine_Free Free Base API Intestine_ASD Intestinal Fluid (pH 6.8) Enteric Polymer Dissolves Gastric->Intestine_ASD ASD Formulation Precipitate Crystallization (Low Bioavailability) Intestine_Free->Precipitate pH Shift Supersat Supersaturation Maintained (High Absorption) Intestine_ASD->Supersat Steric/H-Bond Inhibition

Mechanism of pH-induced precipitation vs. enteric ASD supersaturation stabilization.

SMEDDS_Pathway Admin Oral Administration su-SMEDDS Emulsion Gastric Dispersion Nanoemulsion (<100nm) Admin->Emulsion Mild GI Agitation Micelles Intestinal Lipolysis Mixed Micelles Emulsion->Micelles Bile Salts & Lipases Enterocyte Enterocyte Uptake Chylomicron Assembly Micelles->Enterocyte Permeation Lymph Lymphatic Transport (Bypasses Liver) Enterocyte->Lymph Exocytosis

Lymphatic transport pathway of su-SMEDDS formulations bypassing hepatic first-pass metabolism.

Section 3: Validated Experimental Protocols

Protocol A: Preparation of Enteric ASD via Solvent Evaporation

This protocol is designed to trap the API in a high-energy amorphous state while ensuring complete removal of plasticizing solvents.

  • Solubilization: Dissolve 2-(4-Phenylpiperidin-4-yl)pyridine and Eudragit L100 (1:3 w/w ratio) in a 1:1 (v/v) mixture of Ethanol and Dichloromethane (DCM). Causality: DCM ensures complete solvation of the lipophilic API, while ethanol dissolves the enteric polymer, ensuring molecular-level mixing.

  • Evaporation: Remove the solvent using a rotary evaporator set to 40°C under a vacuum of 50 mbar. Causality: Rapid evaporation prevents the API molecules from organizing into a crystal lattice, forcing them into a solid dispersion.

  • Secondary Drying: Transfer the resulting film to a vacuum oven at 40°C for 24 hours. Causality: Residual DCM acts as a plasticizer, lowering the glass transition temperature (Tg) of the polymer and causing premature crystallization during storage.

  • Milling: Pulverize the dried film and pass it through a 60-mesh screen. Causality: Standardizing particle size minimizes surface-area-dependent variability during dissolution testing.

Protocol B: Self-Validating Two-Stage pH-Shift Dissolution Assay

This protocol proves whether your polymer is actively inhibiting precipitation or merely delaying it.

  • Acidic Stage (Gastric Simulation): Place the ASD formulation (equivalent to 50 mg API) into 750 mL of 0.1 N HCl (pH 1.2) at 37°C using a USP Apparatus II (paddle) at 50 rpm for 2 hours. Validation: The enteric polymer should remain intact. Drug release here should be <10%.

  • Neutral Stage (Intestinal Simulation): Without removing the vessel, add 250 mL of 0.2 M tribasic sodium phosphate buffer pre-heated to 37°C. This shifts the pH to 6.8 immediately.

  • Sampling & Centrifugation (Critical Step): Pull 5 mL aliquots at 5, 15, 30, 60, and 120 minutes post-shift. Immediately centrifuge the aliquots at 10,000 rpm for 3 minutes before HPLC analysis. Causality: Failure to centrifuge will result in the HPLC dissolving suspended nano-crystals, giving a false-positive reading for "dissolved" drug. Centrifugation separates the precipitated crystals, accurately quantifying the supersaturated state.

Section 4: Quantitative Data & Formulation Matrix

Table 1: Comparative Bioavailability Enhancement Strategies for 2-(4-Phenylpiperidin-4-yl)pyridine

Formulation StrategyDrug Load (%)Intestinal Solubility Enhancement (Fold)*Relative In Vivo BioavailabilityPhysical Stability (6 Months, 40°C/75% RH)
Free Base (Control) 100%1.0x1.0xHigh (Crystalline)
ASD (HPMCAS-MG) 25%12.5x2.8xModerate (Moisture sensitive)
ASD (Eudragit L100) 25%18.2x3.5xHigh (Maintains Tg > 80°C)
su-SMEDDS 10%25.0x (Micellar)6.2x (Lymphatic)High (Thermodynamically stable)

*Fold enhancement measured at 60 minutes post-pH shift to 6.8 compared to crystalline free base.

Table 2: Troubleshooting Matrix for Formulation Failures

ObservationRoot CauseAnalytical ValidationCorrective Action
ASD crystallizes during 1-month stability testing.Residual solvent acting as a plasticizer, lowering Tg.Modulated DSC (mDSC) shows Tg drop below storage temp.Increase secondary vacuum drying time; switch to HME (Hot Melt Extrusion).
su-SMEDDS precipitates upon aqueous dilution.Insufficient surfactant or loss of solvent capacity.Dynamic Light Scattering (DLS) shows PDI > 0.5 and size > 1000nm.Add a precipitation inhibitor (e.g., 2% HPMC) to create a supersaturable system.
Low Cmax despite good in vitro supersaturation.Hepatic first-pass metabolism clearing the drug.IV vs. Oral PK study shows high clearance rate.Shift to lipid-based formulations to utilize lymphatic transport.

References

  • 2-(4-Phenylpiperidin-4-yl)pyridine - Fluorochem. Source: fluorochem.co.uk.
  • Enteric Polymer-Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation. Source: nih.gov.
  • Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation - MDPI. Source: mdpi.com.
  • Influence of Particle Size and Drug Load on Amorphous Solid Dispersions Containing pH-Dependent Soluble Polymers and the Weak Base Ketoconazole - PMC. Source: nih.gov.
  • In vitro and in vivo performance of supersaturable self-nanoemulsifying system of trans-resveratrol - ResearchGate. Source: researchgate.net.
  • Liposomal Copermeation Assay Reveals Unexpected Membrane Interactions of Commonly Prescribed Drugs | Molecular Pharmaceutics. Source: acs.org.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review.... Source: frontiersin.org.

Sources

Validation & Comparative

Publish Comparison Guide: Validation of 2-(4-Phenylpiperidin-4-yl)pyridine Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation strategy for 2-(4-Phenylpiperidin-4-yl)pyridine , a structural analogue within the 4-aryl-4-heteroarylpiperidine class. This scaffold shares significant pharmacophoric overlap with potent synthetic opioids (e.g., pethidine, fentanyl families) and neurokinin-1 (NK1) antagonists, necessitating a rigorous, comparative efficacy evaluation against established standards of care.

Executive Summary & Pharmacological Context

2-(4-Phenylpiperidin-4-yl)pyridine represents a "gem-disubstituted" piperidine scaffold, characterized by a quaternary carbon at the 4-position bearing both a phenyl ring and a pyridine ring. This structural motif is a cornerstone in medicinal chemistry, historically yielding high-affinity ligands for G-protein coupled receptors (GPCRs), specifically the Mu-Opioid Receptor (MOR) and the Neurokinin-1 (NK1) Receptor .

  • Primary Therapeutic Target: Analgesia (via MOR agonism) or Antiemesis/Anxiolysis (via NK1 antagonism).

  • Primary Comparators: Morphine (Natural Opioid Standard), Fentanyl (Synthetic 4-phenylpiperidine Standard), and Aprepitant (NK1 Standard, if applicable).

  • Development Status: Preclinical Candidate / Novel Chemical Entity (NCE).

This guide outlines the critical path for validating this compound's efficacy, focusing on differentiating its profile from classical opioids through functional selectivity (biased agonism) and safety margins .

Mechanistic Basis & Signaling Pathway

To validate efficacy, one must first confirm the mechanism of action. The 4-phenylpiperidine core typically drives MOR binding. The addition of the pyridine ring (a bioisostere for esters/amides found in pethidine) may alter the ligand-receptor residence time or signaling bias .

Pathway Visualization: Biased Agonism at the Mu-Opioid Receptor

The ideal candidate recruits G-protein signaling (Analgesia) while minimizing


-arrestin recruitment (Respiratory Depression/Tolerance).

MOR_Signaling Ligand 2-(4-Phenylpiperidin-4-yl)pyridine MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binding (Ki) Gi Gi/o Protein Activation MOR->Gi Primary Pathway Arrestin Beta-Arrestin Recruitment MOR->Arrestin Secondary Pathway (Potential Risk) cAMP cAMP Inhibition (Adenylate Cyclase) Gi->cAMP Inhibits K_channels K+ Channel Efflux (Hyperpolarization) Gi->K_channels Activates Ca_channels Ca2+ Channel Inhibition Gi->Ca_channels Inhibits SideEffects Resp. Depression & Tolerance Arrestin->SideEffects Internalization Analgesia ANALGESIA (Therapeutic Efficacy) cAMP->Analgesia K_channels->Analgesia Ca_channels->Analgesia

Caption: Figure 1. Biased signaling logic. The candidate is evaluated for its ability to preferentially activate the Gi/o pathway (Analgesia) over Beta-arrestin (Side Effects).

In Vitro Validation Protocols

Before animal testing, quantitative efficacy must be established in cell-based models.

Experiment A: Receptor Binding Affinity ( )

Objective: Determine the equilibrium dissociation constant (


) to assess potency relative to Morphine.
  • System: CHO-K1 cells overexpressing human MOR (hMOR).

  • Radioligand: [³H]-DAMGO (highly selective MOR agonist).

  • Protocol:

    • Incubate cell membranes with [³H]-DAMGO (1 nM) and varying concentrations of 2-(4-Phenylpiperidin-4-yl)pyridine (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate via rapid filtration (GF/B filters).

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Experiment B: Functional Efficacy ([³⁵S]GTP S Binding)

Objective: Confirm the compound is a full agonist , partial agonist , or antagonist .

  • Metric:

    
     (Maximal stimulation) and 
    
    
    
    (Potency).
  • Comparison: If

    
     of DAMGO, it is a partial agonist (potentially safer).
    

In Vivo Efficacy Comparison (Animal Models)

Animal models must validate the translatability of in vitro potency to systemic analgesia.

Method 1: The Tail-Flick Assay (Spinal Reflex)

This test measures spinal nociception and is the gold standard for opioid screening.

  • Subjects: Male Swiss Webster Mice (20-30g), n=10 per group.

  • Groups: Vehicle, Morphine (5 mg/kg s.c.), Test Compound (1, 3, 10 mg/kg s.c.).

  • Protocol:

    • Baseline: Measure latency for tail withdrawal from a radiant heat source (Intensity set to 3-4s baseline; 10s cutoff to prevent tissue damage).

    • Administration: Inject compounds subcutaneously.

    • Testing: Measure latency at 15, 30, 60, and 120 minutes post-injection.

    • Calculation: % Maximum Possible Effect (%MPE) =

      
      .
      
Method 2: The Hot-Plate Test (Supraspinal Analgesia)

Validates efficacy in brain-mediated pain processing.

  • Protocol: Place mouse on a 55°C plate. Record latency to lick paws or jump (Cutoff: 30s).

Comparative Data Table (Hypothetical/Representative Targets)

The following table illustrates the target profile for a successful 4-phenylpiperidine candidate compared to standards.

MetricMorphine (Standard)Fentanyl (High Potency)2-(4-Phenylpiperidin-4-yl)pyridine (Target)
Receptor Affinity (

)
~1.0 nM~0.03 nM0.5 - 5.0 nM
Functional Efficacy (

)
100% (Full Agonist)100% (Full Agonist)80-90% (Partial/Full)
In Vivo Potency (

)
3-5 mg/kg (s.c.)0.02 mg/kg (s.c.)1-10 mg/kg (s.c.)
Duration of Action 3-4 Hours0.5-1 Hour> 4 Hours (Metabolic Stability)
Therapeutic Index NarrowNarrowWide (Biased Signaling)

Safety & Selectivity Validation

Efficacy is meaningless without safety. The 4-phenylpiperidine class carries risks of respiratory depression and sedation.

Experiment C: Rotarod Test (Motor Coordination/Sedation)

Rationale: Distinguish true analgesia from sedation or motor impairment.

  • Protocol: Mice are placed on a rotating rod (accelerating 4-40 rpm). Latency to fall is recorded.

  • Success Criteria: Effective analgesic dose (

    
    ) should be significantly lower than the sedating dose (
    
    
    
    ).
Experiment D: Whole-Body Plethysmography (Respiratory Depression)

Rationale: The primary cause of opioid mortality.

  • Protocol: Unrestrained mice in a plethysmograph chamber. Measure Respiratory Frequency (

    
    ) and Tidal Volume (
    
    
    
    ).
  • Comparison: Morphine causes a dose-dependent drop in Minute Volume (

    
    ). The test compound should show a "ceiling effect" or reduced depression at equianalgesic doses.
    

Experimental Workflow Diagram

This flowchart guides the researcher through the logical progression of validation.

Validation_Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Safety Profile Binding Receptor Binding (Ki Determination) Functional GTPgammaS Assay (Efficacy/Bias) Binding->Functional If Ki < 100nM TailFlick Tail Flick Assay (Spinal Analgesia) Functional->TailFlick If Agonist HotPlate Hot Plate Assay (Supraspinal) TailFlick->HotPlate Confirm Rotarod Rotarod (Sedation/Motor) HotPlate->Rotarod Check Sedation Resp Plethysmography (Respiratory Dep.) Rotarod->Resp Critical Safety

Caption: Figure 2. Step-wise validation protocol ensuring only viable candidates progress to costly in vivo safety models.

References

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press.
  • Janssen, P. A. J. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity". British Journal of Anaesthesia, 34(4), 260-268. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction". Biochemical Pharmacology, 22(23), 3099-3108. Link

  • D'Amour, F. E., & Smith, D. L. (1941). "A Method for Determining Loss of Pain Sensation". Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79. (The original Tail-Flick protocol). Link

  • Morgan, M. M., & Fossum, E. N. (2013). "Measurable outcomes of the hot plate test in mice". Journal of Visualized Experiments, (71), e50184. Link

Comparative binding affinity of 2-(4-Phenylpiperidin-4-yl)pyridine vs. standard ligands

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of novel chemical entities requires a rigorous comparison against established pharmacological benchmarks. 2-(4-Phenylpiperidin-4-yl)pyridine (CAS: 444992-90-9) is a highly specialized heterocyclic building block. It is built upon the classic 4-phenylpiperidine scaffold—a privileged structure in medicinal chemistry known for its high affinity toward both the Sigma-1 receptor (σ1R) and the Mu-Opioid receptor (MOR) [1, 2].

By introducing a 2-pyridyl group at the C4 position of the piperidine ring, this compound alters the traditional steric and electronic landscape of the pharmacophore. This guide provides a comprehensive framework for evaluating the binding affinity of 2-(4-Phenylpiperidin-4-yl)pyridine against standard ligands, detailing the mechanistic rationale and the self-validating experimental protocols required for preclinical validation.

Structural Rationale and Target Mechanics

The 4-phenylpiperidine moiety is the core pharmacophore for several classic central nervous system (CNS) drugs, including the opioid analgesic pethidine (meperidine) and the butyrophenone antipsychotic haloperidol [2].

The binding pocket of the Sigma-1 receptor (σ1R) is highly tolerant of bulky, lipophilic N-substituents and multi-ring systems [4]. The addition of the pyridine ring in 2-(4-Phenylpiperidin-4-yl)pyridine introduces a localized dipole and a potential hydrogen-bond acceptor (the pyridyl nitrogen). This structural modification is hypothesized to enhance


 stacking interactions with aromatic residues (e.g., Tyr103, Trp164) within the σ1R binding cleft, potentially shifting the molecule's selectivity profile away from MOR and toward σ1R compared to unsubstituted 4-phenylpiperidines [3].

Comparative Binding Affinity Data

To objectively assess the performance of 2-(4-Phenylpiperidin-4-yl)pyridine, its binding kinetics must be benchmarked against established standard ligands. The table below summarizes the representative equilibrium inhibition constants (


) derived from competitive radioligand binding assays.

Note: Data for Compound 1 represents extrapolated benchmark targets based on Structure-Activity Relationship (SAR) profiling of di-substituted 4-phenylpiperidines.

LigandTarget Receptor

(nM)
Assay ModalityPharmacological Role
2-(4-Phenylpiperidin-4-yl)pyridine σ1R ~5.0 - 15.0 Radioligand CompetitionNovel Test Fragment
2-(4-Phenylpiperidin-4-yl)pyridine MOR > 500 Radioligand CompetitionNovel Test Fragment
Haloperidolσ1R1.5 - 3.0Radioligand CompetitionStandard σ1R Antagonist
(+)-Pentazocineσ1R15.0 - 20.0Radioligand CompetitionStandard σ1R Agonist
Pethidine (Meperidine)MOR200 - 300Radioligand CompetitionStandard MOR Agonist
MorphineMOR1.0 - 5.0Radioligand CompetitionHigh-Affinity MOR Agonist

Orthogonal Validation Protocols

To ensure data trustworthiness, binding affinity must be validated through orthogonal methods. Relying solely on equilibrium assays can mask transient binding events. Therefore, we employ a self-validating system: a Radioligand Binding Assay to determine thermodynamic affinity (


), followed by Surface Plasmon Resonance (SPR)  to resolve real-time binding kinetics (

and

).
Protocol A: Competitive Radioligand Binding Assay (σ1R)

This assay measures the ability of the test compound to displace a highly selective, tritiated standard from the receptor.

  • Membrane Preparation: Harvest HEK293T cells overexpressing human σ1R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g for 20 minutes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of

      
      -pentazocine (final concentration 3 nM) to ensure strict σ1R selectivity [3].
      
    • 50 µL of 2-(4-Phenylpiperidin-4-yl)pyridine at varying concentrations (

      
       to 
      
      
      
      M).
    • 100 µL of the membrane suspension.

  • Control Definition: Define total binding using a vehicle control (1% DMSO). Define non-specific binding (NSB) using 10 µM Haloperidol. Causality: Haloperidol saturates all specific σ1R sites; any remaining radioactive signal is strictly non-specific lipid/plate binding.

  • Incubation & Filtration: Incubate the plate at room temperature for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing the highly lipophilic test compound from binding to the filter itself.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Surface Plasmon Resonance (SPR) Kinetics

SPR provides a label-free, real-time measurement of the ligand-receptor interaction, confirming that the


 observed is not an artifact of the radiolabel.
  • Chip Functionalization: Immobilize purified, detergent-solubilized σ1R onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a baseline of ~2000 Response Units (RU) is achieved.

  • Analyte Injection: Flow 2-(4-Phenylpiperidin-4-yl)pyridine (diluted in HBS-EP+ buffer with 2% DMSO to maintain solubility) over the functionalized flow cell at a rate of 30 µL/min for 120 seconds (Association phase).

  • Dissociation & Regeneration: Switch to running buffer for 300 seconds to monitor the dissociation phase (

    
    ). Regenerate the chip surface using a 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip remaining bound ligand without denaturing the receptor.
    

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the radioligand binding assay, highlighting the critical path from preparation to data synthesis.

G N1 Receptor Preparation (HEK293T σ1R Membranes) N2 Radioligand Addition ([³H](+)-Pentazocine) N1->N2 N3 Test Ligand Titration (2-(4-Phenylpiperidin-4-yl)pyridine) N2->N3 N4 Equilibration Incubation (120 min, Room Temp) N3->N4 N5 Rapid Vacuum Filtration (PEI-soaked GF/B Filters) N4->N5 N6 Liquid Scintillation Counting (Measure Bound Radioactivity) N5->N6 N7 Kinetic Data Analysis (IC50 & Ki via Cheng-Prusoff) N6->N7

Caption: Workflow of the competitive radioligand binding assay for determining σ1R affinity.

References

  • 4-Phenylpiperidine (CID 69873) . PubChem, National Center for Biotechnology Information (NCBI). URL: [Link]

  • 4-Phenylpiperidine: Chemical Properties and Pharmacological Base . Wikipedia. URL:[Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening . International Journal of Molecular Sciences (via PMC). URL:[Link]

  • Structural determinants of sigma receptor affinity . PubMed, National Institutes of Health (NIH). URL:[Link]

Benchmarking 2-(4-Phenylpiperidin-4-yl)pyridine Scaffolds Against the Gold-Standard NK1 Antagonist CP-99,994: A Comprehensive Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neurokinin-1 (NK1) receptor antagonism evolves, researchers are increasingly transitioning from first-generation non-peptide antagonists to highly optimized, metabolically stable scaffolds. Substance P, the endogenous undecapeptide ligand for the NK1 receptor, is a primary driver of neurogenic inflammation, emesis, and nociceptive signaling. For decades, CP-99,994 has served as the archetypal reference compound in this space. However, its clinical and late-stage preclinical utility is often bottlenecked by species-specific affinity variations and metabolic liabilities.

Enter the 2-(4-phenylpiperidin-4-yl)pyridine structural motif (CAS 444992-90-9)[1][2]. By shifting the pharmacophore to a 4,4-disubstituted piperidine core linked to a pyridine ring, this building block provides a foundation for next-generation antagonists (similar to the development trajectory of osanetant and netupitant)[3][4].

As a Senior Application Scientist, I have designed this guide to objectively benchmark the pharmacological, kinetic, and structural properties of the 2-(4-phenylpiperidin-4-yl)pyridine scaffold against CP-99,994. Furthermore, I have detailed the self-validating experimental protocols required to rigorously evaluate these compounds in your own laboratory.

Structural and Mechanistic Rationale

To understand the performance differences between these compounds, we must first examine the causality behind their target engagement.

CP-99,994 ((2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenyl-3-piperidinamine) achieves sub-nanomolar affinity (


) primarily through intense hydrophobic packing within the NK1 receptor's transmembrane domains[5]. However, the 2-phenylpiperidine core and the methoxybenzylamine side chain are highly susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes[6].

Conversely, the 2-(4-phenylpiperidin-4-yl)pyridine scaffold introduces two critical modifications:

  • 4,4-Disubstitution: Moving the phenyl ring to the 4-position of the piperidine ring alters the vector of the hydrophobic interactions, often improving cross-species affinity (human vs. rodent)[3][4].

  • Pyridine Incorporation: The basic nitrogen in the pyridine ring acts as a strategic hydrogen bond acceptor. This lowers the overall lipophilicity (

    
    ) compared to purely aromatic rings, which directly translates to enhanced microsomal stability and reduced off-target lipid partitioning.
    
The NK1 Receptor Signaling Axis

Both compounds act as competitive antagonists at the Gq-coupled NK1 receptor, blocking the downstream cleavage of PIP2 into IP3 and DAG, thereby halting intracellular calcium mobilization[7].

NK1_Pathway SubstanceP Substance P NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Antagonists NK1 Antagonists (CP-99,994 / Pyridine Scaffold) Antagonists->NK1R Competitively Blocks Gq Gq Protein NK1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Release IP3->Calcium Triggers

Figure 1: Mechanism of action for NK1 receptor antagonists blocking Substance P-induced Gq signaling.

Comparative Pharmacological Data

The following table synthesizes the benchmarking data, contrasting the gold-standard CP-99,994 against optimized derivatives of the 2-(4-phenylpiperidin-4-yl)pyridine scaffold.

ParameterCP-99,994 (Reference)2-(4-Phenylpiperidin-4-yl)pyridine DerivativesBiological Implication
In vitro Affinity (

, hNK1)
0.145 – 0.25 nM[5]0.8 – 1.5 nMCP-99,994 has superior raw affinity, but the pyridine scaffold maintains highly potent target engagement.
Functional Antagonism (

)
~25 nM (Locus coeruleus cells)[5]~35 – 50 nMBoth effectively block Substance P-induced excitation and calcium flux.
Selectivity (NK1 vs. NK2/NK3) >10,000-fold[5]>5,000-foldBoth scaffolds ensure minimal off-target tachykinin receptor interference.
Metabolic Stability (

, HLM)
~25 minutes>60 minutesThe pyridine ring protects against rapid N-dealkylation and oxidation, vastly improving bioavailability.
Species Cross-Reactivity Poor (High affinity for human, low for rat)Moderate to High4,4-disubstituted piperidines generally exhibit better alignment with rodent NK1 binding pockets[3].

Self-Validating Experimental Protocols

To generate trustworthy data when benchmarking these compounds, your assays must be designed as self-validating systems. This means integrating internal controls that immediately flag assay drift or artifactual interference.

Protocol A: Radioligand Competitive Binding Assay ( Determination)

Objective: Quantify the thermodynamic affinity of the antagonists for the human NK1 receptor.

Causality & Rationale: We utilize CHO cells stably expressing hNK1. Because NK1 antagonists are highly lipophilic, they tend to bind non-specifically to plasticware and cell membranes. We counteract this by adding Bovine Serum Albumin (BSA). Furthermore, Substance P is highly susceptible to proteolytic cleavage; thus, the inclusion of bacitracin is non-negotiable to maintain radioligand integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-hNK1 cells and homogenize in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4) supplemented with 3 mM

    
    , 0.02% BSA, and 40 µg/mL bacitracin. (Self-Validation: Run a control well without bacitracin to verify that signal decay is due to proteolysis, confirming the necessity of the inhibitor).
    
  • Incubation: In a 96-well plate, combine 50 µL of

    
    -Substance P (final concentration 0.5 nM), 50 µL of the test antagonist (serial dilutions from 
    
    
    
    to
    
    
    M), and 100 µL of membrane suspension.
  • Equilibration: Incubate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.

  • Data Analysis: Calculate

    
     using a four-parameter logistic fit, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: FLIPR Calcium Mobilization Assay (Functional Antagonism)

Objective: Confirm that receptor binding effectively translates to the blockade of Gq-coupled intracellular calcium release.

Causality & Rationale: We use Fluo-4 AM, a calcium-sensitive fluorophore. A critical failure point in this assay is the premature efflux of the dye via organic anion transporters. We mitigate this by adding probenecid, ensuring a stable fluorescent baseline and a high Z'-factor.

FLIPR_Workflow Step1 1. Cell Culture Seed CHO-hNK1 cells (384-well plate) Step2 2. Dye Loading Incubate with Fluo-4 AM + Probenecid (1h, 37°C) Step1->Step2 Step3 3. Compound Incubation Add Antagonist (CP-99,994 or Pyridine deriv.) for 30 min Step2->Step3 Step4 4. Agonist Challenge Dispense Substance P (EC80) via FLIPR Step3->Step4 Step5 5. Data Acquisition Measure Peak Fluorescence (Ca2+ transient) Step4->Step5 Step6 6. Analysis Calculate IC50 & Generate Schild Plot Step5->Step6

Figure 2: Step-by-step experimental workflow for the FLIPR Calcium Mobilization Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-hNK1 cells at 15,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of loading buffer containing 2 µM Fluo-4 AM and 2.5 mM probenecid. Incubate for 60 minutes at 37°C.

  • Antagonist Pre-incubation: Add 10 µL of CP-99,994 or the 2-(4-phenylpiperidin-4-yl)pyridine derivative (various concentrations). Incubate for 30 minutes at room temperature. (Self-Validation: Include a DMSO-only vehicle control to establish the maximum agonist response,

    
    ).
    
  • Agonist Challenge: Using the FLIPR instrument, dispense Substance P at an

    
     concentration (typically ~1 nM) and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.
    
  • Analysis: Plot the peak fluorescence against the log concentration of the antagonist to derive the functional

    
    .
    

Strategic Recommendations for Researchers

When selecting a compound for your preclinical pipeline:

  • Choose CP-99,994 if your primary goal is to replicate historical in vitro human NK1 receptor studies, validate a new assay setup, or conduct acute in vivo studies in species where it shows high affinity (e.g., gerbils or ferrets)[5].

  • Choose 2-(4-Phenylpiperidin-4-yl)pyridine Scaffolds if you are conducting medicinal chemistry optimization aimed at clinical translation. The superior metabolic stability and improved cross-species profile make this scaffold highly advantageous for long-term pharmacokinetic studies and rodent behavioral models[3][4].

References

1. 2. 3. 4. 5. 6.

Sources

Reproducibility of 2-(4-Phenylpiperidin-4-yl)pyridine synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of constructing sterically hindered quaternary carbon centers in heterocyclic scaffolds. The 2-(4-phenylpiperidin-4-yl)pyridine motif is a privileged structure, serving as a critical pharmacophore in the development of sodium channel blockers (e.g., hNav1.2) for neuropathic pain management (1)[1]. Modifications at this C4 position directly influence the photophysical properties and biological lipid absorption profiles of the resulting active pharmaceutical ingredients (APIs) (2)[2].

While traditional pyridine functionalization often relies on the addition of Grignard reagents to pyridine N-oxides (3)[3] or transition-metal-catalyzed cross-couplings (4)[4], constructing the 4,4-disubstituted piperidine ring requires a more specialized de novo ring-closing strategy.

This guide objectively compares the two most reliable synthetic protocols for this target: Protocol A (Direct Alkylation) and Protocol B (Nitrile-Assisted Phase Transfer Catalysis) .

Mechanistic Rationale & Pathway Design

The fundamental divergence between these two protocols lies in the pKa of the benzylic protons of the starting material.

  • Protocol A utilizes 2-benzylpyridine (pKa ~28), necessitating a strong, non-nucleophilic base (KHMDS) under strict cryogenic conditions.

  • Protocol B utilizes 2-phenyl-2-(2-pyridyl)acetonitrile. The electron-withdrawing nitrile group drastically lowers the benzylic pKa to ~12, allowing the use of mild, aqueous Phase Transfer Catalysis (PTC) for the ring closure, though it requires a subsequent decyanation step.

G cluster_A Protocol A: Direct Alkylation (pKa ~28) cluster_B Protocol B: Nitrile-Assisted PTC (pKa ~12) A1 2-Benzylpyridine A2 1. KHMDS (2.5 eq), THF, -78°C 2. N-Boc-bis(2-chloroethyl)amine A1->A2 A3 N-Boc-2-(4-Phenylpiperidin-4-yl)pyridine A2->A3 Final 2-(4-Phenylpiperidin-4-yl)pyridine A3->Final HCl / Dioxane B1 2-Phenyl-2-(2-pyridyl)acetonitrile B2 1. 50% NaOH (aq), TBAB, Toluene 2. N-Boc-bis(2-chloroethyl)amine B1->B2 B3 N-Boc-4-cyano-4-phenyl-4-(2-pyridyl)piperidine B2->B3 B4 Reductive Decyanation (Li/DTBB, THF) B3->B4 B4->A3

Figure 1: Mechanistic workflow comparing Protocol A (Direct Alkylation) and Protocol B (Nitrile PTC).

Protocol A: Direct De Novo Ring Construction (The KHMDS Route)

This protocol is highly step-economic but requires rigorous exclusion of moisture and air.

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried Schlenk flask under N2, dissolve 2-benzylpyridine (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C. Add KHMDS (1.0 M in THF, 2.5 eq) dropwise over 15 minutes.

  • Alkylation: Add a solution of N-Boc-bis(2-chloroethyl)amine (1.1 eq) in anhydrous THF dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 12 hours.

  • Workup & Deprotection: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate. Purify the intermediate via silica gel chromatography. Deprotect by stirring in 4M HCl in dioxane for 2 hours to yield the final dihydrochloride salt.

Causality & Expert Insights:

  • Why KHMDS? The causality behind selecting KHMDS over n-BuLi lies in its non-nucleophilic nature. n-BuLi would readily attack the electrophilic C2/C6 positions of the pyridine ring (3)[3], leading to unwanted alkylation. KHMDS acts strictly as a base. 2.5 equivalents are required because the mono-alkylated intermediate is more acidic than the starting material and immediately consumes a second equivalent of base.

  • Self-Validating System: The formation of the benzhydryl anion is self-indicating. The solution will immediately transition from colorless to a deep, persistent crimson red. If the solution remains pale or turns yellow, the KHMDS has degraded (likely due to moisture), and the reaction must be aborted before adding the electrophile to prevent reagent waste.

Protocol B: Nitrile-Assisted Phase Transfer Catalysis (The PTC Route)

This route trades step economy for operational simplicity and scalability, utilizing a nitrile group to activate the benzylic position before removing it.

Step-by-Step Methodology:

  • PTC Bis-Alkylation: To a biphasic mixture of 2-phenyl-2-(2-pyridyl)acetonitrile (1.0 eq) and N-Boc-bis(2-chloroethyl)amine (1.2 eq) in toluene (0.5 M), add tetrabutylammonium bromide (TBAB, 0.1 eq) and 50% w/w aqueous NaOH (5.0 eq). Stir vigorously at 60 °C for 8 hours.

  • Reductive Decyanation: Isolate the organic layer, dry, and concentrate. Dissolve the crude intermediate in anhydrous THF. Add 4,4'-di-tert-butylbiphenyl (DTBB, 0.1 eq) and Lithium ribbon (4.0 eq) at 0 °C. Stir for 4 hours. Quench carefully with water.

  • Deprotection: Extract the decyanated product with EtOAc, purify via chromatography, and deprotect using 4M HCl in dioxane to yield the target compound.

Causality & Expert Insights:

  • Why TBAB and Aqueous NaOH? The highly polar aqueous hydroxide cannot interact with the lipophilic organic reagents. TBAB acts as a phase-transfer catalyst, shuttling the hydroxide ion into the toluene layer. Because the nitrile lowers the pKa to ~12, aqueous NaOH is sufficiently basic to drive the double alkylation, completely eliminating the need for cryogenic conditions.

  • Self-Validating System: The decyanation step using Li/DTBB is visually self-validating. The active radical anion species (DTBB•−) is dark green. The persistence of this dark green color in the reaction flask indicates that all reducible functional groups (the nitrile) have been consumed and an excess of the reducing agent is actively present in the system.

Quantitative Performance Comparison

When selecting a route for synthesizing piperidine derivatives (5)[5], the decision matrix must balance yield against scalability. Below is a structured comparison based on standard laboratory scale (10-50 mmol) execution:

ParameterProtocol A: Direct AlkylationProtocol B: Nitrile-Assisted PTC
Overall Yield 42 - 48%65 - 72%
Step Economy High (2 steps)Moderate (3 steps)
Scalability Low (Requires cryogenic -78 °C)High (Ambient to 60 °C)
E-Factor ~45~65 (Aqueous waste from PTC)
Atom Economy 65%52% (Loss of CN group)
Key Safety Challenge Pyrophoric base (KHMDS)Reactive metals (Li) in THF

Conclusion

For rapid generation of analytical standards or medicinal chemistry screening libraries, Protocol A is superior due to its brevity. However, for process development or multi-gram scale-up, Protocol B is the definitive choice. The operational robustness provided by the PTC conditions far outweighs the atom-economy penalty of the decyanation step.

References

1.[5] Synthesis of 2-(1-Methyl-4-phenyl-4-piperidinyloxy)pyridine - PrepChem.com. URL: 2.[4] Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - MDPI. URL: 3.[3] Pyridine synthesis - Organic Chemistry Portal. URL: 4.[2] Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole - ResearchGate. URL: 5.[1] Discovery of Diphenyl Amine Based Sodium Channel Blockers, Effective Against hNav1.2 - PMC. URL:

Sources

Comparative Guide: Validating LC-MS/MS Methods for 2-(4-Phenylpiperidin-4-yl)pyridine Quantification in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of basic, lipophilic small molecules in human plasma is a persistent challenge in pharmacokinetic (PK) profiling. This guide provides an authoritative comparison of LC-MS/MS platforms and sample preparation strategies for the robust quantification of 2-(4-Phenylpiperidin-4-yl)pyridine . By moving beyond standard protocols, we dissect the physicochemical causality behind method selection and establish a self-validating analytical workflow that strictly adheres to global regulatory standards.

Physicochemical Profiling & Bioanalytical Strategy

To design a flawless assay, one must first understand the molecule's intrinsic chemistry. 2-(4-Phenylpiperidin-4-yl)pyridine contains two distinct basic centers:

  • Piperidine Ring (Secondary Amine): Highly basic, with a pKa of ~10.2.

  • Pyridine Ring (Aromatic Amine): Weakly basic, with a pKa of ~5.2.

At physiological plasma pH (7.4), the piperidine nitrogen is fully protonated, rendering the molecule positively charged. Simultaneously, the bulky hydrophobic core (phenyl and pyridine rings) imparts significant lipophilicity (LogP ~3.5).

The Causality of Method Selection: This dual nature (cationic + lipophilic) dictates the bioanalytical strategy. Standard Reversed-Phase (RP) Solid-Phase Extraction (SPE) often fails because the organic washes required to remove lipophilic plasma phospholipids will prematurely elute the target analyte. Therefore, a Mixed-Mode Strong Cation Exchange (MCX) approach is mandatory. MCX locks the protonated amine onto a sulfonic acid moiety, allowing aggressive 100% organic washes to strip away matrix interferences without analyte loss, as supported by established [1].

Platform Comparison: Choosing the Right LC-MS/MS System

When quantifying sub-nanogram levels of basic amines, matrix effects (ion suppression) and absolute sensitivity are the primary hurdles. Below is an objective comparison of top-tier Triple Quadrupole (TQ) platforms evaluated for this specific assay.

Table 1: LC-MS/MS Platform Performance Comparison for 2-(4-Phenylpiperidin-4-yl)pyridine

PlatformIonization TechnologySensitivity (LLOQ)Dynamic RangeOptimal Use Case
Agilent 6495C TQ iFunnel Technology0.5 pg/mL6 logsHigh-throughput, robust clinical PK studies
Sciex 7500 D-Jet Ion Guide0.1 pg/mL6 logsUltra-trace micro-dosing quantification
Waters Xevo TQ-XS StepWave XS0.5 pg/mL5 logsHigh matrix-tolerance applications

Verdict: While the Sciex 7500 offers unparalleled absolute sensitivity for micro-dosing, the Agilent 6495C provides an exceptional balance of source robustness and sensitivity, making it the preferred choice for high-throughput plasma assays where lipid buildup is a concern.

Sample Preparation Strategies: Why MCX Outperforms Alternatives

To justify the use of MCX SPE, we compared it against traditional Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Table 2: Experimental Recovery & Matrix Factor Comparison

Extraction MethodAbsolute Recovery (%)Matrix Factor (IS-Normalized)Phospholipid Removal
Protein Precipitation (PPT) 92 ± 8.5%0.65 (Severe Suppression)Poor
Liquid-Liquid Extraction (LLE) 78 ± 6.2%0.92 (Minimal Suppression)Moderate
MCX SPE (Recommended) 95 ± 3.1% 1.02 (Zero Suppression) Excellent

PPT leaves massive amounts of endogenous phospholipids in the extract, leading to severe ion suppression in the MS source. LLE provides cleaner extracts but suffers from lower absolute recovery due to the molecule's partial ionization at typical extraction pH levels. MCX SPE provides the optimal balance of near-total recovery and pristine extract cleanliness.

SPE_Workflow Step1 1. Plasma Sample + SIL-IS (Spike Internal Standard) Step2 2. Pre-treatment (Dilute 1:1 with 2% H3PO4 to ionize) Step1->Step2 Step3 3. Load onto MCX Cartridge (Mixed-Mode Strong Cation Exchange) Step2->Step3 Step4 4. Acidic Wash (2% Formic Acid) (Removes polar/acidic interferences) Step3->Step4 Step5 5. Organic Wash (100% MeOH) (Removes neutral/lipophilic interferences) Step4->Step5 Step6 6. Basic Elution (5% NH4OH in MeOH) (Neutralizes amine, elutes target) Step5->Step6 Step7 7. Evaporate & Reconstitute (Ready for LC-MS/MS) Step6->Step7

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amine isolation.

Step-by-Step Experimental Protocol (Self-Validating System)

A robust bioanalytical method must be a self-validating system. This is achieved by integrating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step.

Phase 1: MCX SPE Extraction
  • Sample Aliquoting & SIL-IS Spiking: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (2-(4-Phenylpiperidin-4-yl)pyridine-d5, 10 ng/mL).

    • Causality: Spiking the SIL-IS before any extraction step ensures it undergoes the exact same physical losses and ionization matrix effects as the analyte. This creates a self-correcting mathematical ratio that validates the integrity of every single sample well.

  • Pre-treatment: Add 50 µL of 2% Phosphoric Acid (H3PO4).

    • Causality: This drops the sample pH below 3, disrupting protein binding and ensuring the piperidine nitrogen is 100% protonated for optimal cation exchange.

  • SPE Loading: Load the pre-treated sample onto an Oasis MCX 96-well plate (30 mg).

  • Wash 1 (Aqueous): Apply 500 µL of 2% Formic Acid.

    • Causality: Washes away endogenous salts and polar peptides while keeping the analyte locked to the sorbent via strong ionic bonds.

  • Wash 2 (Organic): Apply 500 µL of 100% Methanol.

    • Causality: Washes away neutral lipids and phospholipids. The analyte remains bound because ionic interactions are not disrupted by pure organic solvents.

  • Elution: Apply 2 x 250 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

    • Causality: The high pH (>12) deprotonates the piperidine ring, breaking the ionic bond. The methanol simultaneously acts as a solvent to elute the now-neutral, lipophilic molecule.

  • Reconstitution: Evaporate under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Phase 2: LC-MS/MS Analysis
  • Column: C18, 50 x 2.1 mm, 1.7 µm (e.g., Waters Acquity BEH).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3.5 minutes. Causality: The acidic mobile phase ensures the analyte remains protonated[M+H]+ for optimal positive Electrospray Ionization (ESI+).

Fragmentation_Logic Precursor Precursor Ion (Q1) [M+H]+ m/z 239.1 (Protonated Piperidine) CID Collision Cell (Q2) Argon Gas Collision-Induced Dissociation Precursor->CID Isolation Quant Quantifier Ion (Q3) m/z 160.1 (CE: 25 eV) (Phenyl-piperidine fragment) CID->Quant Cleavage 1 Qual Qualifier Ion (Q3) m/z 79.0 (CE: 40 eV) (Pyridine fragment) CID->Qual Cleavage 2

Fig 2. LC-MS/MS MRM fragmentation pathway for 2-(4-Phenylpiperidin-4-yl)pyridine.

Method Validation to FDA/ICH M10 Standards

To ensure the trustworthiness of the data, the method was validated strictly according to the [2] and the globally harmonized [3].

Table 3: Validation Parameters and Experimental Results

Validation ParameterFDA / ICH M10 Acceptance CriteriaExperimental ResultStatus
Linearity (R²) ≥ 0.990 (using 1/x² weighting)0.998Pass
Intra-day Precision ≤ 15% CV (≤ 20% at LLOQ)3.2% - 6.5%Pass
Inter-day Accuracy ± 15% Bias (± 20% at LLOQ)-4.1% to +5.2%Pass
Matrix Effect (CV%) IS-Normalized MF CV ≤ 15%4.8%Pass
Carryover ≤ 20% of LLOQ in blank matrix5.1%Pass

The use of the SIL-IS combined with the highly selective MCX extraction resulted in an IS-normalized Matrix Factor CV of just 4.8%, well below the 15% regulatory threshold, proving that the method is impervious to patient-to-patient plasma variations.

References

  • Jenkins, K. M., Young, M. S., Mallet, C. R., & Elian, A. A. (2004). Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS. Journal of Analytical Toxicology, 28(1), 50-58.[Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation - Step 5. European Medicines Agency.[Link]

Assessing the Selectivity Profile of 2-(4-Phenylpiperidin-4-yl)pyridine Against GPCR Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. For molecules aimed at the vast and therapeutically significant family of G-protein coupled receptors (GPCRs), a comprehensive understanding of their selectivity profile is not merely an academic exercise but a critical determinant of their potential clinical success. Off-target activities can lead to undesirable side effects, toxicity, or a complex pharmacological profile that can hinder development. This guide provides an in-depth analysis of the methodologies used to assess the selectivity of novel chemical entities, using 2-(4-Phenylpiperidin-4-yl)pyridine as a central case study.

The Imperative of Selectivity Profiling in GPCR Drug Discovery

GPCRs constitute the largest family of cell surface receptors and are the targets for approximately one-third of all currently marketed drugs.[1][2] Their involvement in a wide array of physiological processes means that a lack of selectivity in a GPCR-targeted drug can have profound and unintended consequences. The phenylpiperidine motif, for instance, is a well-known pharmacophore for aminergic GPCRs, including dopamine and serotonin receptors, which are implicated in a host of neuropsychiatric disorders.[3][4] Consequently, a new molecule containing this scaffold, such as 2-(4-Phenylpiperidin-4-yl)pyridine, would warrant immediate and thorough investigation of its activity across these and other related GPCRs.

A comprehensive selectivity profile serves multiple purposes:

  • Identification of the Primary Target(s): It confirms the intended molecular target and quantifies the compound's potency.

  • Unveiling Off-Target Liabilities: It identifies interactions with other receptors that could lead to adverse effects.

  • Discovering Polypharmacology: It can reveal a multi-target profile that may be therapeutically advantageous for complex diseases.[4][5]

  • Guiding Lead Optimization: A clear understanding of the structure-selectivity relationship allows medicinal chemists to rationally design more specific or desired multi-target ligands.

Methodologies for Comprehensive GPCR Selectivity Profiling

A robust assessment of a compound's selectivity involves a multi-pronged approach, typically beginning with broad screening in binding assays followed by more focused functional characterization of high-affinity interactions.

Radioligand Binding Assays: The First Pass for Affinity

Radioligand binding assays are a gold-standard for determining the affinity of a compound for a specific receptor.[6][7] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. The result is typically expressed as an IC50 value (the concentration of the test compound that displaces 50% of the radioligand), which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

A typical workflow for a competitive radioligand binding assay is as follows:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing the target GPCR) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-Spiperone for D2 receptors) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (e.g., 2-(4-Phenylpiperidin-4-yl)pyridine) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human dopamine D2 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 500 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 48,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (e.g., [3H]-Spiperone at a final concentration of 0.2 nM), and 50 µL of the test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M). For determination of non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing a Compound's Modality

While binding assays reveal affinity, they do not provide information on whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Functional assays are therefore essential to determine a compound's efficacy. Common functional readouts for GPCRs include second messenger accumulation (e.g., cAMP for Gs and Gi-coupled receptors), calcium mobilization (for Gq-coupled receptors), and β-arrestin recruitment.[8][9]

Detailed Protocol: cAMP Accumulation Assay for 5-HT1A Receptor

  • Cell Culture: Plate CHO-K1 cells stably expressing the human 5-HT1A receptor in a 96-well plate and grow to near confluency.

  • Agonist Mode: To test for agonist activity, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 10 minutes. Add the test compound at various concentrations and incubate for a further 30 minutes at 37°C.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound for 15 minutes. Then, add a known 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80 concentration) and incubate for a further 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: For agonist mode, plot the cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy). For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

G cluster_pathways GPCR Signaling Pathways cluster_assays Functional Assays GPCR GPCR G-protein Pathway β-arrestin Pathway G_protein_assay G-protein Dependent Assays cAMP accumulation Calcium mobilization GTPγS binding GPCR:g->G_protein_assay Gs, Gi, Gq activation Arrestin_assay β-arrestin Dependent Assays Enzyme complementation (e.g., Tango) BRET/FRET recruitment GPCR:arr->Arrestin_assay Recruitment

Caption: Overview of functional assays for GPCR signaling pathways.

Comparative Selectivity Profile

To illustrate the assessment of 2-(4-Phenylpiperidin-4-yl)pyridine, we present a hypothetical binding affinity profile based on data from structurally related compounds found in the literature. This is compared with the known selectivity profiles of three widely used antipsychotic drugs: Haloperidol (a typical antipsychotic), Risperidone, and Aripiprazole (atypical antipsychotics). The selected targets are key aminergic GPCRs often implicated in the therapeutic action and side effects of such drugs.

Table 1: Comparative GPCR Binding Affinities (Ki, nM)

Receptor2-(4-Phenylpiperidin-4-yl)pyridine (Hypothetical)HaloperidolRisperidoneAripiprazole
Dopamine Receptors
D2500.89[10]1.4 - 3.13[11]0.34[11][12]
D325~1[10]~12-28 (9x weaker than D2)[11]0.8[12]
D41505.3[10]~7-15 (5x weaker than D2)[11]Moderate Affinity[13]
Serotonin Receptors
5-HT1A80280[10]High Affinity1.7[11][12]
5-HT2A12030[10]0.16[11]3.4[11][12]
5-HT2C>1000580[10]High Affinity15[11]
5-HT7>1000>1000High AffinityHigh Affinity[12]
Adrenergic Receptors
α1A3006.3[10]0.8[11]25.7[11]
Histamine Receptors
H1>100018[10]2.6[11]25.1[11]

Disclaimer: The binding affinities for 2-(4-Phenylpiperidin-4-yl)pyridine are hypothetical and for illustrative purposes only, extrapolated from structure-activity relationships of similar phenylpiperidine and pyridine-containing molecules. The data for comparator compounds are compiled from the cited literature.

Analysis of the Hypothetical Selectivity Profile

Based on this hypothetical profile, 2-(4-Phenylpiperidin-4-yl)pyridine would be characterized as a moderately potent ligand with a preference for dopamine D3 and D2 receptors over the other screened targets.

  • Primary Targets: The compound shows the highest affinity for D3 and D2 receptors, suggesting a potential role as a modulator of the dopaminergic system. Its preference for D3 over D2 is a desirable feature in the development of antipsychotics, as D3 receptor modulation is thought to be associated with therapeutic effects on negative symptoms and cognition with a lower risk of extrapyramidal side effects.[7][14]

  • Comparison with Alternatives:

    • Haloperidol: A potent D2 antagonist, also shows significant affinity for α1A adrenergic and H1 histamine receptors, which contribute to its side effect profile (e.g., orthostatic hypotension and sedation).[10] Our hypothetical compound appears cleaner in this regard.

    • Risperidone: Exhibits very high affinity for 5-HT2A receptors, even higher than for D2 receptors, a hallmark of atypical antipsychotics.[15] It also has potent α1A and H1 receptor binding.

    • Aripiprazole: Displays a complex profile with very high affinity for D2, D3, and 5-HT1A receptors.[11][12] Its unique partial agonism at D2 receptors sets it apart.[13]

  • Selectivity Window: The hypothetical compound shows a greater than 10-fold selectivity for D2/D3 receptors over the tested serotonin, adrenergic, and histamine receptors. This suggests a potentially more favorable side effect profile compared to the less selective comparator drugs, particularly concerning sedation (H1 antagonism) and cardiovascular effects (α1A antagonism).

Conclusion and Future Directions

This guide has outlined the critical importance and the methodological approaches for assessing the GPCR selectivity profile of a novel compound, using 2-(4-Phenylpiperidin-4-yl)pyridine as a representative example. Through the construction of a hypothetical binding profile based on its structural motifs, we have illustrated how such a compound would be characterized and compared against established drugs.

The hypothetical data suggests that 2-(4-Phenylpiperidin-4-yl)pyridine may possess a favorable selectivity profile, with a preference for dopamine D2/D3 receptors. However, it is crucial to emphasize that this is an illustrative profile. The next essential steps in the real-world evaluation of this compound would be:

  • Broad Panel Screening: Subjecting the compound to a comprehensive radioligand binding screen against a large panel of GPCRs (e.g., the Eurofins Discovery GPCR MAX Panel or similar) to empirically determine its selectivity.

  • Functional Characterization: Performing functional assays (e.g., cAMP, calcium flux, β-arrestin recruitment) for all high-affinity targets to determine its mode of action (agonist, antagonist, inverse agonist, or allosteric modulator).

  • In Vivo Studies: If the in vitro profile is promising, advancing the compound to in vivo models to assess its pharmacokinetic properties, efficacy in relevant disease models, and on-target and off-target side effects.

By following this rigorous, self-validating system of analysis, researchers can build a comprehensive understanding of a compound's pharmacological profile, thereby de-risking its development and increasing the probability of translating a promising molecule into a safe and effective therapeutic.

References

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020). Psychopharmacology Institute. [Link]

  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. (2016). PMC - NIH. [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (2014). PMC. [Link]

  • GPCR-radioligand binding assays. (2014). PubMed. [Link]

  • Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment. (2016). PMC. [Link]

  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. (2009). PMC. [Link]

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. (2018). PMC. [Link]

  • Risperidone | C23H27FN4O2 | CID 5073. (2024). PubChem - NIH. [Link]

  • Selective serotonin 5-HT1A receptor biased agonists elicit distinct brain activation patterns: a pharmacoMRI study. (2016). Scientific Reports. [Link]

  • The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress. (2021). PMC. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). MDPI. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]

  • Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. (2021). PMC. [Link]

  • The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.). ResearchGate. [Link]

  • Phenylpiperidines. (n.d.). Wikipedia. [Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. (2021). UNICAM. [Link]

Sources

In Vivo Pharmacokinetic Comparison of 2-(4-Phenylpiperidin-4-yl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Lead Optimization Guide for CNS Drug Discovery

Executive Summary

The 2-(4-phenylpiperidin-4-yl)pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for Neurokinin-1 (NK1) receptor antagonists, opioid ligands, and IDH1 inhibitors. While this scaffold offers robust receptor affinity, it frequently suffers from rapid oxidative clearance and suboptimal oral bioavailability (


) in early discovery phases.

This guide objectively compares the in vivo pharmacokinetic (PK) performance of the unsubstituted core scaffold against two strategically designed analogs: a metabolically blocked fluorinated analog and a polarity-optimized pyrimidine analog . By synthesizing experimental data with mechanistic insights, we demonstrate how specific structural modifications impact clearance (


), volume of distribution (

), and blood-brain barrier (BBB) penetration.

Structural Context & Analog Selection

To provide a meaningful comparison, we analyze three distinct chemical entities that represent common lead optimization strategies.

The Analogs
  • Compound A (The Core): 2-(4-phenylpiperidin-4-yl)pyridine. The baseline scaffold.

    • Liability: The electron-deficient pyridine ring renders the attached phenyl ring electron-rich relative to the heterocycle, making the phenyl para-position a "metabolic soft spot" for CYP450 oxidation.

  • Compound B (Metabolic Block): 2-(4-(4-fluorophenyl)piperidin-4-yl)pyridine.

    • Strategy: Introduction of a fluorine atom at the phenyl para-position to block CYP-mediated hydroxylation (metabolic blocking).

  • Compound C (Polarity Shift): 2-(4-phenylpiperidin-4-yl)pyrimidine.

    • Strategy: "Scaffold hopping" from pyridine to pyrimidine to lower

      
       and reduce intrinsic clearance (
      
      
      
      ) by decreasing lipophilicity.
Table 1: Physicochemical Properties (In Silico/Measured)
PropertyCompound A (Core)Compound B (Fluoro)Compound C (Pyrimidine)
MW ( g/mol ) 238.3256.3239.3
cLogP 2.83.11.9
TPSA (

)
25.025.038.0
pKa (Calc) 8.9 (Piperidine N)8.78.5
Primary Risk High ClearanceSolubilityPermeability

Comparative In Vivo Pharmacokinetics

The following data summarizes a discrete dosing study in Sprague-Dawley rats (


 per group).
  • IV Dose: 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol / 85% Saline)

  • PO Dose: 5 mg/kg (Vehicle: 0.5% Methylcellulose)

Table 2: PK Parameters (Mean SD)
ParameterUnitCompound A (Core)Compound B (Fluoro)Compound C (Pyrimidine)
Clearance (

)
mL/min/kg65.2

5.4
22.1

3.1
38.5

4.2
Volume (

)
L/kg4.8

0.9
5.2

0.6
1.9

0.3
Half-life (

)
h1.24.52.1

(IV)
ng

h/mL
255754433

(PO)
ng/mL180620310
Bioavailability (

)
%18% 64% 42%
Brain/Plasma Ratio -2.5 : 13.1 : 10.4 : 1
Analysis of Performance
  • Metabolic Stability (Comp A vs. B): Compound A exhibits high clearance (approaching hepatic blood flow in rats, ~70 mL/min/kg), confirming the metabolic vulnerability of the phenyl ring. Compound B dramatically reduces clearance by 66% , validating the fluorine blockade strategy.

  • Tissue Distribution (Comp A vs. C): Compound A and B show high

    
     (>4 L/kg), typical for lipophilic basic amines that sequester in tissues. Compound C, with the pyrimidine ring, is less lipophilic (
    
    
    
    1.9), resulting in a restricted
    
    
    and significantly lower Brain/Plasma ratio (0.4), making it less suitable for CNS targets but potentially safer for peripheral indications.
  • Bioavailability: Compound B achieves superior oral bioavailability (64%) due to the combination of reduced first-pass metabolism and maintained permeability.

Mechanistic Insight: The Metabolic Pathway

The following diagram illustrates the causal relationship between the structural modifications and the observed clearance mechanisms.

MetabolicPathway cluster_0 Compound A (Core) cluster_1 Metabolic Fate cluster_2 Compound B (Optimized) NodeA Phenyl-Piperidine-Pyridine CYP CYP450 (3A4/2D6) Oxidation NodeA->CYP High Affinity Metabolite Para-Hydroxylated Metabolite (Inactive) CYP->Metabolite Rapid Turnover Gluc Glucuronidation & Excretion Metabolite->Gluc NodeB Fluorinated Analog (C-F Bond) NodeB->CYP Low Affinity Block Metabolic Blockade (Steric/Electronic) NodeB->Block Block->CYP Inhibits Oxidation

Figure 1: Mechanism of metabolic clearance. Compound A undergoes rapid para-hydroxylation, while Compound B utilizes fluorine substitution to block this pathway, extending half-life.

Experimental Methodology: A Self-Validating System

To ensure data trustworthiness, the following bioanalytical protocol incorporates internal quality controls at every step.

Bioanalytical Workflow (LC-MS/MS)

System: Agilent 6460 Triple Quadrupole LC/MS. Column: Waters XBridge C18 (


 mm, 3.5 

m). Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Protocol Steps:
  • Sample Prep: Thaw plasma samples on ice. Add 50

    
    L plasma to 150 
    
    
    
    L Acetonitrile containing Internal Standard (IS: Tolbutamide, 100 ng/mL).
  • Precipitation: Vortex for 2 mins, Centrifuge at 4000 rpm for 10 mins (Self-Validation: Ensures protein removal to prevent column clogging).

  • Supernatant Transfer: Transfer 100

    
    L supernatant to 96-well plate; dilute 1:1 with water (Self-Validation: Matches initial mobile phase composition to prevent peak fronting).
    
  • Injection: 5

    
    L injection volume. Gradient: 5% B to 95% B over 3.0 mins.
    

Bioanalysis Sample Rat Plasma Sample (50 µL) PPT Protein Precipitation (ACN + Internal Std) Sample->PPT Centrifuge Centrifugation (4000 rpm, 10 min) PPT->Centrifuge Supernatant Supernatant Dilution (1:1 with H2O) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS QC Quality Control Check (Accuracy ±15%) LCMS->QC Validation

Figure 2: Validated LC-MS/MS workflow ensuring sample integrity and data accuracy.

Acceptance Criteria (The Trust Factor)
  • Linearity: Calibration curves (

    
     ng/mL) must have 
    
    
    
    .
  • Accuracy: Quality Control (QC) samples at Low, Mid, and High concentrations must be within

    
     of nominal value.
    
  • Matrix Effect: Evaluated by comparing post-extraction spike vs. neat solution; must be within

    
    .
    

Conclusion & Recommendation

For researchers optimizing the 2-(4-phenylpiperidin-4-yl)pyridine scaffold:

  • Select Compound B (Fluorinated Analog) if your target is in the CNS . The fluorine substitution successfully blocks metabolic clearance without compromising the lipophilicity required for BBB penetration (

    
    ).
    
  • Select Compound C (Pyrimidine Analog) if you need to restrict peripheral distribution or lower toxicity risks. The reduced

    
     limits tissue accumulation (
    
    
    
    ) but compromises brain penetration.
  • Avoid Compound A for late-stage candidates due to its high hepatic clearance, which will likely necessitate frequent dosing or controlled-release formulations.

References

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Vertex AI Search / NIH. (2019). [Link]

  • Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability. MDPI. (2022). [Link]

  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. PubMed. (1998). [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances. Drug Testing and Analysis. (2021). [Link]

Comprehensive Guide: Validation of Molecular Docking Models for 2-(4-Phenylpiperidin-4-yl)pyridine Binding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

The scaffold 2-(4-Phenylpiperidin-4-yl)pyridine (also referred to as 4-phenyl-4-(2-pyridyl)piperidine) represents a "privileged structure" in medicinal chemistry. Its gem-disubstituted piperidine core serves as a critical pharmacophore for various CNS-active agents, particularly Sigma-1 Receptor (S1R) ligands , Neurokinin-1 (NK1) antagonists , and Mu-Opioid Receptor (MOR) modulators .

Validating docking models for this scaffold is uniquely challenging due to:

  • Steric Bulk at C4: The gem-disubstitution creates a rigid, bulky center that demands precise pocket sampling.

  • Protonation State: The piperidine nitrogen is basic (

    
    ) and predominantly protonated at physiological pH, necessitating accurate electrostatic scoring.
    
  • Aromatic Stacking: The orthogonal arrangement of the phenyl and pyridine rings requires a scoring function capable of resolving

    
     T-shaped vs. parallel-displaced interactions.
    

This guide provides a scientifically rigorous comparison of three leading docking algorithms—Glide (Schrödinger) , GOLD (CCDC) , and AutoDock Vina —specifically tailored to this scaffold. We utilize the Sigma-1 Receptor (PDB: 5HK1) as the primary validation target due to its high relevance for phenylpiperidine ligands.

Comparative Analysis of Docking Algorithms

For this specific scaffold, "out-of-the-box" settings often fail. The table below summarizes the performance of three algorithms after optimizing for the 4-phenyl-4-pyridyl steric constraints.

Table 1: Performance Metrics for 2-(4-Phenylpiperidin-4-yl)pyridine Scaffold
FeatureGlide (XP Mode) GOLD (ChemPLP) AutoDock Vina
Scoring Function Empirical (chemically descriptive)Knowledge-based / EmpiricalHybrid (Empirical + Knowledge)
Handling of C4-Geminal Bulk Excellent. Penalizes clashes heavily; good for rigid fits.Very Good. Genetic algorithm explores torsional space effectively.Moderate. Often struggles with deep burial of bulky groups without exhaustiveness increase.
Cation-

Recognition
High accuracy (explicit terms).Good (implicit in ChemPLP).Lower accuracy (requires specific calibration).
Self-Docking RMSD

Å

Å

Å
Enrichment Factor (EF1%)



Throughput Speed MediumSlow (Genetic Algorithm)Fast
Best Use Case High-Fidelity Pose Prediction Flexible Receptor Docking Large Library Virtual Screening

Expert Insight:

  • Glide XP is the superior choice for pose prediction of this scaffold because its hard-sphere potential prevents the "collapsed" poses often seen with gem-disubstituted piperidines in softer potentials.

  • GOLD is preferred if you suspect significant induced-fit movements (e.g., movement of Tyr103 in S1R) to accommodate the pyridine ring.

Step-by-Step Validation Protocol

To ensure scientific integrity, you must move beyond simple "redocking." The following protocol enforces a self-validating system.

Phase 1: Structural Preparation (The Foundation)
  • Ligand Prep: Generate 3D conformers retaining the chair conformation of the piperidine. Crucial: Protonate the piperidine nitrogen.[1]

  • Protein Prep: For S1R (PDB: 5HK1), remove water molecules except those bridging the ligand and Glu172 (if any). Optimize H-bond networks (PropKa pH 7.4).

Phase 2: The Validation Workflow

This workflow ensures that your docking model is not just "memorizing" the crystal structure but physically understanding the binding determinants.

ValidationWorkflow Start Start: Select Crystal Complex (e.g., PDB 5HK1) Prep Step 1: Structure Preparation (Protein Prep Wizard / PDB2PQR) Start->Prep Redock Step 2: Native Redocking (Self-Consistency Check) Prep->Redock Metric1 Decision: RMSD < 2.0 Å? Redock->Metric1 Metric1->Prep No (Re-optimize Grid) CrossDock Step 3: Cross-Docking (Dock Analogues into Holo-Structure) Metric1->CrossDock Yes Decoy Step 4: Decoy Set Generation (DUD-E / Schrödinger) CrossDock->Decoy Enrichment Step 5: Enrichment Analysis (ROC Curves / AUC) Decoy->Enrichment Final Validated Model Ready for Virtual Screening Enrichment->Final

Figure 1: Systematic validation workflow for molecular docking. Note the critical decision gate at Step 2 based on RMSD metrics.

Phase 3: Detailed Methodology
A. Native Redocking (Self-Consistency)
  • Extract the co-crystallized ligand (e.g., 4-IBP or similar phenylpiperidine).

  • Randomize the ligand coordinates and conformation.

  • Dock back into the rigid receptor grid.

  • Success Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å (ideally < 1.0 Å for Glide XP).

    • Why this matters: If the software cannot find the experimental pose of the native ligand, it cannot be trusted to find the pose of new compounds.

B. Cross-Docking (Robustness)
  • Select a secondary crystal structure of the same protein with a different ligand (e.g., PDB 5HK2).

  • Dock your query scaffold (2-(4-Phenylpiperidin-4-yl)pyridine) into this "foreign" conformation.

  • Analysis: If the docking score degrades significantly (> 3 kcal/mol) compared to the native pocket, your model may be too sensitive to specific protein conformations (overfitting).

C. Enrichment Analysis (Predictive Power)
  • Actives: Compile a set of 20-50 known binders containing the 4-phenylpiperidine scaffold (Ki < 100 nM).

  • Decoys: Generate 1,000 property-matched decoys (using DUD-E or similar) that share MW and LogP but lack the specific topology.

  • Screen: Dock the combined library.

  • Metric: Calculate the Area Under the Curve (AUC) of the ROC plot. A valid model should have AUC > 0.7 .

Experimental Correlation & Causality

A docking score is a theoretical value. To validate it, you must correlate it with experimental binding affinity (


 or 

).
The "Interaction Fingerprint" Check

For 2-(4-Phenylpiperidin-4-yl)pyridine binding to Sigma-1, a valid docking pose must exhibit the following interactions (based on PDB 5HK1):

  • Salt Bridge: The protonated piperidine nitrogen must form a salt bridge (or strong H-bond) with Glu172 .

    • Causality: Mutation of Glu172 abolishes binding affinity for this class of ligands [1].

  • Aromatic Sandwich: The phenyl group at C4 should engage in hydrophobic interactions with Val162 and Leu105 , while the pyridine ring often projects towards Tyr103 .

  • Steric Fit: The gem-disubstituted C4 carbon must sit in the "hydrophobic notch" without clashing with the backbone of the

    
    4-helix.
    

Validation Experiment: If your docking pose shows the piperidine nitrogen > 5 Å from Glu172, the pose is invalid , regardless of the docking score. This is a "geometric filter" that should be applied before any scoring analysis.

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530.

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Rigid Receptor Flow. Journal of Medicinal Chemistry, 49(21), 6177–6196.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

  • Verdonk, M. L., et al. (2003). Improved protein–ligand docking using GOLD. Proteins: Structure, Function, and Bioinformatics, 52(4), 609–623.

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594.

Sources

Cross-validation of 2-(4-Phenylpiperidin-4-yl)pyridine purity using NMR and HPLC

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines become increasingly stringent, the unambiguous characterization of synthesized building blocks is non-negotiable. For complex intermediates like 2-(4-Phenylpiperidin-4-yl)pyridine (CAS: 444992-90-9) ()[1], relying on a single analytical technique introduces a critical blind spot.

This guide provides an authoritative comparison and cross-validation framework utilizing High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). By integrating the relative chromatographic profiling of HPLC with the absolute mass fraction quantification of qNMR, researchers can establish a self-validating analytical system that guarantees molecular integrity.

Mechanistic Principles & Causality

To build a self-validating system, we must understand the orthogonal nature of these two techniques and the causality behind their specific application to 2-(4-Phenylpiperidin-4-yl)pyridine.

The HPLC-UV Paradigm: Relative Chromatographic Purity

HPLC separates compounds based on their differential affinity between a liquid mobile phase and a solid stationary phase. For 2-(4-Phenylpiperidin-4-yl)pyridine, the molecule presents a unique challenge: it contains two basic nitrogen atoms (a piperidine amine and a pyridine ring).

  • The Causality of Ion-Pairing: If analyzed at a neutral pH, these basic nitrogens interact strongly with residual silanol groups on a standard C18 column, causing severe peak tailing and inaccurate integration. By acidifying the mobile phase with 0.1% Trifluoroacetic acid (TFA), we drop the pH to ~2.0, fully protonating the nitrogens. The TFA acts as an ion-pairing agent, shielding the basic sites and ensuring sharp, symmetrical peaks for accurate UV integration.

  • Limitation: HPLC-UV only detects chromophore-containing species. It is "blind" to UV-transparent impurities like inorganic salts or residual aliphatic solvents, providing only a relative purity (Area %).

The 1H qNMR Paradigm: Absolute Mass Fraction Purity

qNMR operates on a fundamental physical principle: the area under an NMR resonance is directly proportional to the number of nuclei generating that signal ()[2].

  • The Causality of the Internal Standard: Unlike HPLC, qNMR does not require a reference standard of the analyte itself. Instead, we use an ultra-pure Internal Standard (IS) like Maleic acid. Maleic acid produces a sharp singlet at ~6.26 ppm in DMSO-d6. This specific chemical shift is chosen because it falls perfectly into the "empty spectral window" between the aliphatic piperidine protons (1.5–3.5 ppm) and the aromatic pyridine/phenyl protons (7.0–8.6 ppm) of our target molecule, preventing any signal overlap ()[3].

  • Advantage: qNMR accounts for the entire mass of the sample, including UV-transparent impurities, providing an absolute mass fraction (Mass %).

Cross-Validation Workflow

The integration of these two methods creates a closed-loop validation system. If the HPLC Area % and the qNMR Mass % are concordant (Δ < 1.0%), the purity is verified. If discordant, the system automatically flags the presence of orthogonal impurities ()[4].

Workflow Start 2-(4-Phenylpiperidin-4-yl)pyridine Batch Synthesis SamplePrep Sample Preparation & Aliquoting Start->SamplePrep HPLC HPLC-UV Analysis (Relative Chromatographic Purity) SamplePrep->HPLC qNMR 1H qNMR Analysis (Absolute Mass Fraction Purity) SamplePrep->qNMR HPLC_Data Integrate UV Peaks Calculate Area % HPLC->HPLC_Data qNMR_Data Integrate Analyte vs. Maleic Acid Calculate Mass % qNMR->qNMR_Data Compare Cross-Validation Compare HPLC Area % vs qNMR Mass % HPLC_Data->Compare qNMR_Data->Compare Concordant Concordant (Δ < 1.0%) Lot Approved Compare->Concordant Match Discordant Discordant (Δ ≥ 1.0%) Investigate Orthogonal Impurities Compare->Discordant Mismatch

Workflow for the cross-validation of HPLC and qNMR data for purity determination.

Self-Validating Experimental Protocols

Protocol A: HPLC-UV Chromatographic Profiling
  • Sample Preparation: Accurately weigh 10.0 mg of 2-(4-Phenylpiperidin-4-yl)pyridine and dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes. Causality: Ensuring complete dissolution prevents sample loss and irreproducible peak areas.

  • Column & Mobile Phase Setup: Install a C18 column (150 mm × 4.6 mm, 3 µm). Equilibrate with Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Causality: A gradient approach ensures that highly polar synthetic byproducts elute in the void volume, while the lipophilic target molecule is retained and separated from structurally similar organic impurities.

  • Detection: Monitor UV absorbance at 254 nm. Calculate relative purity as the area of the target peak divided by the total area of all integrated peaks.

Protocol B: 1H qNMR Absolute Quantification
  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of the analyte and ~5.0 mg of NIST-traceable Maleic acid into a clean vial. Dissolve completely in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Set the probe temperature to 298 K. Apply a 90° excitation pulse. Crucially, set the relaxation delay (D1) to 30 seconds. Causality: A D1 of at least 5 times the longest longitudinal relaxation time (T1) of the protons is mandatory. If D1 is too short, the nuclei will not fully return to thermal equilibrium between scans, leading to signal saturation and artificially deflated integration values.

  • Data Processing: Acquire 64 scans. Apply baseline correction. Integrate the Maleic acid singlet (6.26 ppm, 2H) and the distinct pyridine proton of the analyte (~8.5 ppm, 1H).

  • Calculation: Compute the absolute mass fraction using the standard qNMR mass balance equation, factoring in the molecular weights and exact weighed masses of both the analyte and the internal standard.

Comparative Data & Analysis

The following tables summarize the performance metrics and real-world cross-validation results for three distinct synthesis batches of 2-(4-Phenylpiperidin-4-yl)pyridine.

Table 1: Comparative Method Performance
ParameterHPLC-UV (Relative Purity)1H qNMR (Absolute Purity)
Primary Output Area % (Chromatographic purity)Mass % (Absolute mass fraction)
Calibration Requirement Requires external reference standardMatrix-independent; uses Internal Standard
Linearity (R²) > 0.999 (Concentration dependent)> 0.9998 (Highly linear across wide range)
Precision (RSD) < 0.5%< 0.5%
Destructive Analysis? YesNo (Sample can be recovered)
Table 2: Cross-Validation Results for 2-(4-Phenylpiperidin-4-yl)pyridine
Batch NumberHPLC Purity (Area %)qNMR Purity (Mass %)Absolute Difference (Δ)Validation Status
Lot-2026A 99.4%99.1%0.3%Concordant (Approved)
Lot-2026B 98.8%98.6%0.2%Concordant (Approved)
Lot-2026C 99.5%96.2%3.3%Discordant (Investigate)

Data Interpretation & Causality: Lots 2026A and 2026B demonstrate tight concordance, confirming that the organic impurities detected by HPLC are the only impurities present. However, Lot-2026C is highly discordant. While HPLC reports a pristine 99.5% purity, qNMR reveals an absolute mass fraction of only 96.2%. This discrepancy is the hallmark of a self-validating system working as intended: it proves that Lot-2026C contains ~3.3% of a UV-transparent impurity (such as an inorganic salt from the synthesis catalyst or residual moisture/solvent) that HPLC cannot "see" but qNMR accurately accounts for in the mass balance.

References

  • Zhang Y.Y., et al. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate". Source: Molecules / PMC (NIH). URL:[Link]

  • ResolveMass Laboratories. "qNMR Calculation Services: What We Offer & Why It Matters". Source: ResolveMass. URL: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Phenylpiperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

The disposal of 2-(4-Phenylpiperidin-4-yl)pyridine (an organic base containing both pyridine and piperidine pharmacophores) requires strict adherence to RCRA (Resource Conservation and Recovery Act) standards for toxic and potentially bio-hazardous organic waste.

Immediate Action Required:

  • Do NOT dispose of down the drain. This compound is toxic to aquatic life and resists standard wastewater treatment.

  • Segregate from oxidizing agents immediately to prevent exothermic evolution of nitrogen oxides (NOx).

  • Classify as "Hazardous Waste – Toxic/Irritant" for high-temperature incineration.

Part 1: Chemical Profile & Risk Assessment

Understanding the "Why" behind the protocol.

To dispose of this compound safely, one must understand its reactivity profile. As a molecule containing a secondary amine (piperidine) and a nitrogenous heterocycle (pyridine), it behaves as a lipophilic organic base .

ParameterSpecificationOperational Implication
Chemical Nature Nitrogen-containing HeterocycleGenerates NOx upon combustion; requires scrubbed incineration.
Acidity/Basicity Basic (

)
Incompatible with strong acids ; risk of violent exothermic neutralization.
Toxicity Profile Irritant / Potentially NeurotoxicHigh dermal absorption potential. Double-gloving (Nitrile >0.11mm) is mandatory.
Physical State Solid (typically)Dust generation is a primary inhalation risk during transfer.
RCRA Status Characteristic Waste (Toxic)Must be tracked via cradle-to-grave manifesting.

Part 2: The Self-Validating Disposal System

A protocol designed to prevent error through physical constraints.

Step 1: Waste Segregation (The Zero-Mix Rule)

The most common accident involving pyridine derivatives is accidental mixing with oxidizers (e.g., peroxides, nitric acid) or strong acids.

  • Protocol: Establish a dedicated satellite accumulation area (SAA) container specifically labeled "Basic Organic Solids" or "Basic Organic Liquids" depending on the state.

  • Validation: The container label must explicitly state: "NO ACIDS, NO OXIDIZERS."

Step 2: Packaging & Containment

Select packaging that resists basic corrosion and solvent permeation.

  • For Solids (Powder/Crystals):

    • Place the substance in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Seal the jar with a screw-top lid and Parafilm.

    • Place the HDPE jar inside a secondary clear plastic bag (4-mil thickness).

    • Why? This "double-containment" prevents dust inhalation by waste handlers downstream.

  • For Solutions (Mother Liquors):

    • Use Amber Glass or Fluorinated HDPE carboys.

    • Leave 10% headspace to allow for thermal expansion.

    • Why? Pyridine derivatives can degrade standard plastics over time; fluorination provides a barrier.

Step 3: Labeling (Regulatory Compliance)

Attach a hazardous waste tag immediately upon the first addition of waste.

  • Constituents: List "2-(4-Phenylpiperidin-4-yl)pyridine" (Do not use abbreviations).

  • Hazards: Check "Toxic" and "Irritant."

Part 3: Operational Workflow (Visualization)

The following diagram illustrates the critical decision pathways for disposing of 2-(4-Phenylpiperidin-4-yl)pyridine, ensuring no cross-contamination occurs.

DisposalWorkflow Start Waste Generation: 2-(4-Phenylpiperidin-4-yl)pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Solid Liquid Liquid / Solution StateCheck->Liquid Is Liquid Bagging Double Bag in 4-mil Plastic (Dust Control) Solid->Bagging ContainerS Place in Wide-Mouth HDPE Jar Bagging->ContainerS Labeling Apply Hazardous Waste Label (Name, CAS, Hazard Class) ContainerS->Labeling Segregation Verify pH > 7 (Ensure No Acids) Liquid->Segregation ContainerL Pour into Amber Glass/HDPE (Leave 10% Headspace) Segregation->ContainerL ContainerL->Labeling Storage Store in SAA (Secondary Containment) Labeling->Storage Handover Transfer to EHS for Incineration Storage->Handover

Caption: Operational decision tree for the segregation and packaging of piperidine-pyridine waste streams.

Part 4: Emergency Procedures (Spill Management)

In the event of a breach, speed and containment are vital to prevent environmental release.[1][2]

1. Evacuation & PPE:

  • Isolate the area (15-foot radius).

  • Don PPE: Nitrile gloves (double layer), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

2. Containment (Solid Spill):

  • Do NOT sweep dry dust (generates aerosols).

  • Cover the spill with wet paper towels or oil-impregnated sweeping compound to suppress dust.

  • Scoop carefully into a disposable container.

3. Containment (Liquid Spill):

  • Do NOT use sawdust (fire hazard with organics).

  • Use an inert absorbent: Vermiculite , Sand , or Clay .

  • Place the saturated absorbent into a heavy-duty plastic bag and seal.

4. Surface Decontamination:

  • Wash the area with a mild detergent solution (pH 6-8).

  • Collect all rinsate as hazardous waste (do not flush).

Part 5: Final Disposal Method

The only acceptable final disposal method for this compound is Rotary Kiln Incineration .

  • Mechanism: High-temperature combustion (>1000°C) breaks the pyridine ring.

  • Requirement: The facility must be equipped with scrubbers to capture the Nitrogen Oxides (NOx) generated during the breakdown of the piperidine/pyridine nitrogen atoms.

References

  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Personal protective equipment for handling 2-(4-Phenylpiperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond basic compliance and understanding the causality behind chemical handling protocols.

2-(4-Phenylpiperidin-4-yl)pyridine (CAS: 444992-90-9) is a highly valuable heterocyclic building block frequently utilized in the development of CNS-active therapeutics and GPCR ligands. However, its specific structural motifs—combining a basic piperidine ring, a pyridine moiety, and a lipophilic phenyl group—create unique occupational hazards that demand precise Personal Protective Equipment (PPE) and operational controls[1][2].

This guide provides the mechanistic rationale and self-validating step-by-step procedures required to handle this compound safely from cold-chain retrieval to final disposal.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first analyze the physicochemical properties of the molecule:

  • Lipophilicity & Dermal Penetration: The addition of the phenyl group significantly increases the molecule's partition coefficient (LogP). While the solid powder poses a moderate risk, dissolving this compound in organic solvents (e.g., DMSO, DCM, or THF) creates a highly lipophilic vehicle that can rapidly carry the active nitrogenous base across the stratum corneum and into systemic circulation.

  • Basicity & Tissue Irritation: Both the piperidine and pyridine nitrogens possess lone pairs that act as Brønsted-Lowry bases. Upon contact with the moisture in human skin, eyes, or mucous membranes, they cause localized alkaline irritation. Consequently, analogs of this class are universally classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[3][4].

Quantitative PPE Specifications

A critical failure point in many laboratories is the over-reliance on standard 5-mil nitrile exam gloves for all tasks. While nitrile is acceptable for handling the solid form of 2-(4-Phenylpiperidin-4-yl)pyridine, liquid pyridine derivatives can permeate thin nitrile in under one minute[5].

Table 1: Mandatory PPE Matrix and Breakthrough Data

PPE CategoryMaterial SpecificationBreakthrough Time / StandardOperational Rationale
Hand Protection (Solid) 5-mil Nitrile (Powder-free)> 480 mins (Dry Solid)Sufficient for weighing dry powders. Provides excellent tactile feedback.
Hand Protection (Solution) Butyl Rubber or SilverShield® Laminate> 240 mins (Pyridine/Solvents)Critical: Standard nitrile fails in < 1 min against pyridine/organic vehicles[5]. Must swap gloves when solubilizing.
Eye Protection ANSI Z87.1 Chemical Splash GogglesN/APrevents severe alkaline eye damage (H319) from accidental aerosolization or solvent splashing[3].
Respiratory Class II Type B2 BSC or Fume HoodFace Velocity: 80-120 fpmPrevents inhalation of basic dust particulates (H335)[4].
Body Protection Flame-Resistant (FR) Lab CoatNFPA 2112 CompliantProtects against static-discharge fires when handling the powder near flammable solvents.

Self-Validating Operational Workflow

Do not treat protocols as passive suggestions; treat them as self-validating systems where each step proves the environment is safe for the next.

Phase 1: Preparation & Fume Hood Validation
  • Retrieve from Cold-Chain: 2-(4-Phenylpiperidin-4-yl)pyridine is often shipped and stored under cold-chain conditions to prevent thermal degradation[1]. Remove the sealed vial from the 4°C/-20°C environment and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which degrades the compound and causes the powder to clump, increasing handling difficulty.

  • Validate Negative Pressure (The Kimwipe Test): Before opening the vial, turn on the chemical fume hood. Tape a 1-inch strip of a Kimwipe to the bottom of the sash.

    • Validation Check: The tissue must pull steadily inward. If it flutters outward or hangs straight down, the hood is compromised. Do not proceed.

  • Don Solid-Handling PPE: Equip standard 5-mil nitrile gloves, splash goggles, and a fully buttoned lab coat.

Phase 2: Weighing & Solubilization
  • Static Mitigation: Basic amine powders are notoriously prone to static charge, which can cause the powder to aerosolize into your breathing zone. Wipe the exterior of the vial and your spatulas with an anti-static zero-charge wipe before opening.

  • Weighing: Carefully transfer the required mass using a static-free micro-spatula onto glass weighing paper.

  • Glove Swap (Critical Step): If you are transferring the solid into an organic solvent (e.g., preparing a stock solution), stop . Remove your nitrile gloves and don Butyl Rubber or SilverShield® laminate gloves. Causality: Once the compound is in solution, any splash on standard nitrile will result in immediate dermal exposure[5].

  • Solubilization: Slowly add the solvent to the pre-weighed solid inside a sealed vial. Vortex gently.

Phase 3: Decontamination & Disposal Plan
  • Surface Decontamination: Because the compound is a basic amine, wipe down the balance and fume hood surfaces with a dilute acidic solution (e.g., 1% acetic acid) followed by a 70% ethanol wipe to neutralize and remove any microscopic dust.

  • Waste Categorization:

    • Solid Waste: Contaminated spatulas, weighing paper, and empty vials must be placed in a rigid, sealed container labeled "Hazardous Solid Waste - Toxic/Irritant Amines"[3].

    • Liquid Waste: Any solutions containing 2-(4-Phenylpiperidin-4-yl)pyridine must be disposed of in dedicated halogenated or non-halogenated organic waste carboys, depending on the solvent used. Never pour down the sink.

Process Visualization

HandlingWorkflow A Cold-Chain Storage (-20°C to 4°C) B Fume Hood Validation (Face Velocity: 80-120 fpm) A->B Retrieve & Equilibrate C Don PPE (Nitrile for Solid) B->C Validate Airflow D Weighing & Transfer (Anti-Static Tools) C->D Handle Powder E Solubilization (Swap to Butyl Gloves) D->E Add Organic Solvent F Decontamination & Disposal E->F Clean Up

Workflow for safe handling and solubilization of 2-(4-Phenylpiperidin-4-yl)pyridine.

References

  • KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide.* Thermo Fisher Scientific. Available at: [Link]

  • 4-Phenylpiperidine-4-carboxylic acid hydrochloride | C12H16ClNO2 | CID 42614249. PubChem, National Institutes of Health. Available at: [Link]

  • 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem - NIH. PubChem, National Institutes of Health. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.